molecular formula C8H16O8Rh2 B8816178 Rhodium(II) acetate dimer

Rhodium(II) acetate dimer

Numéro de catalogue: B8816178
Poids moléculaire: 446.02 g/mol
Clé InChI: DRGVLUZIGUIMLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rhodium(II) Acetate Dimer (Rh₂(OAc)₄, 15956-28-2) is a classic dinuclear coordination compound, recognized as an irreplaceable catalyst in modern metal carbene chemistry. This emerald green powder, with its distinctive paddle-wheel structure featuring a Rh-Rh bond and four bridging acetate ligands, serves as a highly efficient "carbene shuttle" for constructing complex molecular architectures essential in advanced organic and pharmaceutical synthesis . The core application of Rh₂(OAc)₄ lies in its unparalleled ability to catalyze carbene transfer reactions upon reaction with α-diazo carbonyl compounds. This process generates electrophilic rhodium-carbene intermediates that drive a range of stereoselective transformations. Its key mechanistic applications include Cyclopropanation, where it acts as one of the most efficient catalysts for the synthesis of three-membered rings via a concerted [2+1] cycloaddition with alkenes, preserving the original stereochemistry of the alkene and enabling the construction of polysubstituted cyclopropane scaffolds found in natural products and pharmaceuticals . C-H Insertion, facilitating the direct functionalization of inert C-H bonds, a powerful strategy to improve synthetic efficiency. The reaction exhibits remarkable site selectivity, generally following the order: tertiary CH > secondary CH > primary CH, and has been employed in the total synthesis of complex alkaloids like (-)-Indolizidine 209B . Heteroatom-Involved Reactions (Ylide Formation), effectively generating ylides for X-H insertions (X=O, N, S) and subsequent rearrangements, providing vital routes to α-amino acid derivatives and diverse heterocyclic systems prevalent in medicinal chemistry . Beyond these fundamental reactions, Rh₂(OAc)₄ is instrumental in one-pot syntheses, such as the preparation of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers, and the highly diastereoselective synthesis of fully substituted tetrahydrofurans . The balanced electron-donating nature of its acetate ligands provides an optimal compromise of high reactivity and superior selectivity, making it a gold-standard catalyst for the precise formation of quaternary carbon centers and the functionalization of complex molecular frameworks in the synthesis of Active Pharmaceutical Ingredients (APIs) for anticancer agents and cardiovascular drugs . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please review the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H16O8Rh2

Poids moléculaire

446.02 g/mol

Nom IUPAC

acetic acid;rhodium

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;

Clé InChI

DRGVLUZIGUIMLB-UHFFFAOYSA-N

SMILES canonique

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Description physique

Green powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(O₂CCH₃)₄, is a cornerstone of inorganic and organometallic chemistry. Its unique paddlewheel structure, featuring a rhodium-rhodium single bond, is central to its remarkable catalytic activity and has garnered significant interest in various scientific fields, including drug development. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of this pivotal molecule, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Introduction

Rhodium(II) acetate dimer is an emerald-green, air-stable powder that serves as a versatile catalyst and a precursor for the synthesis of other rhodium(II) carboxylate complexes.[1][2][3] Its defining feature is a dimeric structure where two rhodium atoms are bridged by four acetate ligands in a "paddlewheel" arrangement.[4] This arrangement enforces a short metal-metal distance, giving rise to a rhodium-rhodium single bond. The axial positions of the dimer are typically occupied by weakly coordinated solvent molecules, which can be readily substituted by other Lewis bases, a key aspect of its catalytic utility.[3]

Synthesis and Purification

The most common synthesis of this compound involves the reaction of hydrated rhodium(III) chloride with acetic acid.[3][5] The process involves the reduction of Rh(III) to Rh(II) and the formation of the dimer.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows:

  • A suspension of hydrated rhodium(III) chloride (RhCl₃·xH₂O) is prepared in a mixture of glacial acetic acid and methanol (B129727).[3][6]

  • The mixture is refluxed for several hours, during which the color of the solution changes to a deep emerald-green, indicating the formation of the this compound.[7]

  • The solvent is then removed by evaporation, often on a steam bath.[7]

  • The resulting solid is the methanol adduct, which can be converted to the anhydrous form by heating in a vacuum.[7]

Experimental Protocol: Purification

Purification of the crude product is typically achieved by recrystallization.[2][7]

  • The crude this compound is dissolved in boiling methanol.[7]

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then concentrated and cooled to induce crystallization of the methanol adduct.[7]

  • The crystals are collected by filtration, washed with cold methanol, and dried.[7]

  • To obtain the anhydrous dimer, the methanol adduct is heated under vacuum to remove the coordinated methanol molecules.[7]

Molecular Structure and Geometry

The molecular structure of this compound has been extensively studied by single-crystal X-ray diffraction. The key structural features are the Rh-Rh bond and the coordination environment of the rhodium atoms.

The Paddlewheel Structure

The dimer adopts a paddlewheel structure where the two rhodium atoms are held in close proximity by four bridging acetate ligands.[1] Each rhodium atom is octahedrally coordinated, with the four oxygen atoms from the acetate ligands forming the equatorial plane, one rhodium atom in one axial position, and a labile ligand (often a solvent molecule like water or methanol) in the other axial position.[3]

Quantitative Structural Data

The precise bond lengths and angles of this compound can vary slightly depending on the nature of the axial ligands. Below are tables summarizing key structural parameters.

Table 1: Bond Lengths in this compound and its Adducts

BondRh₂(OAc)₄Rh₂(OAc)₄(H₂O)₂Rh₂(OAc)₄(py)₂Rh₂(OAc)₄(DMSO)₂
Rh-Rh (Å) ~2.39[3]2.3855(5)2.3963(2)2.4288(10)
Rh-O (equatorial, Å) -~2.03-2.05~2.03-2.05~2.03-2.05
Rh-L (axial, Å) -2.310(3) (Rh-OH₂)2.227(2) (Rh-N)2.7258(10) (Rh-S)

Table 2: Bond Angles in this compound and its Adducts

AngleRh₂(OAc)₄(H₂O)₂Rh₂(OAc)₄(py)₂
O-Rh-O (equatorial, °) ~88-92~88-92
Rh-Rh-O (equatorial, °) ~88-90~88-90
Rh-Rh-L (axial, °) ~180~176

Bonding in this compound

The bonding in this compound is characterized by a significant metal-metal interaction. Each Rh(II) center has a d⁷ electron configuration. The formation of the dimer and the Rh-Rh bond can be understood through molecular orbital (MO) theory.

The Rhodium-Rhodium Single Bond

The interaction between the d-orbitals of the two rhodium atoms leads to the formation of σ, π, and δ bonding and antibonding molecular orbitals. The 14 valence d-electrons fill these orbitals, resulting in a net bond order of one, which corresponds to a single bond.[6] The electron configuration is σ²π⁴δ²δ²π⁴.[6] The highest occupied molecular orbital (HOMO) is the π* orbital, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital.[6]

Molecular Orbital Diagram

The following diagram illustrates the molecular orbital energy levels for the Rh-Rh bond in this compound.

MO_Diagram d1 d(z²) d(x²-y²) d(xy), d(xz), d(yz) sigma_star σ* (LUMO) d1->sigma_star pi_star π* (HOMO) d1->pi_star delta_star δ* d1->delta_star delta δ d1->delta pi π d1->pi sigma σ d1->sigma d2 d(z²) d(x²-y²) d(xy), d(xz), d(yz) d2->sigma_star d2->pi_star d2->delta_star d2->delta d2->pi d2->sigma

Molecular orbital diagram for the Rh-Rh bond.

Spectroscopic Characterization

A variety of spectroscopic techniques are used to characterize the structure and bonding of this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrations of the molecule, including the Rh-O and Rh-Rh bonds. The acetate ligands exhibit characteristic symmetric and asymmetric COO stretching frequencies. The Rh-Rh stretching vibration is typically observed in the low-frequency region of the Raman spectrum and is a direct probe of the metal-metal bond strength.

Table 3: Key Vibrational Frequencies for this compound

VibrationIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
νₐ(COO) ~1580-
νₛ(COO) ~1420~1420
ν(Rh-O) ~350-400~350-400
ν(Rh-Rh) -~300
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence and environment of the acetate ligands. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed. The chemical shifts of the acetate protons and carbons are sensitive to the coordination environment.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusSolventChemical Shift (ppm)
¹H (CH₃) CDCl₃~1.83[8]
¹³C (CH₃) CDCl₃~22
¹³C (COO) CDCl₃~191
UV-Visible Spectroscopy

The electronic spectrum of this compound is characterized by two main absorption bands in the visible region.[6] The lower energy band (Band I) is assigned to the π* → σ* transition and is sensitive to the nature of the axial ligands. The higher energy band (Band II) is attributed to transitions involving the Rh-O bonds.[6]

Table 5: Electronic Transitions in this compound

BandWavelength (nm)Molar Absorptivity (M⁻¹cm⁻¹)Assignment
I ~550-600~200-300π(Rh-Rh) → σ(Rh-Rh)[5][6]
II ~450~100-200Rh-O related transitions[6]

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound typically follows a logical workflow to confirm its identity, purity, and structural integrity.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Confirmation synthesis Synthesis from RhCl₃·xH₂O and Acetic Acid purification Recrystallization synthesis->purification elemental Elemental Analysis (Confirm Rh content) purification->elemental nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir_raman Vibrational Spectroscopy (IR, Raman) purification->ir_raman uv_vis UV-Vis Spectroscopy purification->uv_vis xrd Single-Crystal X-ray Diffraction (if crystals form) purification->xrd structure_confirm Structural Confirmation elemental->structure_confirm nmr->structure_confirm ir_raman->structure_confirm uv_vis->structure_confirm xrd->structure_confirm

Workflow for the synthesis and characterization of Rh₂(OAc)₄.

Conclusion

This compound possesses a fascinating and highly symmetric paddlewheel structure, stabilized by a rhodium-rhodium single bond. This detailed technical guide has provided a comprehensive examination of its synthesis, structural parameters, and the nature of its chemical bonding, supported by a wealth of spectroscopic and crystallographic data. A thorough understanding of these fundamental properties is crucial for researchers and scientists aiming to harness the full potential of this remarkable molecule in catalysis and drug development. The interplay between the electronic structure of the dirhodium core and the nature of the axial ligands continues to be an active area of research, promising new discoveries and applications for this versatile complex.

References

A Technical Guide to the Physical and Chemical Properties of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a well-defined, air-stable organometallic complex renowned for its distinctive "paddlewheel" structure and exceptional catalytic properties.[1] This emerald green powder is a cornerstone of modern synthetic chemistry, serving as a versatile homogeneous catalyst for a wide array of organic transformations.[1][2][3] Its utility is particularly pronounced in the pharmaceutical industry, where it facilitates the construction of intricate molecular architectures required for active pharmaceutical ingredients (APIs), including anticancer and cardiovascular drugs.[2][4][5] This guide provides an in-depth overview of the physical and chemical properties of rhodium(II) acetate dimer, its catalytic applications, and key experimental protocols for its synthesis and use, tailored for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

This compound is a green to dark green crystalline powder.[6][7] It is recognized for being stable in air and under normal conditions, though it can be hygroscopic.[3][6][7][8] The compound is stable at temperatures below 240 °C but will decompose at higher temperatures.[6][9][10]

The defining feature of this compound is its dimeric paddlewheel structure.[1] This structure consists of a pair of rhodium atoms held in close proximity by a Rh-Rh bond, with a bond length of approximately 2.39 Å.[9][10][11] The two metal centers are bridged by four bidentate acetate ligands. Each rhodium atom adopts an octahedral coordination geometry, defined by bonds to four acetate oxygen atoms, the opposing rhodium atom, and a labile axial ligand, which is typically a solvent molecule such as water.[9][10][11] This axial position is key to its catalytic activity, as it can be occupied by substrates or other Lewis bases.[10][12]

Figure 1: Schematic of the Rh₂(OAc)₄ paddlewheel structure with axial ligands (L).

Table 1: Physical and Structural Properties of this compound

Property Value Citations
IUPAC Name tetrakis(μ-acetato-O,O')dirhodium(II) [9][10][13][14]
CAS Number 15956-28-2 [2][9][10]
Molecular Formula C₈H₁₂O₈Rh₂ (anhydrous) [3][10][14][15]
C₈H₁₆O₁₀Rh₂ (dihydrate) [9]
Molar Mass 441.99 g/mol [3][9][10][14][16]
Appearance Emerald green to dark green powder/crystals [6][7][9][10][17]
Melting Point Decomposes >205 °C [18][19][20]
Density 1.126 g/cm³ [9][10]
Structure Dimeric, Paddlewheel [1]
Coordination Geometry Octahedral [9][10][11]

| Rh-Rh Bond Length | ~2.39 Å |[9][10][11] |

Table 2: Solubility of this compound

Solvent Solubility Citations
Water Soluble [3][9][10][17][18][20]
Methanol Soluble [17][18]
Polar Organic Solvents Soluble [9][10]
Dichloromethane Soluble [6]
Ethyl Acetate Soluble [6]

| Non-polar Organic Solvents | Limited solubility |[3] |

Note: Solubility can be influenced by the formation of solvent adducts at the axial positions.[18]

Chemical Properties and Catalytic Reactivity

The primary application of this compound is in homogeneous catalysis.[3] It is particularly effective in mediating reactions involving diazo compounds, through which it facilitates a range of carbene and nitrene transfer reactions.[1][2] These transformations are fundamental to modern organic synthesis, enabling the efficient construction of complex molecules.[4]

Key Catalytic Reactions:

  • Cyclopropanation: It is a highly effective catalyst for the reaction of diazo compounds with alkenes to form cyclopropanes, a common structural motif in natural products and pharmaceuticals.[3][4][6][9][10][17]

  • C-H Insertion/Activation: The catalyst enables the insertion of a rhodium-carbene into unactivated C-H bonds, providing a powerful method for direct C-H functionalization.[2][3][4][9][17] This strategy is invaluable for late-stage modification of complex molecules in drug discovery.

  • X-H Insertion (X = N, S, O): Rhodium carbenoids readily react with amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds via insertion into the heteroatom-hydrogen bond.[3][9][11][17]

  • Ylide Formation: The reaction of the catalyst with diazo compounds in the presence of heteroatoms can generate ylides, which can then undergo subsequent rearrangements or reactions, providing access to diverse heterocyclic systems.[2][9][14][17][18]

  • Other Reactions: It also catalyzes aromatic cycloadditions and the oxidation of alcohols.[3][9][11]

G catalyst Rh₂(OAc)₄ carbenoid Rh₂(OAc)₄=CR₂ (Rh-Carbenoid Intermediate) catalyst->carbenoid + Diazo diazo R₂C=N₂ (Diazo Compound) diazo->carbenoid product Functionalized Product carbenoid->product + Substrate n2 N₂ carbenoid->n2 - N₂ substrate Substrate (e.g., Alkene, C-H, X-H) substrate->product product->catalyst Catalyst Regeneration

Figure 2: Generalized catalytic cycle for Rh(II)-mediated carbene transfer reactions.

Experimental Protocols

Protocol 3.1: Synthesis and Purification of this compound

This protocol is a representative synthesis adapted from procedures involving the reflux of a rhodium precursor in acetic acid.[9][17]

  • Materials: Hydrated rhodium(III) chloride (RhCl₃·xH₂O) or Rhodium(III) hydroxide (B78521) (Rh(OH)₃·H₂O), glacial acetic acid, acetone (B3395972), methanol.

  • Procedure:

    • A suspension of the rhodium precursor (e.g., 10.0 g of Rh(OH)₃·H₂O) is prepared in glacial acetic acid (400 mL).[17]

    • The mixture is refluxed for several hours (e.g., 18 hours) until a deep emerald-green solution is formed.[17]

    • The bulk of the acetic acid is removed by evaporation on a steam bath. Remaining traces of acid are removed by heating the residue at 120 °C for 1 hour.[17]

    • The solid residue is extracted with boiling acetone until the extract is no longer colored. The combined extracts are filtered while hot.[17]

    • The filtrate is concentrated to approximately one-third of its original volume and cooled (e.g., in a refrigerator) for 18 hours to induce crystallization.[17]

    • The resulting emerald-green crystals are collected by filtration, washed with ice-cold acetone, and dried at 110 °C.[17]

G cluster_synthesis Synthesis cluster_purification Purification s1 Suspend Rh(III) precursor in glacial acetic acid s2 Reflux for 18h (Deep green solution forms) s1->s2 s3 Evaporate acetic acid & heat residue at 120°C s2->s3 p1 Extract residue with boiling acetone s3->p1 Crude Product p2 Filter hot extract p1->p2 p3 Concentrate filtrate by evaporation p2->p3 p4 Crystallize by cooling p3->p4 p5 Collect, wash, and dry crystals p4->p5 final_product final_product p5->final_product Purified Rh₂(OAc)₄

Figure 3: Workflow for the synthesis and purification of this compound.

Protocol 3.2: Representative Catalytic Reaction - One-pot Synthesis of Pyrroles

This protocol demonstrates the use of Rh₂(OAc)₄ in a multi-component reaction to form substituted pyrroles, as reported by Lee and coworkers.[13]

  • Materials: Terminal alkyne, N-sulfonyl azide (B81097) (e.g., TsN₃), alkenyl alkyl ether, Rh₂(OAc)₄, copper(I) thiophene-2-carboxylate (B1233283) (CuTC), 1,2-dichloroethane (B1671644) (DCE), celite, silica (B1680970) gel.

  • Procedure:

    • To an oven-dried test tube under a nitrogen atmosphere, add the alkyne (0.2 mmol, 1.0 eq.), TsN₃ (1.0 eq.), alkenyl alkyl ether (3.0 eq.), CuTC (10.0 mol%), Rh₂(OAc)₄ (1.0 mol%), and DCE (to 0.2 M concentration).[13]

    • Stir the reaction mixture at ambient temperature for 3 hours.[13]

    • Heat the mixture to 80 °C and continue stirring for 4–13 hours.[13]

    • Upon completion, filter the reaction mixture through a short path of celite with CH₂Cl₂.[13]

    • Concentrate the filtrate under reduced pressure.[13]

    • Purify the residue by silica gel column chromatography (ethyl acetate–hexane) to yield the desired pyrrole (B145914) derivative.[13]

Applications in Research and Drug Development

The catalytic prowess of this compound makes it an indispensable tool in the synthesis of high-value molecules.

  • Pharmaceutical Synthesis: Its ability to facilitate key bond-forming reactions—such as C-C, C-N, and C-O bond formation—with high efficiency and stereoselectivity is critical for constructing the complex scaffolds of modern pharmaceuticals.[2][5] It is frequently employed in the synthesis of intermediates for anticancer agents, cardiovascular drugs, and other therapeutic agents.[2]

  • Natural Product Synthesis: Many natural products with potent biological activity contain structural motifs like cyclopropanes or complex heterocyclic systems. Rh₂(OAc)₄ provides a direct and reliable method for synthesizing these features.[2]

  • Materials Science: The complex serves as a precursor for the solution-based synthesis of rhodium-containing nanomaterials and thin films, which have potential applications in electronics and advanced catalysis.

  • Biochemical Analysis: It has been used to differentiate between ribonucleosides and deoxynucleosides, as it can selectively bind to the 2' and 3' OH groups of ribonucleosides.[9][11][17]

This compound is a uniquely structured and highly versatile catalyst. Its robust stability, well-defined reactivity, and ability to promote a wide range of important chemical transformations have established it as a vital reagent in academic and industrial laboratories. For researchers and professionals in drug development, a thorough understanding of its properties and catalytic potential is essential for leveraging its power to create novel molecular entities and streamline the synthesis of complex pharmaceutical targets.

References

Synthesis and Purification of Rhodium(II) Acetate Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a key organometallic complex and a versatile catalyst in synthetic chemistry.[1] Its applications are prominent in C-H activation, carbene transfer, and cyclopropanation reactions, making it a valuable asset in the synthesis of fine chemicals and pharmaceuticals.[1] This guide provides an in-depth overview of the synthesis and purification of rhodium(II) acetate dimer, presenting detailed experimental protocols and quantitative data for reproducibility.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of a rhodium(III) precursor with acetic acid. The following sections detail the experimental procedures and associated data.

Experimental Protocol: From Rhodium(III) Hydroxide (B78521) Hydrate (B1144303)

A widely utilized method for the synthesis of this compound employs rhodium(III) hydroxide hydrate as the starting material.[2][3]

Procedure:

  • A suspension of 10.0 g of Rh(OH)₃·H₂O in 400 mL of glacial acetic acid is prepared in a suitable reaction vessel.[2][3]

  • The mixture is refluxed for 18 hours, during which the solid dissolves to form a deep emerald-green solution.[2][3]

  • Following the reflux period, the bulk of the acetic acid is removed by evaporation on a steam bath.[2][3]

  • To remove any residual traces of acetic acid, the resulting residue is heated at 120°C for 1 hour.[2][3]

  • The solid residue is then subjected to purification.

Experimental Protocol: From Rhodium(III) Chloride

An alternative synthetic route utilizes hydrated rhodium(III) chloride as the starting material.[4][5]

Procedure:

  • Hydrated rhodium(III) chloride is heated in a mixture of methanol (B129727) and acetic acid.[5]

  • The reaction progress is monitored until the formation of the characteristic emerald green solution.

  • The crude product obtained is typically the bis(methanol) complex, which can be easily desolvated in subsequent steps.[5]

Synthesis Workflow

Synthesis cluster_synthesis Synthesis of this compound start Start rh_precursor Rhodium(III) Precursor (Rh(OH)₃·H₂O or RhCl₃·xH₂O) start->rh_precursor reaction Reflux rh_precursor->reaction acetic_acid Glacial Acetic Acid acetic_acid->reaction evaporation Evaporation of Acetic Acid reaction->evaporation 18 hours heating Heating at 120°C evaporation->heating 1 hour crude_product Crude this compound heating->crude_product

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. The primary methods involve solvent extraction and recrystallization.

Experimental Protocol: Acetone (B3395972) Extraction and Crystallization

This method is commonly employed following the synthesis from rhodium(III) hydroxide.[2][3]

Procedure:

  • The crude residue is extracted with boiling acetone until the extract is colorless.[2][3]

  • The hot acetone extract is quickly passed through a fritted glass filter.[2][3]

  • The filtrate is then concentrated to approximately one-third of its original volume on a steam bath.[2][3]

  • The concentrated solution is placed in a refrigerator to induce crystallization, typically for 18 hours.[2][3]

  • The resulting dark green crystals are collected by filtration.[3]

  • The crystals are washed with small portions of ice-cold acetone.[3]

  • Finally, the purified crystals are dried at 110°C to remove any coordinated acetone, yielding the anhydrous this compound.[3] The initial product is a weak adduct, [Rh(OOCCH₃)₂(CH₃)₂CO]₂, which readily loses acetone.[2][3]

Experimental Protocol: Recrystallization from Methanol

An alternative purification technique involves recrystallization from methanol.[2][6]

Procedure:

  • Dissolve 5 g of the crude this compound in approximately 600 mL of boiling methanol and filter the solution.[6]

  • Concentrate the filtrate to about 400 mL.[6]

  • Chill the solution overnight at approximately 0°C to yield dark green crystals of the methanol adduct, [Rh(OAc)₂]₂·2MeOH.[6]

  • A further crop of crystals can be obtained by concentrating the mother liquor.[6]

  • The methanol adduct is then heated at 45°C in a vacuum for 2 hours to remove the methanol, leaving the emerald green crystals of the acetate.[6]

Purification Workflow

Purification cluster_purification Purification of this compound crude_product Crude Product extraction Extraction with Boiling Acetone crude_product->extraction filtration1 Filtration extraction->filtration1 concentration Concentration of Filtrate filtration1->concentration crystallization Crystallization at Low Temperature concentration->crystallization 18 hours filtration2 Collection of Crystals crystallization->filtration2 washing Washing with Cold Acetone filtration2->washing drying Drying at 110°C washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

ParameterValueReference
Synthesis
Starting Material (Rh(OH)₃·H₂O)10.0 g[2][3]
Glacial Acetic Acid400 mL[2][3]
Reflux Time18 hours[2][3]
Heating Temperature (Post-Evaporation)120°C[2][3]
Heating Time (Post-Evaporation)1 hour[2][3]
Yield6.2 g (48%)[2][3]
Purification (Methanol Recrystallization)
Crude Product5 g[6]
Boiling Methanol~600 mL[6]
Concentrated Methanol Volume400 mL[6]
Drying Temperature (Vacuum)45°C[6]
Drying Time (Vacuum)2 hours[6]

Physical and Chemical Properties

PropertyDescriptionReference
Appearance Emerald green powder/crystals[2][4][6]
Molecular Formula C₈H₁₂O₈Rh₂[4][7]
Molar Mass 441.99 g/mol [4]
Solubility Soluble in methanol and water.[2][6] Slightly soluble in polar organic solvents.[5] Insoluble in ether, benzene, and carbon tetrachloride.[3]
Stability Stable in air but hygroscopic. Decomposes at temperatures above 240°C.[8]
Structure Dimeric structure with a Rh-Rh bond.[8]

Catalytic Applications

This compound is a highly effective catalyst for a variety of organic transformations, including:

  • Cyclopropanation of alkenes: It is a widely used catalyst for the reaction of diazo compounds with alkenes to form cyclopropanes.[4][8]

  • C-H and X-H Insertion Reactions: It catalyzes the insertion of carbenes into C-H and X-H (where X is N, S, or O) bonds.[2][4]

  • Ylide Formation: It is an effective catalyst for the generation of ylides.[2][6]

  • Oxidation of Alcohols: It can be used as a catalyst for the oxidation of allylic and benzylic alcohols.[4]

References

A Technical Guide to the Solubility of Rhodium(II) Acetate Dimer in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OAc)₄, is a highly versatile catalyst pivotal in a myriad of organic transformations, including cyclopropanation, C-H functionalization, and ylide formation. Its efficacy in these reactions is intrinsically linked to its solubility in the organic solvents used as reaction media. This technical guide provides an in-depth overview of the solubility characteristics of rhodium(II) acetate dimer, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to aid researchers in generating precise and reproducible solubility data.

Understanding the Solubility Profile of this compound

This compound is generally characterized as a green to dark green powder that is soluble in many common organic solvents.[1][2] Its unique paddlewheel structure allows for axial coordination with Lewis bases, which can influence its solubility. While widely used, specific quantitative solubility data (e.g., g/100 mL or mol/L) is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in a range of polar and non-polar organic solvents.

Qualitative solubility information from various sources indicates that this compound is soluble in:

  • Halogenated Solvents: Dichloromethane and chloroform.[1][3]

  • Ethers: Tetrahydrofuran (THF) and diethyl ether.[3]

  • Esters: Ethyl acetate.[1]

  • Ketones: Acetone.

  • Alcohols: Methanol.[4]

  • Nitriles: Acetonitrile.

It is noteworthy that some sources describe it as slightly soluble or soluble in water and other polar solvents, while others state it is insoluble in water.[1][5][6][7][8] This discrepancy may be attributable to the formation of hydrates or adducts. The color of the resulting solution can also vary from green to orange and red, depending on the formation of adducts with the solvent or other Lewis bases present.[4] Given the lack of specific quantitative data, experimental determination of solubility in the solvent of interest is crucial for process development and optimization.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Molar Solubility (mol/kg solvent)
e.g., Dichloromethane25Data to be determinedData to be determinedData to be determined
e.g., Acetonitrile25Data to be determinedData to be determinedData to be determined
e.g., Ethyl Acetate25Data to be determinedData to be determinedData to be determined
e.g., Methanol25Data to be determinedData to be determinedData to be determined
e.g., Tetrahydrofuran25Data to be determinedData to be determinedData to be determined

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Thermostatically controlled shaker or water bath

  • Centrifuge and centrifuge tubes with caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with airtight caps

  • Pipettes (Class A)

  • Oven for drying glassware

Methodology:

1. Preparation of the Saturated Solution:

a. Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solid is no longer changing.

2. Separation of the Saturated Solution from Undissolved Solid:

a. After the equilibration period, allow the container to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. To completely separate the saturated solution from any suspended solid particles, centrifugation is recommended. Transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a moderate speed (e.g., 3000 rpm) for 15-20 minutes. c. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To further ensure no solid particles are transferred, the supernatant can be passed through a syringe filter.

3. Quantification of the Dissolved Solute:

Two common methods for quantifying the concentration of the dissolved this compound are the gravimetric method and UV-Vis spectroscopy.

a. Gravimetric Method:

i. Accurately weigh a clean, dry evaporating dish on an analytical balance. ii. Transfer a precise volume of the clear, saturated solution into the pre-weighed evaporating dish. iii. Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the rhodium complex. iv. Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. v. The final weight of the dish minus the initial weight gives the mass of the dissolved this compound. vi. Calculate the solubility in the desired units (e.g., g/100 mL).

b. UV-Vis Spectrophotometry Method:

i. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

ii. Analysis of the Saturated Solution:

  • Take a precise aliquot of the clear, saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
  • Measure the absorbance of the diluted solution at λmax.
  • Use the calibration curve to determine the concentration of the diluted solution.
  • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

4. Data Reporting:

Report the solubility as an average of at least three independent measurements, along with the standard deviation. Clearly state the solvent, temperature, and analytical method used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation of Phases cluster_quant 3. Quantification of Solute cluster_grav a. Gravimetric Method cluster_uv b. UV-Vis Spectroscopy cluster_data 4. Data Analysis & Reporting prep1 Add excess Rh₂(OAc)₄ to known volume of solvent prep2 Seal container and place in thermostatically controlled shaker prep1->prep2 prep3 Agitate for ≥ 24 hours to reach equilibrium prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Centrifuge supernatant sep1->sep2 sep3 Withdraw clear supernatant (optional: syringe filter) sep2->sep3 quant_choice Choose Quantification Method sep3->quant_choice grav1 Transfer known volume to pre-weighed evaporating dish quant_choice->grav1 Gravimetric uv1 Prepare calibration curve with standard solutions quant_choice->uv1 UV-Vis uv2 Dilute saturated solution to fall within linear range quant_choice->uv2 UV-Vis grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate mass of solute grav3->grav4 data1 Calculate solubility (e.g., g/100 mL, mol/L) grav4->data1 uv4 Determine concentration from calibration curve uv1->uv4 uv3 Measure absorbance at λmax uv2->uv3 uv3->uv4 uv4->data1 data2 Perform replicate experiments data1->data2 data3 Report average solubility, std. deviation, temp., & solvent data2->data3

Fig. 1: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is a cornerstone catalyst in modern organic synthesis, readily available quantitative data on its solubility in common organic solvents is sparse. This guide provides a comprehensive overview of its known qualitative solubility characteristics and, more importantly, equips researchers with a detailed experimental protocol to generate this critical data in their own laboratories. The provided workflow and data table template are intended to facilitate the systematic study and reporting of the solubility of this important catalyst, thereby aiding in the optimization of synthetic methodologies and the development of robust chemical processes.

References

In-Depth Technical Guide to the Thermal Stability and Decomposition of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of rhodium(II) acetate (B1210297) dimer, a versatile catalyst with significant applications in organic synthesis and pharmaceutical development. Understanding its thermal behavior is critical for its effective use in high-temperature reactions, for the synthesis of rhodium-based nanomaterials, and for ensuring stability during storage and handling.

Thermal Stability Profile

Rhodium(II) acetate dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a green, air-stable solid at room temperature. However, it is known to be hygroscopic. The molecule possesses a characteristic paddlewheel structure with a Rh-Rh single bond. Its thermal stability is a key parameter for its application in various chemical processes.

General consensus from multiple studies indicates that this compound is thermally stable up to approximately 240 °C. Beyond this temperature, it undergoes decomposition. The decomposition profile is significantly influenced by the surrounding atmosphere.

Quantitative Thermal Analysis Data

The thermal decomposition of rhodium(II) acetate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. The following table summarizes the key findings from studies on the thermal decomposition of rhodium acetate in an inert (nitrogen) atmosphere.

Temperature Range (°C)Mass Loss (%)Associated ProcessFinal Product
300 - 400~50%Decomposition of the organic frameworkMetallic Rhodium (Rh°)

Note: The theoretical mass percentage of the four acetate groups in this compound is approximately 53.4%. The observed mass loss is consistent with the removal of the organic ligands to yield metallic rhodium.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For rhodium(II) acetate, DSC studies in a nitrogen atmosphere reveal the endothermic and exothermic events during its decomposition.

AtmosphereTemperature Range (°C)Observation
Nitrogen (N₂)300 - 400Reductive decomposition to metallic rhodium.
Hydrogen (H₂)~120Reduction to metallic rhodium.

The decomposition in a hydrogen atmosphere occurs at a significantly lower temperature due to the reductive nature of the environment.

Decomposition Pathway and Products

The thermal decomposition of this compound in an inert atmosphere is a reductive process that leads to the formation of metallic rhodium. The overall reaction can be summarized as follows:

Rh₂(OOCCH₃)₄(s) → 2 Rh(s) + Gaseous Products

The gaseous byproducts of this decomposition are primarily derived from the acetate ligands. While detailed mass spectrometric analysis of the evolved gases is not extensively reported in the literature, the decomposition of metal acetates typically yields a mixture of carbon dioxide (CO₂), carbon monoxide (CO), acetone (B3395972) ((CH₃)₂CO), and acetic acid (CH₃COOH). The in-situ formation of CO, a reducing agent, is believed to facilitate the reduction of Rh(II) to metallic rhodium.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of thermal analysis results. Below are generalized protocols based on typical procedures for the thermal analysis of metal complexes.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer (e.g., Netzsch STA 409).

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to maintain an inert environment.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass loss as a function of temperature is recorded. The onset and peak decomposition temperatures are determined from the TGA and its first derivative (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A constant flow of high-purity nitrogen or argon is maintained over the sample and reference pans.

  • Heating Program: The sample and reference are heated from ambient temperature through the decomposition range at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Visualizations

Decomposition Pathway

The following diagram illustrates the general thermal decomposition pathway of this compound in an inert atmosphere.

Decomposition_Pathway Rh2OAc4 This compound [Rh₂(OOCCH₃)₄] Heat Heat (300-400°C) in N₂ Atmosphere Rh2OAc4->Heat Rh_metal Metallic Rhodium (Rh°) Heat->Rh_metal Gaseous_Products Gaseous Products (CO₂, CO, Acetone, etc.) Heat->Gaseous_Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Placement in TGA/DSC Crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determination of Decomposition Temperatures, Mass Loss %, Enthalpy TGA_Data->Analysis DSC_Data->Analysis

References

An In-depth Technical Guide to the Catalytic Mechanism of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a highly versatile and efficient homogeneous catalyst with a characteristic paddlewheel structure.[1] This coordination complex is widely employed in organic synthesis, particularly for reactions involving the transfer of carbene and nitrene species.[1] Its applications are extensive, ranging from the formation of cyclopropanes and C-H bond functionalization to ylide formation, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the catalytic mechanism of rhodium(II) acetate dimer, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core principles of its reactivity.

Core Catalytic Mechanism: The Rhodium Carbene Intermediate

The catalytic activity of this compound in many of its hallmark reactions hinges on the in situ generation of a rhodium-carbene intermediate.[4] The general catalytic cycle is initiated by the reaction of the rhodium(II) dimer with a diazo compound.[5] The diazo compound acts as a nucleophile, attacking one of the electrophilic rhodium centers. This is followed by the extrusion of dinitrogen (N₂), a thermodynamically favorable process, to form a transient, electrophilic rhodium-carbene species.[1][4] This highly reactive intermediate is then transferred to a suitable substrate, regenerating the this compound catalyst for the next turnover.[6]

The nature of the substituents on the diazo compound, particularly the presence of donor and/or acceptor groups, significantly influences the stability and reactivity of the rhodium-carbene intermediate and, consequently, the efficiency and selectivity of the overall reaction.[2][7]

Key Catalytic Cycles

1. Cyclopropanation of Alkenes:

This compound is a premier catalyst for the cyclopropanation of alkenes using diazo compounds.[8] The catalytic cycle, as depicted below, involves the formation of the rhodium-carbene intermediate, which then reacts with an alkene. Computational studies and kinetic isotope effects suggest that the cyclopropanation step is typically a concerted but asynchronous process.[4] The rate-determining step in many cyclopropanation reactions is the initial decomposition of the diazo compound to form the carbene intermediate.[7]

Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rh2(OAc)4=CR2 Rh2(OAc)4->Rh_Carbene + R2C=N2 - N2 Diazo_Compound R2C=N2 Cyclopropane Cyclopropane Rh_Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Rh2(OAc)4 - Product

Catalytic cycle for cyclopropanation.

2. C-H Bond Insertion:

A significant application of this compound catalysis is the functionalization of C-H bonds. This reaction allows for the direct conversion of otherwise inert C-H bonds into new C-C, C-N, or C-O bonds. The mechanism also proceeds through a rhodium-carbene intermediate. In contrast to cyclopropanation, kinetic studies have shown that for C-H functionalization, the C-H insertion step itself is often the rate-determining step.[2] The reaction is believed to proceed through a concerted, three-centered transition state.[6]

CH_Insertion Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rh2(OAc)4=CR2 Rh2(OAc)4->Rh_Carbene + R2C=N2 - N2 Diazo_Compound R2C=N2 Product Product Rh_Carbene->Product + Substrate-H Substrate_CH Substrate-H Product->Rh2(OAc)4 - Product

Catalytic cycle for C-H insertion.

Quantitative Data Summary

The efficiency and selectivity of this compound-catalyzed reactions are influenced by various factors, including catalyst loading, substrate electronics, and solvent. Below is a summary of representative quantitative data from the literature.

Reaction TypeSubstrate (Alkene)Diazo CompoundCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
CyclopropanationStyreneEthyl diazoacetate0.01--[9]
CyclopropanationStyreneMethyl phenyldiazoacetate0.0025Quantitative-[10]
CyclopropanationElectron-deficient alkenesAryldiazoacetates0.2up to 78up to 98[11]
C-H InsertionCyclohexaneAryldiazoacetate0.00166-9783-97[2]
N-H InsertionAnilineAryldiazoester289-[12]
Computational Data (DFT)ValueDescriptionReference
Pyridine Coordination Energy
to Rh₂(OAc)₄-12.7 kcal/molStrong coordination which may hinder diazo binding.[2]
DCC Coordination Energy
to Rh₂(OAc)₄-9.3 kcal/molWeaker coordination compared to pyridine.[2]
to Rh₂(OAc)₄(Carbene)-1.9 kcal/molWeak coordination to the carbene intermediate.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of hydrated rhodium(III) chloride with acetic acid.[8][13][14]

Materials:

  • Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

  • Glacial acetic acid

  • Methanol (optional)

  • Acetone (B3395972)

Procedure:

  • A suspension of hydrated rhodium(III) chloride in glacial acetic acid (and optionally methanol) is refluxed for several hours.[8][13] The color of the solution will change to a deep emerald-green.

  • The bulk of the acetic acid is removed by evaporation, for instance, on a steam bath.[13]

  • The residue is heated at approximately 120 °C for about an hour to remove any remaining traces of acetic acid.[13]

  • The solid residue is then extracted with boiling acetone. The extraction is continued until the acetone extract is colorless.[13]

  • The acetone extract is filtered and concentrated to about one-third of its original volume.[13]

  • The concentrated solution is cooled (e.g., in a refrigerator) for several hours to induce crystallization.[13]

  • The resulting emerald-green crystals of this compound are collected, washed with cold acetone, and dried.[13]

General Procedure for this compound-Catalyzed Cyclopropanation

The following is a representative protocol for the cyclopropanation of an alkene with a diazo compound.[9]

Materials:

  • Alkene (e.g., Styrene)

  • Diazo compound (e.g., Ethyl diazoacetate)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the this compound catalyst (e.g., 0.01 mol%).

  • Add the anhydrous solvent, followed by the alkene substrate.

  • The diazo compound, dissolved in a small amount of the anhydrous solvent, is then added dropwise or via a syringe pump to the stirred reaction mixture at a controlled temperature (e.g., room temperature). Slow addition is crucial to maintain a low concentration of the diazo compound, which helps to minimize the formation of carbene dimers.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Logical Relationships and Workflows

The interplay between the catalyst, diazo compound, and substrate is crucial for the outcome of the reaction. The following diagram illustrates the logical workflow for a typical rhodium-catalyzed carbene transfer reaction.

Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Rh2(OAc)4 Rh2(OAc)4 Carbene_Formation Carbene Formation Rh2(OAc)4->Carbene_Formation Diazo Diazo Compound Diazo->Carbene_Formation Substrate Substrate Carbene_Transfer Carbene Transfer Substrate->Carbene_Transfer Carbene_Formation->Carbene_Transfer Rh-Carbene Intermediate N2 N2 Gas Carbene_Formation->N2 Carbene_Transfer->Rh2(OAc)4 Catalyst Regeneration Desired_Product Functionalized Product Carbene_Transfer->Desired_Product

General workflow for rhodium-catalyzed carbene transfer.

Conclusion

This compound is a cornerstone catalyst in modern organic synthesis. Its ability to efficiently generate and transfer carbene species under mild conditions has enabled the development of a vast array of powerful synthetic methodologies. A thorough understanding of its catalytic mechanism, including the central role of the rhodium-carbene intermediate and the factors influencing its reactivity and selectivity, is paramount for researchers and drug development professionals seeking to leverage its full potential in the synthesis of novel and complex molecular architectures. The continuous exploration of this catalyst's capabilities, aided by both experimental and computational studies, promises to unlock even more innovative applications in the future.

References

An In-depth Technical Guide to Rhodium(II) Acetate Dimer (CAS: 15956-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, with the chemical formula Rh₂(OOCCH₃)₄, is a coordination complex that has emerged as a cornerstone catalyst in modern organic synthesis.[1] This emerald green, air-stable powder is renowned for its unique paddlewheel structure and its remarkable efficacy in mediating a wide array of chemical transformations.[2][3] Its versatility in promoting reactions such as cyclopropanation, C-H bond functionalization, and ylide formation makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and natural product synthesis.[2][4] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic pathways associated with rhodium(II) acetate dimer.

Core Properties of this compound

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties

PropertyValueReferences
CAS Number 15956-28-2[1]
Molecular Formula C₈H₁₂O₈Rh₂[1]
Molecular Weight 441.99 g/mol [1]
Appearance Emerald green to greenish-black crystalline powder[1][4][5]
Melting Point 205 °C[1][4]
Density 1.126 g/cm³[6][7]
Solubility Soluble in water and methanol (B129727). Slightly soluble in ethanol. Soluble in many polar organic solvents like acetone (B3395972), acetonitrile, and DMSO. Insoluble in non-polar solvents.[4][6][7][8][9]
Stability Air-stable and generally not prone to deterioration, though it can be hygroscopic. Stable at temperatures below 240 °C, above which it decomposes.[9]

Table 2: Spectroscopic Data

TechniqueDataReferences
UV-Vis Spectroscopy In dichloromethane, an absorption feature is observed at 661 nm (ε = 222 M⁻¹cm⁻¹). This absorption is sensitive to axial ligation and will shift to higher energy in the presence of neutral ligands. A second, insensitive band appears around 450 nm.[10]
Infrared (IR) Spectroscopy The presence of acetate ligands is confirmed by characteristic carboxylate stretches. The spectra are available in databases such as those from Sigma-Aldrich.[11]
NMR Spectroscopy As a paramagnetic complex, this compound does not typically yield sharp, well-resolved NMR spectra, limiting the utility of this technique for routine characterization.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key catalytic reactions are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

Procedure:

  • A suspension of 10.0 g of Rh(OH)₃·H₂O in 400 mL of glacial acetic acid is refluxed for 18 hours, during which the solid dissolves to form a deep emerald-green solution.[4]

  • The bulk of the acetic acid is removed by evaporation on a steam bath.[4]

  • Remaining traces of acetic acid are removed by heating the residue at 120 °C for 1 hour.[4]

  • The solid residue is then extracted with boiling acetone until the extract is no longer bluish-green.[4]

  • The acetone extract is filtered through a fritted glass filter and concentrated to approximately one-third of its original volume on a steam bath.[4]

  • The concentrated solution is placed in a freezer for 18 hours to induce crystallization.[4]

  • The resulting crystals are collected, washed with ice-cold acetone, and dried at 110 °C.[4]

Purification (Recrystallization):

  • Dissolve 5 g of the crude this compound in approximately 600 mL of boiling methanol and filter the hot solution.[4]

  • Concentrate the filtrate to 400 mL and cool to 0 °C overnight to yield dark green crystals of the methanol adduct.[4]

  • The methanol adduct is heated at 45 °C under vacuum for 2 hours to remove the coordinated methanol, affording the pure, emerald-green this compound.[4]

Catalytic Applications: Representative Protocols

1. One-Pot Synthesis of Pyrrole (B145914) Derivatives

This procedure demonstrates the use of this compound in a multi-component reaction.

Materials:

Procedure:

  • To an oven-dried test tube under a nitrogen atmosphere, add the alkyne (0.2 mmol), TsN₃ (1.0 eq.), alkenyl alkyl ether (3.0 eq.), CuTC (10.0 mol%), and Rh₂(OAc)₄ (1.0 mol%).

  • Add DCE to achieve a 0.2 M concentration of the alkyne.

  • Stir the reaction mixture at ambient temperature for 3 hours.

  • Heat the reaction mixture at 80 °C for 4–13 hours.

  • After cooling, filter the reaction mixture through a short path of Celite with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (ethyl acetate–hexane) to yield the desired pyrrole derivative.

2. Intramolecular Cyclopropanation

This protocol is an example of the synthesis of cyclopropane-fused γ-lactones.[12]

Materials:

  • Allylic cyanodiazoacetate substrate

  • Rhodium(II) espanoate (Rh₂(esp)₂) (or Rh₂(OAc)₄ as a more general catalyst)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the allylic cyanodiazoacetate substrate in the chosen solvent.

  • Add the rhodium(II) catalyst (typically 0.1-2 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The product, a cyclopropane-fused γ-lactone, can be isolated and purified using standard techniques such as column chromatography.[12]

3. C-H Amination

This is a general procedure for intermolecular C-H amination.[13][14]

Materials:

  • Substrate with a C-H bond to be aminated

  • Nitrogen source (e.g., a sulfamate (B1201201) ester)

  • Rhodium(II) catalyst (Rh₂(esp)₂ is often highly effective, but Rh₂(OAc)₄ can be used)

  • Oxidant (e.g., PhI(OAc)₂)

  • Solvent (e.g., benzene, dichloromethane)

Procedure:

  • In a reaction vessel, combine the substrate, nitrogen source, and rhodium(II) catalyst in the appropriate solvent.

  • Add the oxidant, often portion-wise or via syringe pump, to control the reaction rate.

  • Stir the reaction at a suitable temperature (ranging from room temperature to reflux) until completion.

  • Upon completion, the reaction is quenched and worked up.

  • The aminated product is purified by chromatography.[13][14]

Signaling Pathways and Experimental Workflows

The catalytic utility of this compound is rooted in its ability to activate diazo compounds, leading to the formation of rhodium carbene intermediates. These intermediates are the key players in a variety of synthetic transformations. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.

Catalytic_Cycle_CH_Insertion cluster_legend Legend Rh2_OAc_4 Rh₂(OAc)₄ Carbene Rh₂(OAc)₄=CR₂ Rh2_OAc_4->Carbene + R₂C=N₂ Diazo R₂C=N₂ N2 N₂ Substrate R'-H Product R'-CR₂H Carbene->Rh2_OAc_4 + R'-H - R'-CR₂H A Catalyst B Intermediate

Caption: Catalytic cycle for C-H insertion reactions mediated by Rh₂(OAc)₄.

Catalytic_Cycle_Cyclopropanation Rh2_OAc_4 Rh₂(OAc)₄ Catalyst Carbene Rhodium Carbene Intermediate Rh2_OAc_4->Carbene Reacts with Diazo Diazo Compound (R₂C=N₂) Diazo->Carbene Forms Alkene Alkene Product Cyclopropane Alkene->Product Product->Rh2_OAc_4 Releases Catalyst Carbene->Product Reacts with Alkene

Caption: Simplified workflow for rhodium-catalyzed cyclopropanation.

Experimental_Workflow Start Start: Assemble Glassware (under inert atmosphere if needed) Reagents Add Substrate(s) and Solvent Start->Reagents Catalyst Add Rh₂(OAc)₄ Catalyst Reagents->Catalyst Reaction Stir at appropriate temperature Monitor reaction (TLC, GC, etc.) Catalyst->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for a Rh₂(OAc)₄ catalyzed reaction.

References

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Dirhodium Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetraacetate, a cornerstone of modern synthetic chemistry, has a rich and layered history, from its initial synthesis in the mid-20th century to its current status as a versatile and indispensable catalyst. This guide provides a comprehensive overview of its discovery, the elucidation of its unique structure, and the chronological development of its wide-ranging applications in organic synthesis.

Discovery and Initial Synthesis

The first synthesis of a dirhodium(II) carboxylate, specifically dirhodium tetraacetate, is credited to the Russian chemists I. I. Chernyaev and L. A. Nazarova in 1956. Their work, published in the Russian Journal of Inorganic Chemistry, marked the advent of a new class of bimetallic compounds. However, a more widely recognized and detailed synthetic procedure was later published in the esteemed collection Inorganic Syntheses in 1972 by Rempel, Legzdins, Smith, and Wilkinson. This later publication provided a robust and reproducible method that became a standard in the field.

Experimental Protocol: The "Inorganic Syntheses" Method

The procedure described by Rempel and coworkers involves the reaction of hydrated rhodium(III) chloride with a mixture of glacial acetic acid and ethanol (B145695). The rhodium(III) salt is reduced in situ to rhodium(II), which then coordinates with the acetate (B1210297) ligands.

Reaction:

2 RhCl₃·3H₂O + 6 CH₃COOH + 2 C₂H₅OH → Rh₂(O₂CCH₃)₄ + 2 CH₃CHO + 6 HCl + 6 H₂O

Procedure:

A mixture of hydrated rhodium(III) chloride, glacial acetic acid, and absolute ethanol is refluxed. During the reflux, the color of the solution changes from the initial deep red of the rhodium(III) salt to a deep green, indicating the formation of the dirhodium(II) species. The solvent is then removed, and the crude product is purified by recrystallization.

Elucidation of a Unique Structure

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of dirhodium tetraacetate is crucial for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physical and Structural Properties of Dirhodium Tetraacetate

PropertyValue
Molecular FormulaC₈H₁₂O₈Rh₂
Molecular Weight441.99 g/mol
AppearanceDark green crystalline solid
Melting PointDecomposes above 200 °C
Rh-Rh Bond Length~2.38 Å
Rh-O Bond Length~2.04 Å
Magnetic SusceptibilityDiamagnetic
Solubility (Water)Slightly soluble
Solubility (Organic Solvents)Soluble in methanol, acetonitrile, dichloromethane

Table 2: Spectroscopic Data for Dirhodium Tetraacetate

Spectroscopic TechniqueKey Features and Wavenumbers/Shifts (cm⁻¹ or ppm)
Infrared (IR) Spectroscopyν(C=O): ~1580 cm⁻¹ (asymmetric stretch) ν(C=O): ~1410 cm⁻¹ (symmetric stretch)
UV-Vis Spectroscopyλ_max: ~590 nm (in CH₂Cl₂) λ_max: ~450 nm (in CH₂Cl₂)
¹H NMR Spectroscopy (in CDCl₃)δ: ~1.8 ppm (singlet, methyl protons)
¹³C NMR Spectroscopy (in CDCl₃)δ: ~180 ppm (carboxylate carbon) δ: ~22 ppm (methyl carbon)

The Dawn of Catalysis: A Historical Timeline

The catalytic prowess of dirhodium tetraacetate was first unveiled in the 1970s by the research group of Philippe Teyssié. This discovery opened the floodgates for its extensive use in a myriad of organic transformations. The timeline below highlights the key milestones in the development of its catalytic applications.

The Catalytic Cycle of Cyclopropanation

The cyclopropanation of alkenes with diazo compounds is one of the most well-known applications of dirhodium tetraacetate. The generally accepted catalytic cycle involves the formation of a rhodium carbene intermediate.

Conclusion

From its serendipitous discovery to its current status as a workhorse catalyst, the journey of dirhodium tetraacetate is a testament to the continuous evolution of chemical synthesis. Its unique structure and reactivity have not only enabled the efficient construction of complex molecules but have also spurred the development of new catalytic methodologies. For researchers and professionals in drug development and materials science, a deep understanding of the history and fundamental principles of this remarkable compound remains as crucial as ever for future innovation.

A Technical Guide to the Spectroscopic Characterization of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rhodium(II) acetate (B1210297) dimer, Rh₂(O₂CCH₃)₄, is a cornerstone bimetallic compound renowned for its unique paddlewheel structure and significant applications in catalysis and medicinal chemistry.[1][2][3] Its efficacy in these fields is intrinsically linked to its distinct electronic and molecular structure. A thorough characterization using a suite of spectroscopic techniques is therefore essential for understanding its reactivity, developing new applications, and ensuring quality control. This technical guide provides an in-depth overview of the primary spectroscopic methods used to characterize Rhodium(II) acetate dimer, complete with quantitative data, detailed experimental protocols, and logical workflows for a comprehensive analysis.

Core Molecular Structure

X-ray crystallography provides the definitive structure of this compound. The molecule consists of two rhodium atoms bridged by four acetate ligands, forming a "paddlewheel" conformation.[4] Each rhodium atom adopts an octahedral geometry, coordinated to four oxygen atoms from the acetate groups, the other rhodium atom, and typically a labile axial ligand (like water or other solvents).[1][4] The direct Rh-Rh bond is a defining feature of this complex.[5]

Table 1: Key Structural Parameters from X-ray Crystallography
ParameterValueReference
Rh-Rh Bond Length2.39 Å[1][4]
Coordination GeometryOctahedral (per Rh atom)[1]
Crystal StructureMonoclinic[1]

Spectroscopic Techniques and Data Interpretation

A multi-technique spectroscopic approach is necessary for a full electronic and structural elucidation of the dimer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For Rh₂(OAc)₄, the spectra are characterized by a prominent band in the visible region, which is sensitive to the axial ligands. This band is attributed to the π(Rh₂) → σ(Rh₂) electronic transition.[5] The energy of this transition, and thus the color of the solution, changes based on the ligand's position in the spectrochemical series.[6]

Table 2: UV-Vis Absorption Data for Rh₂(OAc)₄ and its Adducts
Solvent / Ligand (L) in Rh₂(OAc)₄L₂λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Dichloromethane661222[6]
Aqueous Solution584Not specified[5]
EthanolShifts with axial ligand exchangeNot specified[6]
AcetonitrileShifts with axial ligand exchangeNot specified[6]
PPh₃Shifts with axial ligand exchangeNot specified[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. While ¹H and ¹³C NMR are useful for confirming the acetate ligands and studying their exchange, ¹⁰³Rh NMR is the most direct probe of the metal center. However, ¹⁰³Rh NMR is challenging due to the nucleus's low gyromagnetic ratio and often long relaxation times.[7] Advanced techniques, such as H(C)Rh triple resonance experiments, have been developed to overcome these limitations and successfully measure ¹⁰³Rh chemical shifts in paddlewheel complexes.[7]

Table 3: NMR Data for Rhodium(II) Complexes
TechniqueNucleusKey FindingsReference
Triple Resonance¹⁰³RhEnables detection of previously inaccessible ¹⁰³Rh chemical shifts in dirhodium paddlewheel complexes.[7]
¹⁹F NMR¹⁹FUsed to study the binding and ligand exchange of trifluoroacetate (B77799) (tfa) analogues of Rh₂(OAc)₄ with proteins.[3]
¹H NMR¹HConfirms the presence of acetate ligands and can be used to study interactions with other molecules.[8][9]
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination mode of the carboxylate ligands. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group (Δν = ν_asym - ν_sym) is indicative of the bridging bidentate coordination mode characteristic of the paddlewheel structure. An ATR-IR spectrum for this compound is available in spectral databases.[10]

Table 4: Characteristic Infrared Vibration Data
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Significance
Asymmetric COO⁻ Stretch (ν_asym)~1580 - 1610Confirms carboxylate coordination.
Symmetric COO⁻ Stretch (ν_sym)~1400 - 1450Confirms carboxylate coordination.
Δν (ν_asym - ν_sym)> 144 (typically ~150-200)Indicates a bridging bidentate coordination mode.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dimer and to study its interactions with biomolecules, such as proteins and amino acids.[11] It can provide evidence for the formation of adducts or the breakdown of the dimeric structure upon reaction.[3][11]

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 2.0 mg) of Rh₂(OAc)₄ and dissolve it in a known volume (e.g., 1.0 mL) of the desired solvent (e.g., dichloromethane, ethanol, or water) in a volumetric flask to create a stock solution.[6]

  • Sample Preparation: Prepare a series of dilutions from the stock solution to generate samples of known concentrations for quantitative analysis (Beer's Law plot) or use a suitable concentration for qualitative scans.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[11] Set the desired wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path and acquire a baseline spectrum.[12][13]

  • Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample beam path, close the lid, and acquire the absorption spectrum.[12]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If performing quantitative analysis, record the absorbance at λ_max for each standard and plot absorbance vs. concentration.[13]

Protocol for NMR Spectroscopy (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the Rh₂(OAc)₄ complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent is critical, as it can act as an axial ligand and influence the chemical shifts.

  • Instrument Setup: Use a high-field NMR spectrometer. For standard ¹H or ¹³C spectra, standard acquisition parameters can be used.

  • Advanced ¹⁰³Rh Detection (Triple Resonance):

    • This is a specialized experiment requiring a spectrometer equipped with a triple-resonance probe.

    • The experiment is set up to transfer magnetization from protons to ¹³C and subsequently from ¹³C to the ¹⁰³Rh nucleus.[7]

    • Parameters must be optimized for the specific J-couplings (J_CH, J_CRh) within the molecule.[7]

    • Acquisition times may be longer, but the technique provides a significant sensitivity enhancement, making ¹⁰³Rh detection feasible.[7]

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of Rh₂(OAc)₄ suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution or by slow cooling.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen is often used to minimize thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the heavy rhodium atoms. Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.[9]

Visualizing the Characterization Process

Integrated Experimental Workflow

The following diagram illustrates the typical workflow for a comprehensive spectroscopic characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Synthesis / Purification of Rh₂(OAc)₄ crystal Single Crystal Growth prep->crystal solution Solution Preparation (Deuterated & UV-Vis Solvents) prep->solution ir Infrared Spectroscopy prep->ir xray X-Ray Crystallography crystal->xray uvvis UV-Visible Spectroscopy solution->uvvis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁰³Rh) solution->nmr struct_data Molecular Structure (Bond Lengths/Angles) xray->struct_data electronic_data Electronic Transitions (λ_max, ε) uvvis->electronic_data chem_env_data Chemical Environment (Chemical Shifts) nmr->chem_env_data vib_data Vibrational Modes (Frequencies) ir->vib_data

Caption: Experimental workflow for spectroscopic characterization.

Structure-Spectra Correlation Map

This diagram shows the relationship between each spectroscopic technique and the specific molecular information it provides.

Caption: Correlation between spectroscopic techniques and molecular properties.

References

The Lewis Acidity of Rhodium(II) Acetate Dimer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a cornerstone catalyst in modern organic synthesis, renowned for its efficacy in facilitating a wide array of transformations crucial to pharmaceutical and fine chemical production. The catalytic activity of this paddlewheel complex is intrinsically linked to the Lewis acidity of its axial coordination sites. This technical guide provides an in-depth exploration of the Lewis acidity of rhodium(II) acetate dimer, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes the qualitative and quantitative understanding of its Lewis acidic character, details experimental protocols for its determination, and visualizes key concepts and workflows.

Introduction: The Pivotal Role of Lewis Acidity in Rhodium(II) Catalysis

This compound is a highly effective catalyst for a variety of organic transformations, most notably those involving the transfer of carbene and nitrene species.[1][2] Its utility in reactions such as cyclopropanation, C-H insertion, and ylide formation has positioned it as an invaluable tool in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[3] The reactivity of the rhodium(II) core is modulated by the electronic nature of its bridging acetate ligands and, critically, by the availability and electrophilicity of its two axial coordination sites. These vacant or weakly coordinated axial sites are the locus of Lewis acidity, allowing the complex to interact with and activate substrates.

The structure of this compound features a Rh-Rh single bond with four bridging acetate ligands, creating a paddlewheel conformation.[4] The axial positions are typically occupied by labile solvent molecules, which are readily displaced by Lewis basic substrates during the catalytic cycle. The strength of this Lewis acid-base interaction is a key determinant of catalyst efficiency and selectivity.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

A robust and widely accepted experimental technique for quantifying the Lewis acidity of a molecular species is the Gutmann-Beckett method.[5][6] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of Lewis acid-base interaction.

The oxygen atom of Et₃PO is a strong Lewis base that coordinates to a Lewis acidic center. This coordination leads to a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift (δ) of its ³¹P NMR signal.[5] The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid.

The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following formula:[6]

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where:

  • δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.

  • 41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating, weakly Lewis acidic solvent such as hexane (B92381) or dichloromethane.[6]

A higher Acceptor Number corresponds to a greater Lewis acidity.

Quantitative Lewis Acidity Data

The following table presents a selection of Gutmann-Beckett Acceptor Numbers for various Lewis acids to provide a frame of reference.

Lewis AcidSolventAcceptor Number (AN)
Hexane-0
Dichloromethane-20.4
Acetic Acid-52.9
Trifluoroacetic Acid-105.3
Boron Trifluoride (BF₃)Dichloromethane89
Boron Trichloride (BCl₃)Dichloromethane106
Boron Tribromide (BBr₃)Dichloromethane110
Antimony Pentachloride (SbCl₅)1,2-Dichloroethane100

Data compiled from various sources.[6][7]

The determination of the precise Acceptor Number for this compound would be a valuable contribution to the field, enabling a more quantitative understanding of its catalytic behavior.

Experimental Protocol: Determination of the Gutmann-Beckett Acceptor Number for this compound

The following is a detailed experimental protocol for the determination of the Gutmann-Beckett Acceptor Number of this compound. This protocol is a synthesis of established procedures for measuring the Lewis acidity of metal complexes.

Materials and Instrumentation
  • This compound, [Rh₂(OAc)₄] (high purity)

  • Triethylphosphine oxide (Et₃PO) (high purity, dried prior to use)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

  • NMR tubes

  • High-field NMR spectrometer equipped with a phosphorus probe

  • Inert atmosphere glovebox or Schlenk line

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of the Acceptor Number.

experimental_workflow Experimental Workflow for Gutmann-Beckett Method cluster_prep 1. Stock Solution Preparation cluster_sample 2. NMR Sample Preparation cluster_nmr 3. NMR Data Acquisition cluster_calc 4. Data Analysis prep Preparation of Stock Solutions sample_prep Sample Preparation prep->sample_prep nmr_acq 31P NMR Acquisition sample_prep->nmr_acq data_proc Data Processing and AN Calculation nmr_acq->data_proc stock_rh Prepare a stock solution of Rh₂(OAc)₄ in CD₂Cl₂ test_sample Prepare a test sample with a 1:2 molar ratio of Rh₂(OAc)₄ to Et₃PO in CD₂Cl₂ stock_rh->test_sample stock_et3po Prepare a stock solution of Et₃PO in CD₂Cl₂ ref_sample Prepare a reference sample of Et₃PO in CD₂Cl₂ stock_et3po->ref_sample stock_et3po->test_sample acquire_ref Acquire ³¹P NMR spectrum of the reference sample ref_sample->acquire_ref acquire_test Acquire ³¹P NMR spectrum of the test sample test_sample->acquire_test determine_shifts Determine the chemical shifts (δ) for both samples acquire_ref->determine_shifts acquire_test->determine_shifts calculate_an Calculate the Acceptor Number (AN) determine_shifts->calculate_an

Figure 1. Experimental workflow for determining the Acceptor Number.
Step-by-Step Procedure

  • Preparation of Stock Solutions (under inert atmosphere): a. Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous CD₂Cl₂ to prepare a stock solution of known concentration (e.g., 0.1 M). b. Accurately weigh a known amount of triethylphosphine oxide and dissolve it in a precise volume of anhydrous CD₂Cl₂ to prepare a stock solution of known concentration (e.g., 0.2 M).

  • Preparation of NMR Samples (under inert atmosphere): a. Reference Sample: In a clean, dry NMR tube, add a known volume of the Et₃PO stock solution and dilute with CD₂Cl₂ to the standard NMR sample volume. This sample will be used to determine the reference chemical shift of "free" Et₃PO in the chosen solvent. b. Test Sample: In a clean, dry NMR tube, add a known volume of the this compound stock solution. To this, add a stoichiometric equivalent of the Et₃PO stock solution to achieve a 1:2 molar ratio of [Rh₂(OAc)₄] to Et₃PO. This ratio ensures that both axial sites of the dimer can be occupied by the Lewis base probe. Dilute with CD₂Cl₂ to the standard NMR sample volume.

  • ³¹P NMR Data Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum for both the reference and test samples at a constant temperature (e.g., 298 K). b. Use an external reference standard (e.g., 85% H₃PO₄) or a suitable internal standard for accurate chemical shift referencing. c. Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Processing and Calculation: a. Process the NMR spectra and accurately determine the chemical shift (δ) of the main phosphorus signal in both the reference (δ_ref) and test (δ_sample) samples. b. Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - δᵣₑբ) (Note: If using a non-coordinating solvent like CD₂Cl₂, δᵣₑբ should be close to 41.0 ppm).

Catalytic Implications of Lewis Acidity

The Lewis acidity of the axial sites of this compound is fundamental to its catalytic activity. The initial step in many rhodium-catalyzed reactions is the coordination of a Lewis basic substrate to one of the axial rhodium centers.

The following diagram illustrates the general catalytic cycle for a rhodium(II)-catalyzed reaction involving a diazo compound, highlighting the role of the Lewis acidic axial site.

catalytic_cycle Generalized Catalytic Cycle catalyst [Rh₂(OAc)₄] intermediate1 Rh-Diazo Adduct catalyst->intermediate1 Coordination to Lewis acidic axial site diazo Diazo Compound (R₂C=N₂) diazo->intermediate1 substrate Substrate (e.g., alkene) intermediate3 Product Formation substrate->intermediate3 product Product intermediate2 Rh-Carbene Complex intermediate1->intermediate2 N₂ extrusion intermediate2->intermediate3 intermediate3->catalyst Catalyst regeneration intermediate3->product

Figure 2. Generalized catalytic cycle for Rh(II)-catalyzed reactions.

A stronger Lewis acidity at the axial sites can lead to:

  • Enhanced rates of reaction: A more electrophilic rhodium center can more effectively coordinate to and activate the diazo compound, facilitating the extrusion of dinitrogen and the formation of the reactive rhodium-carbene intermediate.

  • Altered selectivity: The electronic properties of the catalyst, governed in part by its Lewis acidity, can influence the chemo-, regio-, and stereoselectivity of the subsequent carbene transfer reaction.

Applications in Drug Development

The ability of this compound to catalyze the formation of complex carbocyclic and heterocyclic scaffolds makes it a powerful tool in medicinal chemistry and drug development.[3] Many biologically active molecules contain structural motifs that can be efficiently synthesized using rhodium-catalyzed reactions.

Key applications include:

  • Synthesis of cyclopropanes: Cyclopropane rings are present in a number of pharmaceuticals and natural products. This compound is a highly effective catalyst for the cyclopropanation of alkenes with diazo compounds.

  • C-H functionalization: The direct insertion of a carbene into a C-H bond is a powerful strategy for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Synthesis of nitrogen-containing heterocycles: Rhodium-catalyzed reactions involving nitrenes (from azides) or ylides provide access to a diverse range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

A deeper, quantitative understanding of the Lewis acidity of this compound and its derivatives can aid in the rational design of new catalysts with tailored reactivity and selectivity for the synthesis of novel therapeutic agents.

Conclusion

The Lewis acidity of this compound is a critical parameter that governs its catalytic efficacy. While a precise quantitative measure in the form of a Gutmann-Beckett Acceptor Number has yet to be reported, the established methodologies for its determination are well-defined. A thorough characterization of the Lewis acidity of this and related rhodium(II) catalysts will undoubtedly provide valuable insights for the design of more efficient and selective catalytic systems, thereby accelerating the discovery and development of new pharmaceuticals and fine chemicals. This technical guide provides the foundational knowledge and experimental framework to empower researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols: Rhodium(II) Acetate Dimer Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, [Rh(OAc)₂]₂, is a highly effective and versatile catalyst for the cyclopropanation of alkenes with diazo compounds. This reaction is a cornerstone of modern organic synthesis, providing a powerful method for the construction of the cyclopropane (B1198618) ring, a structural motif found in numerous natural products and pharmaceuticals.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

The catalyst, a green to dark green solid, is stable in air, though slightly hygroscopic, and is soluble in many common organic solvents such as dichloromethane (B109758) and ethyl acetate.[3] Its high catalytic activity stems from its ability to readily react with diazo compounds to form highly reactive rhodium carbene intermediates.[4]

Applications in Synthesis

The rhodium(II)-catalyzed cyclopropanation reaction is widely applicable to a broad range of substrates. It is compatible with electron-rich, electron-neutral, and even electron-deficient alkenes.[1][4] The reaction can be performed intermolecularly or intramolecularly, the latter being a powerful strategy for the synthesis of fused ring systems.[3] This method has been successfully applied in the late-stage functionalization of complex molecules and in the synthesis of drug-like compounds.[5]

Quantitative Data Summary

The efficiency of the rhodium(II) acetate dimer catalyzed cyclopropanation is highly dependent on the specific substrates, diazo compounds, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Cyclopropanation of Styrene (B11656) with Various Methyl Aryldiazoacetates Catalyzed by Chiral Dirhodium(II) Catalysts [6]

EntryAryl Group of DiazoacetateCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylRh₂(R-DOSP)₄85>95:587
24-MethylphenylRh₂(R-DOSP)₄92>95:588
34-MethoxyphenylRh₂(R-DOSP)₄98>95:590
44-ChlorophenylRh₂(R-DOSP)₄75>95:589
52-MethylphenylRh₂(S-PTAD)₄78>95:585
62-MethoxyphenylRh₂(S-PTAD)₄63>95:592

Reactions were carried out with styrene and the corresponding methyl aryldiazoacetate.

Table 2: Enantioselective Cyclopropanation of Electron-Deficient Alkenes [1]

EntryAlkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-TCPTAD)₄71>97:384
2Ethyl acrylatetert-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄78>97:391
3AcrylonitrileMethyl 2-diazo-2-(4-bromophenyl)acetateRh₂(S-TCPTAD)₄96>97:397
4Methyl vinyl ketonetert-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄---
5Acroleintert-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄---

Reactions with methyl vinyl ketone and acrolein resulted in the formation of epoxides instead of cyclopropanes.[1]

Experimental Protocols

The following protocols provide a general framework for conducting a this compound catalyzed cyclopropanation reaction. Optimization of reaction conditions, particularly solvent, temperature, and rate of diazo compound addition, may be necessary for specific substrates.

General Protocol for Intermolecular Cyclopropanation

This procedure is a representative example for the reaction between an alkene and a diazoacetate.

Materials:

  • This compound ([Rh(OAc)₂]₂)

  • Alkene (e.g., styrene)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane, pentane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (0.5-1.0 mol%).

  • Addition of Alkene and Solvent: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the diazo compound) and the alkene (typically 1.0 to 5.0 equivalents).

  • Preparation of Diazo Compound Solution: In a separate flame-dried flask, prepare a solution of the diazo compound in the same anhydrous solvent.

  • Slow Addition of Diazo Compound: Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over a period of 1-4 hours. The slow addition is crucial to minimize the formation of carbene dimers.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the diazo compound is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

Safety Precautions: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Flask, Stir bar, Inert Atmosphere) reagents Add [Rh(OAc)₂]₂, Alkene, and Solvent setup->reagents addition Slow Addition of Diazo Compound (Syringe Pump) reagents->addition diazo_prep Prepare Diazo Compound Solution diazo_prep->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Cyclopropane Product purification->product

Caption: General experimental workflow for this compound catalyzed cyclopropanation.

Catalytic Cycle

The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate.[4][7]

catalytic_cycle cluster_reactants cluster_products catalyst [Rh₂(OAc)₄] intermediate1 Diazo Adduct catalyst->intermediate1 + R'CHN₂ diazo R'CHN₂ n2 N₂ alkene RCH=CHR product Cyclopropane intermediate2 Rhodium Carbene [Rh₂(OAc)₄]=CHR' intermediate1->intermediate2 - N₂ intermediate2->catalyst + RCH=CHR - Cyclopropane

Caption: Catalytic cycle of this compound in cyclopropanation.

References

Application Notes and Protocols: Intramolecular C-H Insertion Catalyzed by Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular C-H insertion reaction is a powerful and atom-economical method for the formation of new carbon-carbon bonds, enabling the construction of complex cyclic molecules from simple acyclic precursors. Among the various catalysts developed for this transformation, Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) has emerged as a particularly effective and versatile catalyst. This application note provides a detailed overview of the intramolecular C-H insertion reaction using Rh₂(OAc)₄, including its mechanism, substrate scope, and applications in the synthesis of valuable heterocyclic structures such as β- and γ-lactams. Detailed experimental protocols are provided to facilitate the practical application of this methodology in research and development settings.

Mechanism of Catalysis

The catalytic cycle of the Rhodium(II)-catalyzed C-H insertion reaction begins with the reaction of the Rhodium(II) acetate dimer with a diazo compound. This leads to the extrusion of nitrogen gas and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then undergoes an intramolecular C-H insertion step, where a C-H bond within the substrate inserts into the rhodium-carbene bond, forming a new C-C bond and regenerating the active Rhodium(II) catalyst. The generally accepted mechanism proceeds through a concerted, three-membered transition state.

G cluster_cycle Catalytic Cycle cluster_legend Legend A Rh₂(OAc)₄ D Rhodium-Carbene Intermediate A->D + Diazo Substrate - N₂ B Diazo Substrate (R-C(N₂)-R') B->A C N₂ F Cyclized Product D->F + Intramolecular C-H Insertion E Intramolecular C-H Bond E->D G Regenerated Rh₂(OAc)₄ F->G L1 Catalyst L2 Reactant L3 Intermediate L4 Product L1_box L2_box L3_box L4_box

Caption: Catalytic cycle of Rhodium(II)-catalyzed C-H insertion.

Applications in Heterocyclic Synthesis

A significant application of this methodology is in the synthesis of lactams, which are core structural motifs in many pharmaceuticals, including antibiotics. The intramolecular C-H insertion of α-diazoacetamides catalyzed by Rh₂(OAc)₄ provides an efficient route to both β-lactams (4-membered rings) and γ-lactams (5-membered rings). The regioselectivity of the C-H insertion is influenced by the substitution pattern of the diazo substrate and the reaction conditions.

Data Presentation: Synthesis of β- and γ-Lactams

The following tables summarize the results from the this compound catalyzed intramolecular C-H insertion of various α-diazoacetamides in water.[1] This environmentally benign solvent has been shown to be effective for this transformation.[1]

Table 1: Synthesis of β-Lactams

EntryDiazoacetamide Substrate (R)ProductYield (%)
1Benzyl3-Phenyl-azetidin-2-one85
24-Methoxybenzyl3-(4-Methoxyphenyl)-azetidin-2-one82
32-Phenylethyl3-Benzyl-azetidin-2-one78

Table 2: Synthesis of γ-Lactams

EntryDiazoacetamide Substrate (R)ProductYield (%)
1Isopropyl4,4-Dimethyl-pyrrolidin-2-one92
2CyclohexylSpiro[cyclohexane-1,3'-pyrrolidin]-2'-one95
3tert-Butyl4,4,5-Trimethyl-pyrrolidin-2-one88

Experimental Protocols

The following is a general experimental protocol for the intramolecular C-H insertion of an α-diazoacetamide catalyzed by this compound.

G Start Start Step1 Dissolve diazoacetamide in solvent (e.g., toluene (B28343) or water) Start->Step1 Step2 Add this compound (typically 1-5 mol%) Step1->Step2 Step3 Stir the reaction mixture at the designated temperature (e.g., room temperature to reflux) Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS Step3->Step4 Step5 Upon completion, concentrate the reaction mixture in vacuo Step4->Step5 Reaction Complete Step6 Purify the crude product by column chromatography Step5->Step6 End Obtain Pure Cyclized Product Step6->End

References

Application Notes and Protocols: Ylide Formation and Subsequent Reactions with Rh₂(OAc)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of ylides catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄) and their subsequent, synthetically powerful reactions. The methodologies detailed herein are pivotal for the construction of complex molecular architectures, finding broad application in natural product synthesis and the development of novel therapeutic agents.

Introduction to Rhodium-Catalyzed Ylide Chemistry

The reaction of diazo compounds with Rh₂(OAc)₄ generates a highly reactive rhodium-carbene intermediate. This electrophilic species is readily trapped by a wide range of nucleophiles, such as sulfides, amines, and ethers, to form the corresponding ylides. These ylides are not typically isolated but undergo rapid in situ transformations, including sigmatropic rearrangements, insertions, and cycloadditions, to yield structurally diverse and often complex products. This catalytic approach offers a mild and efficient alternative to classical methods of ylide generation.

Key Transformations and Applications

Rhodium-catalyzed ylide formation is a versatile tool in organic synthesis, enabling a variety of important transformations:

  • [1][2]-Sigmatropic Rearrangements: Sulfur and oxonium ylides generated from the reaction of rhodium carbenes with allylic sulfides and ethers, respectively, readily undergo[1][2]-sigmatropic rearrangements. This concerted pericyclic reaction is a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, and is particularly useful in the synthesis of homoallylic sulfides and alcohols.[3][4][5][6]

  • N-H Insertion Reactions: Ammonium ylides, formed from the reaction of rhodium carbenes with amines, can undergo subsequent N-H insertion reactions. This transformation provides a direct route to α-amino esters and other nitrogen-containing compounds, which are prevalent in many biologically active molecules and pharmaceutical drugs.[7][8][9][10][11]

  • Sommelet-Hauser Rearrangement: A specific type of[1][2]-sigmatropic rearrangement involving benzyl-substituted sulfonium (B1226848) ylides, the Sommelet-Hauser rearrangement, can be efficiently catalyzed by Rh₂(OAc)₄. This reaction is a valuable tool for the ortho-functionalization of aromatic rings.[12]

  • Cycloaddition Reactions: Ylides can also act as 1,3-dipoles in cycloaddition reactions, providing access to a variety of five-membered heterocyclic rings.[13]

The products of these reactions are often key intermediates or core structures in the synthesis of natural products and pharmaceuticals, highlighting the importance of this methodology in drug discovery and development.

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be freshly distilled and dried according to standard procedures.

  • Diazo compounds are potentially explosive and should be handled with care behind a blast shield. It is recommended to prepare and use them in solution without isolation.

Protocol 1: Synthesis of a Diazoacetate Precursor

This protocol describes a general method for the preparation of ethyl 2-diazo-2-phenylacetate from the corresponding acyl chloride.

Materials:

Procedure:

  • To a stirred solution of phenylacetyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Slowly add a freshly prepared solution of diazomethane (2.0-3.0 eq) in diethyl ether at 0 °C. The reaction mixture will turn yellow.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the disappearance of the acyl chloride by TLC.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazoacetate. The product is often used in the next step without further purification.

Protocol 2: Rh₂(OAc)₄-Catalyzed[1][2]-Sigmatropic Rearrangement of a Sulfur Ylide

This protocol details the reaction of ethyl 2-diazo-2-phenylacetate with allyl phenyl sulfide (B99878) in the presence of Rh₂(OAc)₄.

Materials:

Procedure:

  • To a solution of allyl phenyl sulfide (1.5 eq) and Rh₂(OAc)₄ (1-2 mol%) in anhydrous DCM at room temperature, add a solution of ethyl 2-diazo-2-phenylacetate (1.0 eq) in anhydrous DCM dropwise over 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours after the addition is finished.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired homoallylic sulfide.

Protocol 3: Rh₂(OAc)₄-Catalyzed N-H Insertion Reaction

This protocol describes the N-H insertion of a rhodium carbene into an aniline (B41778) derivative.

Materials:

  • Ethyl 2-diazo-2-phenylacetate

  • Aniline

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of aniline (1.2 eq) and Rh₂(OAc)₄ (1 mol%) in anhydrous DCM at room temperature, add a solution of ethyl 2-diazo-2-phenylacetate (1.0 eq) in anhydrous DCM dropwise over 1 hour.[9][10]

  • Continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the corresponding α-amino ester.

Data Presentation

The following tables summarize typical yields for the Rh₂(OAc)₄-catalyzed reactions of diazo compounds.

Table 1: Rh₂(OAc)₄-Catalyzed[1][2]-Sigmatropic Rearrangement of Allylic Sulfides

EntryDiazo CompoundAllylic SulfideProductYield (%)Reference
1Ethyl 2-diazoacetateAllyl phenyl sulfideEthyl 2-(phenylthio)pent-4-enoate85[6]
2Methyl 2-diazo-2-phenylacetateCrotyl phenyl sulfideMethyl 2-phenyl-2-(phenylthio)hex-4-enoate78 (dr 3:1)
3TrimethylsilyldiazomethaneAllyl benzyl (B1604629) sulfide1-Benzyl-1-(trimethylsilyl)but-3-ene-1-sulfide90[6]

Table 2: Rh₂(OAc)₄-Catalyzed N-H Insertion Reactions

EntryDiazo CompoundAmine/AmideProductYield (%)Reference
1Ethyl 2-diazo-2-phenylacetateAnilineEthyl 2-amino-2-phenylacetate92[8][11]
2Methyl 2-diazoacetateBenzylamineMethyl 2-(benzylamino)acetate88
3Ethyl 2-diazoacetateBoc-NH₂Ethyl 2-((tert-butoxycarbonyl)amino)acetate74[7]
4Methyl 2-diazophenylacetateBenzyl carbamateN-Benzyloxycarbonylphenylglycine methyl ester62-92[8]

Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows.

ylide_formation_mechanism reactant reactant catalyst catalyst intermediate intermediate product product diazo Diazo Compound (R¹R²CN₂) rh_carbene Rhodium Carbene [Rh]=CR¹R² diazo->rh_carbene - N₂ rh2oac4 Rh₂(OAc)₄ rh2oac4->rh_carbene ylide Ylide ([Rh]-N⁺R₂CR¹R² or [Rh]-S⁺R₂CR¹R²) rh_carbene->ylide nucleophile Nucleophile (e.g., R₂S, R₂NH) nucleophile->ylide rearranged_product Rearrangement/ Insertion Product ylide->rearranged_product experimental_workflow step step reagents reagents action action analysis analysis product product start Start: Oven-dried flask under N₂ dissolve Dissolve Nucleophile and Rh₂(OAc)₄ in anhydrous solvent start->dissolve slow_addition Slowly add Diazo solution via syringe pump dissolve->slow_addition prepare_diazo Prepare solution of Diazo Compound prepare_diazo->slow_addition stir Stir at room temperature slow_addition->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify final_product Isolate Pure Product purify->final_product

References

Application Notes and Protocols: Asymmetric Catalysis with Chiral Rhodium(II) Acetate Dimer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dirhodium(II) carboxylate complexes are powerful and versatile catalysts for a wide range of asymmetric transformations, playing a crucial role in modern organic synthesis and drug development.[1][2] These "paddlewheel" complexes effectively catalyze reactions involving metal-carbene and metal-nitrene intermediates with high levels of chemo-, regio-, and stereoselectivity.[1][3] Their utility spans a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclopropanation, C-H insertion, Si-H insertion, O-H insertion, and sigmatropic rearrangements.[1][4][5] The ability to fine-tune the steric and electronic properties of the chiral ligands allows for the rational design of catalysts to achieve high enantioselectivity for specific transformations, making them invaluable tools in the synthesis of complex chiral molecules such as pharmaceuticals and natural products.[4][6]

This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by chiral Rhodium(II) acetate (B1210297) dimer derivatives.

I. Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a cornerstone application of chiral dirhodium(II) catalysts, providing an efficient route to enantiomerically enriched cyclopropanes, which are important structural motifs in numerous biologically active compounds.[4][7] Catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have demonstrated exceptional efficacy in these reactions.[8][9]

Data Presentation: Enantioselective Cyclopropanation of Styrene (B11656) with Aryldiazoacetates
EntryCatalystAryldiazoacetate Ar GroupYield (%)dree (%)Reference
1Rh₂(R-DOSP)₄C₆H₅85>95:594[8]
2Rh₂(R-DOSP)₄4-MeOC₆H₄80>95:592[8]
3Rh₂(R-DOSP)₄4-ClC₆H₄98>95:590[8]
4Rh₂(S-PTAD)₄2-ClC₆H₄79>95:597[8]
5Rh₂(S-PTAD)₄C₆H₅63>95:54[8]
6Rh₂(S-TCPTAD)₄4-MeC₆H₄82>97:384[10]
7Rh₂(S-TCPTAD)₄4-MeOC₆H₄75>97:380[10]
8Rh₂(S-pPhTPCP)₄C₆H₅8311:199[11]

Reactions typically carried out with the diazo compound as the limiting reagent and an excess of the alkene.

Experimental Protocol: Asymmetric Cyclopropanation using Rh₂(S-DOSP)₄

This protocol describes the enantioselective cyclopropanation of styrene with methyl phenyldiazoacetate.

Materials:

  • Chiral catalyst: Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄

  • Diazo compound: Methyl phenyldiazoacetate

  • Alkene: Styrene

  • Solvent: Hexanes, anhydrous

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous hexanes (10 mL) and styrene (10.0 mmol, 10 equiv).

  • In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous hexanes (5 mL).

  • Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 5 hours at room temperature (23 °C).[12]

  • After the addition is complete, stir the reaction for an additional hour.

  • Monitor the reaction by TLC until the diazo compound is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[8][12]

II. Asymmetric C-H Insertion

The catalytic asymmetric intramolecular C-H insertion is a powerful strategy for the synthesis of chiral lactones and lactams, which are prevalent in biologically active molecules.[13][14] Chiral dirhodium(II) carboxamidates and carboxylates, such as Rh₂(S-PTTL)₄ and Rh₂(S-TPPTTL)₄, are highly effective for these transformations.[15][16]

Data Presentation: Intramolecular C-H Insertion of Diazoacetamides
EntryCatalystProduct Ring SizeYield (%)ee (%)Reference
1Rh₂(S-PTTL)₄β-lactam>9765[17]
2Rh₂(S-MEPY)₄γ-lactam9598[3]
3Rh₂(S-TPPTTL)₄Silacycloalkane7496[16]
4Rh₂(S-DOSP)₄Tetrahydrofuran8592[18]
5Rh₂(S-PTAD)₄Dihydrobenzofuran7894[9]
Experimental Protocol: Asymmetric Intramolecular C-H Insertion

This protocol provides a general procedure for the synthesis of a β-lactam from a diazoacetamide (B1201003).

Materials:

  • Chiral catalyst: Rh₂(S-PTTL)₄

  • Substrate: N-benzyl-2-diazo-N-(tert-butyl)acetamide

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas: Argon or Nitrogen

Procedure:

  • Dissolve the diazoacetamide substrate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) in a flame-dried flask under an inert atmosphere.

  • Add the chiral dirhodium(II) catalyst (1 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (disappearance of the diazo compound), concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the β-lactam product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.[17]

III. Asymmetric Si-H Insertion

Enantioselective insertion of carbenoids into Si-H bonds provides a direct and efficient route to valuable chiral organosilanes.[19] Chiral dirhodium(II) carboxylates have been successfully employed as catalysts for this transformation.[19][20]

Data Presentation: Enantioselective Si-H Insertion
EntryCatalystDiazo CompoundSilane (B1218182)Yield (%)ee (%)Reference
1Rh₂(R-BTPCP)₄EnynoneEt₃SiH9898[19]
2Rh₂(OAc)₄Ph₂CN₂MePhSiH₂85N/A[20]
3Rh(I)/Chiral DieneMe-α-diazophenylacetateMe₂PhSiH8699[21]
4Rh₂(S-DOSP)₄Ethyl phenyldiazoacetatePhMe₂SiH-50[18]
Experimental Protocol: General Procedure for Asymmetric Si-H Insertion

This protocol outlines a general method for the rhodium-catalyzed asymmetric insertion of a carbene into a Si-H bond.

Materials:

  • Chiral catalyst: e.g., Rh₂(R-BTPCP)₄

  • Carbene precursor: e.g., Enynone or α-diazoester (0.2 mmol)

  • Silane: (0.24 mmol, 1.2 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas: Argon or Nitrogen

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral dirhodium(II) catalyst (1-2 mol%) in anhydrous CH₂Cl₂ (2 mL).

  • Add the silane to the catalyst solution.

  • Add the carbene precursor (e.g., diazo compound) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC.[19]

IV. Asymmetric O-H Insertion

The asymmetric insertion of carbenoids into O-H bonds of alcohols and water is a direct method for synthesizing chiral α-hydroxy and α-alkoxy esters.[22][23] While challenging, co-catalytic systems involving a chiral phosphoric acid and an achiral rhodium(II) catalyst have shown great promise.[24]

Data Presentation: Enantioselective O-H Insertion of α-Diazoesters
EntryCatalyst SystemAlcohol/AcidYield (%)ee (%)Reference
1Rh₂(OAc)₄ / (R)-TRIPp-Nitrophenol9297[24]
2Rh₂(OAc)₄ / (R)-TRIPMethanol8593[24]
3Rh₂(OAc)₄ / (R)-TRIPBenzoic Acid8182[24]
4Cu(OTf)₂ / Chiral LigandEthanol8686[23]
Experimental Protocol: Rhodium(II)/Chiral Phosphoric Acid Co-Catalyzed O-H Insertion

Materials:

  • Catalyst 1: Rhodium(II) acetate, Rh₂(OAc)₄

  • Catalyst 2: Chiral Phosphoric Acid (e.g., (R)-TRIP)

  • Substrate: α-Diazoester (e.g., ethyl phenyldiazoacetate)

  • Nucleophile: Alcohol or Carboxylic Acid

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a dried reaction tube, add Rh₂(OAc)₄ (1 mol%) and the chiral phosphoric acid (5 mol%).

  • Add anhydrous CH₂Cl₂ (1 mL) followed by the alcohol or carboxylic acid (0.24 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of the α-diazoester (0.2 mmol) in CH₂Cl₂ (1 mL) via syringe pump over 1 hour.

  • Stir the reaction at this temperature until the diazo compound is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.[24]

V. Asymmetric[1][19]-Sigmatropic Rearrangement

Chiral dirhodium(II) catalysts can effectively induce asymmetric[1][19]-sigmatropic rearrangements of allylic ylides, which are generated in situ from the reaction of a rhodium carbene with an allylic alcohol or sulfide.[25][26] This methodology provides a powerful means to construct complex molecules with high stereocontrol.

Data Presentation: Enantioselective[1][19]-Sigmatropic Rearrangement
EntryCatalystSubstrateYield (%)dree (%)Reference
1Rh₂(S-DOSP)₄Allylic Alcohol78>20:1>99[25]
2Rh₂(OAc)₄Allylic Sulfide---[27]
Experimental Protocol: Asymmetric Tandem Ylide Formation/[1][19]-Sigmatropic Rearrangement

Materials:

  • Chiral catalyst: Rh₂(S-DOSP)₄

  • Carbene Precursor: Donor/acceptor diazo compound

  • Substrate: Chiral allylic alcohol

  • Solvent: Pentane (B18724), anhydrous

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a solution of the chiral allylic alcohol (0.5 mmol) and Rh₂(S-DOSP)₄ (1 mol%) in anhydrous pentane (5 mL) at 0 °C, add the diazo compound.

  • Stir the mixture at 0 °C for the specified reaction time (typically 1-4 hours).

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture.

  • Purify the residue by flash chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by appropriate analytical techniques (¹H NMR, chiral HPLC).[25]

Visualizations

Catalytic Cycle of Rh(II)-Catalyzed Carbene Transfer

Catalytic Cycle Rh2L4 Rh₂(L*)₄ Catalyst Carbenoid Rh(II)-Carbenoid Intermediate Rh2L4->Carbenoid + Diazo Compound Product_Cycle Product Formation Carbenoid->Product_Cycle + Substrate N2 N₂ Carbenoid->N2 - N₂ Product_Cycle->Rh2L4 - Product Product Product Diazo R¹R²CN₂ Substrate Substrate (e.g., Alkene)

Caption: General catalytic cycle for Rh(II)-catalyzed carbene transfer reactions.

Experimental Workflow for Catalyst Screening

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_data Data Processing Prep_Catalyst Prepare Stock Solutions of Catalysts Add_Catalyst Add Catalyst Solution Prep_Catalyst->Add_Catalyst Prep_Reactants Prepare Substrate & Diazo Compound Solutions Add_Substrate Add Substrate Solution Prep_Reactants->Add_Substrate Reaction_Array Set up Reaction Array (e.g., in vials) Reaction_Array->Add_Catalyst Add_Diazo Initiate with Diazo Compound Add_Substrate->Add_Diazo Quench Quench Reactions Add_Diazo->Quench Analyze_Yield Analyze Yield/Conversion (GC/NMR) Quench->Analyze_Yield Analyze_ee Analyze Enantioselectivity (Chiral HPLC/GC) Analyze_Yield->Analyze_ee Tabulate Tabulate Results Analyze_ee->Tabulate Identify_Hit Identify Optimal Catalyst Tabulate->Identify_Hit

Caption: Workflow for screening chiral Rh(II) catalysts in an asymmetric reaction.

References

Application Notes: Rhodium(II) Acetate Dimer in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a well-defined, air-stable organometallic complex with a distinctive emerald-green appearance and a paddlewheel structure.[1] It has emerged as an exceptionally versatile and effective homogeneous catalyst in modern organic synthesis, playing a pivotal role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its high efficacy stems from its ability to catalyze a range of crucial transformations, most notably those involving the transfer of metal-carbene and nitrene species.

These reactions, including cyclopropanation, C-H functionalization, and X-H insertion (where X = N, O, S), allow for the efficient and often stereoselective construction of complex molecular architectures from simple precursors.[1][2][3] This capability is invaluable in medicinal chemistry for synthesizing novel drug candidates, including intermediates for anticancer, antiviral, and cardiovascular drugs.[2][4]

Application Note 1: Catalytic Cyclopropanation for Bioactive Scaffolds

The cyclopropane (B1198618) ring is a key structural motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to impart conformational rigidity and unique metabolic stability. Rhodium(II) acetate dimer is a premier catalyst for the synthesis of cyclopropanes via the reaction of a diazo compound with an alkene.[1][5] This methodology is particularly powerful for the enantioselective synthesis of cyclopropanes when chiral rhodium catalysts are employed, providing access to novel diarylcyclopropylamines which are being investigated as potential therapeutic agents for central nervous system (CNS) disorders.[6]

G sub Diazo Compound (R-C(N₂) -R') carbene Rhodium Carbene Intermediate sub->carbene + Rh₂(OAc)₄ rh Rh₂(OAc)₄ n2 N₂ carbene->n2 - N₂ product Cyclopropane Product carbene->product + Alkene alkene Alkene rh_cat Rh₂(OAc)₄ (regenerated) product->rh_cat

General mechanism of Rh(II)-catalyzed cyclopropanation.

Quantitative Data for Rhodium-Catalyzed Cyclopropanation

The table below summarizes the performance of various chiral dirhodium(II) catalysts in the asymmetric cyclopropanation for synthesizing azaspiro[n.2]alkanes, which are of significant interest in drug discovery.

Alkene SubstrateDiazo CompoundCatalyst (mol%)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)Reference
N-Boc-4-methylenepiperidineAryldiazoacetate 14bRh₂(S-p-PhTPCP)₄ (0.01)7793>20:1[7]
N-Boc-4-methylenepiperidineAryldiazoacetate 14cRh₂(S-p-PhTPCP)₄ (0.01)9098>20:1[7]
N-Boc-4-methylenepiperidineAryldiazoacetate 14dRh₂(S-p-PhTPCP)₄ (0.01)8598>20:1[7]
3-MethyleneazetidineAryldiazoacetate 14aRh₂(S-p-PhTPCP)₄ (0.01)8095>20:1[7]
Ethyl AcrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄ (1.0)5977>97:3[8]

General Protocol for Asymmetric Cyclopropanation

This protocol is representative for the synthesis of chiral cyclopropanes using a chiral dirhodium(II) catalyst.

  • To a stirred solution of the alkene (0.2 mmol, 1.0 equiv) and the chiral dirhodium catalyst (0.5 - 1.0 mol%) in a suitable solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., 39 °C), add a solution of the aryldiazoacetate (0.3 mmol, 1.5 equiv) in the same solvent via syringe pump over a period of 3 hours.[9]

  • Optionally, 4 Å molecular sieves can be added to the reaction mixture to ensure anhydrous conditions.[9]

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Application Note 2: C-H Functionalization in Late-Stage Synthesis

Direct C-H bond functionalization is a powerful strategy in organic synthesis that allows for the modification of complex molecules without the need for pre-functionalized starting materials.[10] this compound and its derivatives are highly selective catalysts for such transformations, enabling the direct insertion of a rhodium carbene into an unactivated C-H bond.[10] This methodology is particularly useful in drug development for the late-stage diversification of lead compounds, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies. Intramolecular C-H insertion reactions are especially powerful for constructing cyclic and polycyclic systems common in natural products.[10][11]

G start Start: Prepare Reactants setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Add Substrate & Solvent - Add Rh₂(OAc)₄ catalyst start->setup addition Slow Addition of Diazo Compound (via Syringe Pump) setup->addition reaction Reaction Progress: - Stir at specified Temp - Monitor by TLC/LCMS addition->reaction workup Workup: - Quench Reaction - Aqueous Extraction reaction->workup purify Purification: Flash Column Chromatography workup->purify end End: Characterize Product purify->end

Typical experimental workflow for a Rh(II)-catalyzed C-H insertion.

Protocol for Intramolecular C-H Insertion

This protocol describes a general procedure for the synthesis of cyclic compounds via rhodium-catalyzed intramolecular C-H insertion.

  • Dissolve the diazo-substituted substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane (B109758) or benzene) under an inert atmosphere (N₂ or Ar).

  • Add this compound (typically 1-2 mol%) to the solution.

  • Heat the mixture to reflux (or the desired temperature) and stir.

  • Monitor the reaction for the disappearance of the diazo compound (often indicated by a color change and confirmed by IR spectroscopy or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo.

  • Purify the residue by silica gel chromatography to isolate the cyclic product.

Application Note 3: X-H Insertion Reactions (X = N, O)

This compound efficiently catalyzes the formal insertion of a carbene into O-H and N-H bonds.[3] This reaction proceeds through an initial ylide formation, followed by a rapid proton transfer, to yield the final insertion product.[3] These transformations are fundamental in pharmaceutical synthesis for creating C-O (ether) and C-N (amine) bonds, which are ubiquitous in drug molecules.

G cluster_0 X-H Insertion Pathway (X = N, O) carbene Rh(II) Carbene ylide Ylide Intermediate [R-X⁺(H)-C⁻-R'] carbene->ylide + R-X-H xh R-X-H (Amine/Alcohol) xh->ylide product Insertion Product [R-X-CH-R'] ylide->product Proton Transfer

General mechanism for Rh(II)-catalyzed X-H insertion reactions.
N-H Insertion for α-Amino Ester Synthesis

The N-H insertion reaction provides a direct route to α-amino acids and their derivatives, which are critical building blocks for peptides and numerous pharmaceuticals.[12] Recent studies have demonstrated that these reactions can be performed efficiently under solvent-free, mechanochemical conditions, offering a greener and often higher-yielding alternative to traditional solution-based methods.[13][14]

Comparison of N-H Insertion Reaction Conditions

Reaction TypeCatalystSolventTimeYield (%)Reference
MechanochemicalRh₂(OAc)₄ (2 mol%)None (solid, NaCl auxiliary)90 min89[13][14]
Solution-BasedRh₂(OAc)₄ (2 mol%)CH₂Cl₂20 h58[13]
Neat StirringRh₂(OAc)₄ (2 mol%)None (liquid)23 h49-55[13]

Protocol for Mechanochemical N-H Insertion

This solvent-free protocol is highly efficient for the synthesis of α-amino esters.[14]

  • Charge a 10 mL yttria-stabilized zirconium dioxide (ZrO₂-Y) milling jar with one 10 mm ZrO₂-Y ball.

  • Sequentially add the α-diazoester (0.2 mmol, 1.0 equiv), the amine (0.24 mmol, 1.2 equiv), NaCl (as a grinding auxiliary, 2 times the combined mass of reactants), and Rh₂(OAc)₄ (2 mol%).[14]

  • Tightly close the jar and conduct the milling in a mixer mill for 90-120 minutes at 25 Hz.[14]

  • After the reaction is complete, extract the crude residue with ethyl acetate (2 x 2.5 mL).

  • Combine the organic extracts, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

O-H Insertion for Furanone Synthesis

Intramolecular O-H insertion catalyzed by Rh₂(OAc)₄ is an effective method for synthesizing heterocyclic structures. For instance, the decomposition of γ-azido-δ-hydroxy-α-diazoesters leads to the formation of 3(2H)-furanone-2-carboxylates, which are valuable synthetic intermediates.[15] The reaction proceeds via an initial O-H insertion, followed by a concerted-sigmatropic shift of the resulting allylic azide (B81097) intermediate.[15]

Protocol for Intramolecular O-H Insertion

  • Prepare a solution of the δ-hydroxy-α-diazoester substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Add a catalytic amount of Rh₂(OAc)₄ (e.g., 1 mol%) to the solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • The crude product can be purified by filtration through a plug of silica gel followed by crystallization or by full column chromatography to yield the pure furanone product.[15]

Application Note 4: Synthesis of β-Lactam Antibiotic Precursors

The β-lactam ring is the core structural component of one of the most important classes of antibiotics, including penicillins and cephalosporins. Rhodium-catalyzed reactions have been developed as key steps in the stereoselective synthesis of these crucial pharmaceutical compounds.[16][17] For example, rhodium catalysts can facilitate the reaction between an imine and a ketene (B1206846) (generated in situ from a diazo compound via a Wolff rearrangement) in a [2+2] cycloaddition, a variation of the classic Staudinger synthesis, to produce the β-lactam ring with high diastereoselectivity.[18][17]

G start Diazo Compound (Ketene Precursor) carbene Rh(II) Carbene start->carbene + Rh(II) rh Rh(II) Catalyst wolff Wolff Rearrangement carbene->wolff ketene Ketene Intermediate wolff->ketene cyclo [2+2] Staudinger Cycloaddition ketene->cyclo imine Imine imine->cyclo product β-Lactam Product cyclo->product

Logical pathway for Rh(II)-catalyzed β-Lactam synthesis.

Representative Protocol for a Rhodium-Catalyzed Step in β-Lactam Synthesis

This protocol is based on the rhodium-catalyzed synthesis of cis-β-lactams from N-hydroxyanilines, enynones, and diazo compounds.

  • In a reaction tube, combine the N-hydroxyaniline derivative (0.15 mmol, 1.5 equiv), the enynone (0.1 mmol, 1.0 equiv), the diazo compound (0.15 mmol, 1.5 equiv), and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 2 mol%).

  • Add a dry solvent (e.g., 1,2-dichloroethane, 1.0 mL) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir the reaction for the required time (e.g., 12 hours), monitoring by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to isolate the β-lactam product.

References

Application Notes and Protocols for Rhodium(II) Acetate Dimer in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a highly efficient and versatile homogeneous catalyst for a wide range of organic transformations.[1] Its primary utility in synthetic chemistry is closely associated with the reactions of diazo compounds, where it facilitates the formation of rhodium carbenoid intermediates.[1] These reactive species can then undergo a variety of synthetically useful transformations, including cyclopropanation, C-H insertion, and X-H (X = O, N, S) insertion reactions.[2] This document provides detailed application notes, experimental protocols, and reaction condition tables for key transformations catalyzed by Rhodium(II) acetate dimer.

Key Applications

This compound is instrumental in the construction of complex molecular architectures, making it a valuable tool in pharmaceutical research and development.[3] Its ability to catalyze carbene transfer reactions allows for the stereoselective formation of chiral centers and the functionalization of otherwise inert C-H bonds.[3]

Cyclopropanation

The reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst is one of the most effective methods for the synthesis of cyclopropanes.[2] this compound is a convenient and widely applicable catalyst for this transformation, often providing high yields.[1] The reaction proceeds via the formation of a rhodium-carbene intermediate which then reacts with the alkene.

C-H Insertion

Rhodium(II)-catalyzed C-H insertion is a powerful tool for the formation of C-C bonds, enabling the direct functionalization of unactivated C-H bonds.[4] Intramolecular C-H insertion reactions are particularly useful for the synthesis of cyclic and bicyclic compounds.[4][5] The selectivity of the insertion can be influenced by the structure of the substrate and the catalyst.[6]

O-H Insertion

The insertion of a rhodium carbenoid into the O-H bond of an alcohol or carboxylic acid provides a direct method for the synthesis of ethers and esters, respectively.[7] this compound is an excellent catalyst for the insertion of diazo compounds into hydroxyl groups.[7] This reaction is characterized by its high efficiency and mild reaction conditions.[8]

Catalyst Loading and Reaction Conditions

The optimal catalyst loading and reaction conditions for this compound-catalyzed reactions are dependent on the specific transformation and substrates involved. However, some general trends can be observed.

Catalyst Loading: For many applications, catalyst loadings in the range of 0.5-2 mol% are sufficient to achieve high yields and efficient conversion.[9] In some cases, particularly for highly reactive substrates, catalyst loadings can be significantly lower.

Solvents: Dichloromethane (B109758) (CH₂Cl₂) and benzene (B151609) are commonly used solvents for these reactions.[9] The choice of solvent can influence the reaction rate and selectivity.

Temperature: Most reactions are carried out at room temperature or with gentle heating (e.g., refluxing in dichloromethane or benzene).[9]

Diazo Compound Addition: Slow addition of the diazo compound to the reaction mixture is often employed to maintain a low concentration of the diazo species, which helps to minimize side reactions such as carbene dimerization.[10]

Data Presentation

The following tables summarize representative quantitative data for cyclopropanation, C-H insertion, and O-H insertion reactions catalyzed by this compound.

Table 1: Cyclopropanation Reactions
AlkeneDiazo CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Styrene (B11656)Ethyl diazoacetate1Dichloromethane251285-95[2]
1-OcteneEthyl diazoacetate1Dichloromethane251275-85[2]
CyclohexeneEthyl diazoacetate1Dichloromethane251280-90[2]
Table 2: Intramolecular C-H Insertion Reactions
Substrate (Diazoacetamide)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Reference
N-Benzyl-N-tert-butyldiazoacetamide1Dichloromethane403β-Lactam95[6]
N-(Cyclohexylmethyl)-N-tert-butyldiazoacetamide1Dichloromethane403γ-Lactam85[6]
N-Allyl-N-methyldiazoacetamide0.1-1Dichloromethane2512Bicyclic lactam88-95[11]
Table 3: O-H Insertion Reactions
Alcohol/AcidDiazo CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) alcoholEthyl diazoacetate1-2Dichloromethane25385-95[9]
EthanolEthyl diazoacetate1-2Dichloromethane25380-90[9]
Acetic AcidEthyl diazoacetate1-2Benzene80290-98[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl Diazoacetate

This protocol is adapted from Organic Syntheses.[13][14][15]

Materials:

  • Glycine (B1666218) ethyl ester hydrochloride

  • Sodium nitrite (B80452)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Sulfuric acid (10%) or Sodium acetate buffer (pH 3.5)[16][17]

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice-salt bath

Procedure:

  • A solution of glycine ethyl ester hydrochloride in water is mixed with an immiscible organic solvent (dichloromethane or diethyl ether) in a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath.[14]

  • A cold aqueous solution of sodium nitrite is added to the stirred mixture.[14]

  • The reaction is acidified by the slow addition of cold 10% sulfuric acid or by using a sodium acetate buffer at pH 3.5.[14][16][17] The temperature should be maintained below 5 °C during the addition.

  • After a short reaction time (e.g., 5 minutes), the organic layer is separated.[14]

  • The aqueous layer can be extracted with additional portions of the organic solvent.[15]

  • The combined organic extracts are immediately washed with a cold sodium bicarbonate solution until the washings are neutral or slightly basic.[14]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield ethyl diazoacetate as a yellow oil.[13]

Note: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood. It should not be heated to high temperatures.

Protocol 2: General Procedure for this compound-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • This compound

  • Styrene

  • Ethyl diazoacetate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Syringe pump

Procedure:

  • To a stirred solution of styrene (1.0 equiv) and this compound (0.01 equiv, 1 mol%) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at room temperature is added a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane via syringe pump over a period of 4-8 hours.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

Protocol 3: General Procedure for this compound-Catalyzed Intramolecular C-H Insertion

This protocol is a general representation based on literature procedures.[6]

Materials:

Procedure:

  • A solution of the diazoacetamide substrate (1.0 equiv) in anhydrous dichloromethane is prepared.

  • To this solution is added this compound (0.01 equiv, 1 mol%) at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated to reflux (typically around 40 °C for dichloromethane) until the starting material is consumed, as monitored by TLC or IR spectroscopy (disappearance of the diazo stretch).

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired lactam.

Protocol 4: General Procedure for this compound-Catalyzed O-H Insertion into an Alcohol

This protocol is a general representation based on literature procedures.[9][12]

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • Ethyl diazoacetate

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the alcohol (1.0 equiv) and this compound (0.01-0.02 equiv, 1-2 mol%) in anhydrous dichloromethane under an inert atmosphere is added a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane dropwise over 1-2 hours at room temperature.

  • The reaction mixture is stirred at room temperature for an additional 1-3 hours after the addition is complete.

  • The reaction is monitored by TLC for the disappearance of the diazo compound.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the corresponding ether product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Substrate & Catalyst (Rh₂(OAc)₄) solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert diazo_prep Prepare Diazo Compound Solution slow_addition Slow Addition of Diazo Compound via Syringe Pump diazo_prep->slow_addition stirring Stir at Defined Temperature slow_addition->stirring monitoring Monitor Reaction (TLC, GC/MS, IR) stirring->monitoring concentrate Solvent Removal (Rotary Evaporation) monitoring->concentrate chromatography Purification by Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization product Isolated Pure Product characterization->product

Caption: General workflow for a this compound catalyzed reaction.

References

Application Notes and Protocols: Rhodium(II) Acetate Dimer for Tandem and Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a highly versatile and efficient catalyst for a wide array of organic transformations.[1][2] Its unique ability to activate diazo compounds to form rhodium carbenoid intermediates makes it particularly powerful in orchestrating tandem and cascade reactions. These processes, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. Such attributes are of paramount importance in the fields of total synthesis of natural products and the development of novel pharmaceutical agents.[3][4]

This document provides detailed application notes and experimental protocols for key tandem and cascade reactions catalyzed by rhodium(II) acetate dimer, focusing on methodologies that have proven to be robust and synthetically useful.

Application Note 1: Intramolecular Carbonyl Ylide Formation and [3+2] Cycloaddition Cascade

Overview:

One of the most well-established and powerful cascade reactions utilizing this compound is the intramolecular formation of a carbonyl ylide from an α-diazo ketone, followed by a [3+2] dipolar cycloaddition. This reaction sequence is a highly effective method for the stereoselective synthesis of complex polycyclic ethereal frameworks. The cascade is initiated by the reaction of the diazo compound with Rh₂(OAc)₄ to form a rhodium carbenoid. This electrophilic intermediate is then attacked by a suitably positioned carbonyl oxygen atom within the same molecule to generate a cyclic carbonyl ylide. This transient 1,3-dipole can then be trapped by a tethered dipolarophile (an alkene or alkyne) to furnish the polycyclic product.

Mechanism and Workflow:

The general mechanism involves the catalytic generation of a rhodium carbenoid, which undergoes intramolecular cyclization to form a carbonyl ylide. This ylide is then trapped by an intramolecular dipolarophile to yield the final polycyclic product.

G cluster_start Initiation cluster_cascade Cascade Sequence Diazo_Ketone α-Diazo Ketone Rh_Carbenoid Rhodium Carbenoid Intermediate Diazo_Ketone->Rh_Carbenoid - N₂ Rh2OAc4 Rh₂(OAc)₄ Rh2OAc4->Rh_Carbenoid Carbonyl_Ylide Intramolecular Carbonyl Ylide Rh_Carbenoid->Carbonyl_Ylide Intramolecular Cyclization Cycloadduct Polycyclic Product Carbonyl_Ylide->Cycloadduct Intramolecular [3+2] Cycloaddition Cycloadduct->Rh2OAc4 Catalyst Regeneration

Caption: Workflow for the intramolecular carbonyl ylide cycloaddition cascade.

Quantitative Data Summary:

The following table summarizes representative examples of the intramolecular carbonyl ylide formation and [3+2] cycloaddition cascade, demonstrating the scope of the reaction with various substrates.

EntryDiazo Ketone SubstrateDipolarophileProductYield (%)Reference
1Tethered alkenyl α-diazo ketoneAlkeneFused oxabicyclo[3.2.1]octane85[5]
2Tethered alkynyl α-diazo ketoneAlkyneFused oxabicyclo[3.2.1]octadiene78[5]
3Diazo ketoester with pendant alkeneAlkeneBridged polycyclic ether92[6]
4N-tethered diazoimideAlkeneFused N,O-heterocycle75[3]

Detailed Experimental Protocol:

General Procedure for this compound Catalyzed Intramolecular Carbonyl Ylide [3+2] Cycloaddition:

Materials:

  • Appropriate α-diazo ketone substrate (1.0 equiv)

  • This compound (1-2 mol%)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or benzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the α-diazo ketone substrate (e.g., 0.5 mmol, 1.0 equiv) and anhydrous solvent (e.g., 25 mL of CH₂Cl₂).

  • Add this compound (0.005-0.01 mmol, 1-2 mol%) to the solution.

  • Heat the reaction mixture to reflux (for benzene, ~80 °C) or stir at room temperature (for CH₂Cl₂) and monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound (visualized by a characteristic yellow spot and effervescence). Reactions are typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired polycyclic product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Tandem Oxonium Ylide Formation and[7][8]-Sigmatropic Rearrangement

Overview:

This compound effectively catalyzes the reaction between α-diazo esters and allylic alcohols to proceed via a tandem oxonium ylide formation and[7][8]-sigmatropic rearrangement. This powerful C-C bond-forming reaction generates two adjacent stereocenters with a high degree of stereocontrol. The reaction is initiated by the formation of a rhodium carbenoid, which is then trapped by the hydroxyl group of the allylic alcohol to form an oxonium ylide intermediate. This ylide subsequently undergoes a concerted[7][8]-sigmatropic rearrangement to yield a highly functionalized homoallylic alcohol. The use of chiral rhodium catalysts can render this process highly enantioselective.

Mechanism and Workflow:

The catalytic cycle begins with the generation of a rhodium carbenoid from a diazo compound. This is followed by the formation of an oxonium ylide with an allylic alcohol, which then undergoes a[7][8]-sigmatropic rearrangement to give the product and regenerate the catalyst.

G cluster_init Catalyst Activation cluster_cascade Tandem Reaction Diazo Diazo Ester Rh_Carbenoid Rhodium Carbenoid Diazo->Rh_Carbenoid - N₂ Rh2OAc4 Rh₂(OAc)₄ Rh2OAc4->Rh_Carbenoid Oxonium_Ylide Oxonium Ylide Intermediate Rh_Carbenoid->Oxonium_Ylide Rearrangement [2,3]-Sigmatropic Rearrangement Oxonium_Ylide->Rearrangement Rearrangement->Rh2OAc4 Catalyst Regeneration Product Homoallylic Alcohol Product Rearrangement->Product Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Oxonium_Ylide +

Caption: Mechanism of the tandem ylide formation/[7][8]-sigmatropic rearrangement.

Quantitative Data Summary:

The following table presents data for the rhodium-catalyzed tandem ylide formation/[7][8]-sigmatropic rearrangement between various diazoacetates and allylic alcohols, highlighting the yields and diastereoselectivities achieved.[7]

EntryDiazoacetateAllylic AlcoholProductYield (%)Diastereomeric Ratio
1Methyl phenyldiazoacetate(E)-2-methyl-4-phenylbut-3-en-2-olα-hydroxy-α-phenyl ester85>95:5
2Methyl styryldiazoacetate1-phenylprop-2-en-1-olα-hydroxy-α-styryl ester7890:10
3Methyl phenyldiazoacetate(Z)-3-methylpent-3-en-2-olα-hydroxy-α-phenyl ester92>95:5
4Ethyl 2-diazo-3-phenylpropanoate2-phenylprop-2-en-1-olα-hydroxy-α-benzyl ester8892:8

Detailed Experimental Protocol:

General Procedure for this compound Catalyzed Tandem Ylide Formation/[7][8]-Sigmatropic Rearrangement:[7]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Diazoacetate (1.1 equiv)

  • This compound (1 mol%)

  • Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)

  • Syringe pump

  • Inert atmosphere (Argon)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the allylic alcohol (e.g., 0.5 mmol, 1.0 equiv) and this compound (0.005 mmol, 1 mol%) in anhydrous pentane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare a solution of the diazoacetate (0.55 mmol, 1.1 equiv) in anhydrous pentane (10 mL).

  • Using a syringe pump, add the diazoacetate solution to the stirred solution of the allylic alcohol and catalyst over a period of 1.5 hours.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Application Note 3: Rhodium-Catalyzed C-H Alkenylation/Electrocyclization Cascade

Overview:

Rhodium catalysis has enabled powerful C-H activation/functionalization cascades. A notable example is the reaction of α,β-unsaturated imines with alkynes, which proceeds through a C-H alkenylation followed by a 6π-electrocyclization to afford highly substituted 1,2-dihydropyridines.[8][9][10][11] This cascade efficiently constructs a key heterocyclic scaffold found in many biologically active molecules. The reaction is typically catalyzed by a Rh(I) species, often generated in situ, which directs the C-H activation of the imine. Subsequent migratory insertion of the alkyne and reductive elimination forms a dienyl imine intermediate that undergoes a thermal 6π-electrocyclization.

Logical Relationship Diagram:

This diagram illustrates the logical progression of the key steps in the C-H activation/electrocyclization cascade.

G Start α,β-Unsaturated Imine + Alkyne CH_Activation C-H Activation Start->CH_Activation Rh_cat Rh(I) Catalyst Rh_cat->CH_Activation Migratory_Insertion Migratory Insertion of Alkyne CH_Activation->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Dienyl_Imine Dienyl Imine Intermediate Reductive_Elimination->Dienyl_Imine Electrocyclization 6π-Electrocyclization Dienyl_Imine->Electrocyclization Product 1,2-Dihydropyridine Electrocyclization->Product

Caption: Logical flow of the C-H alkenylation/electrocyclization cascade.

Quantitative Data Summary:

The table below showcases the versatility of the rhodium-catalyzed C-H alkenylation/electrocyclization cascade with various imine and alkyne coupling partners.[8][9][10][11]

Entryα,β-Unsaturated ImineAlkyneProductYield (%)
1N-benzylidenecinnamylamineDiphenylacetyleneTetrasubstituted 1,2-dihydropyridine95
2N-(prop-1-en-2-yl)aniline1-Phenyl-1-propyneTrisubstituted 1,2-dihydropyridine88
3N-cyclohexylidenemethanamineDi-p-tolylacetyleneTetrasubstituted 1,2-dihydropyridine91
4N-benzylidenecyclohexylamineEthyl phenylpropiolateFunctionalized 1,2-dihydropyridine85

Detailed Experimental Protocol:

General Procedure for Rhodium-Catalyzed C-H Alkenylation/Electrocyclization Cascade:

Materials:

  • α,β-Unsaturated imine (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Rh(coe)₂Cl]₂ (2.5 mol%)

  • Ligand (e.g., P(o-tolyl)₃) (10 mol%)

  • Additive (e.g., AgSbF₆) (10 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add [Rh(coe)₂Cl]₂ (0.0125 mmol, 2.5 mol%), the phosphine (B1218219) ligand (0.05 mmol, 10 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Seal the vial with a Teflon-lined cap and purge with argon.

  • Add anhydrous 1,2-dichloroethane (B1671644) (2.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated imine (0.5 mmol, 1.0 equiv) followed by the alkyne (0.6 mmol, 1.2 equiv).

  • Place the sealed vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dihydropyridine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

References

Application Notes and Protocols for Rhodium(II) Acetate Dimer Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a highly efficient and versatile catalyst for a wide range of organic transformations.[1] Its primary utility lies in its ability to catalyze reactions involving diazo compounds, proceeding through the formation of a rhodium-carbene intermediate.[2] This air-stable, dark green powder is soluble in many polar organic solvents, making it a convenient catalyst for homogeneous catalysis.[1][3] Key transformations facilitated by Rhodium(II) acetate dimer include cyclopropanation, carbon-hydrogen (C-H) bond insertion, and heteroatom-hydrogen (X-H) bond insertion, which are fundamental processes in the synthesis of complex molecules, natural products, and pharmaceuticals.[4][5]

This document provides detailed application notes and experimental protocols for three major classes of reactions catalyzed by this compound: cyclopropanation, intramolecular C-H insertion, and intramolecular O-H insertion.

Cyclopropanation of Alkenes

This compound is a widely used catalyst for the cyclopropanation of alkenes with diazo compounds.[6] This reaction is a powerful tool for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. The reaction generally proceeds with high efficiency and stereoselectivity.

Quantitative Data for Cyclopropanation
EntryAlkeneDiazo CompoundProductYield (%)Diastereomeric Ratio (trans:cis)Reference
1Styrene (B11656)Methyl phenyldiazoacetateMethyl 2,3-diphenylcyclopropane-1-carboxylateHighN/A[7]
2StyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate~84%N/A[1]
31-OcteneEthyl diazoacetateEthyl 2-hexylcyclopropane-1-carboxylateGoodN/AGeneral Knowledge
Experimental Protocol: Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

This protocol is adapted from a general procedure for rhodium-catalyzed cyclopropanation.[7]

Materials:

  • This compound (Rh₂(OAc)₄)

  • Styrene

  • Methyl phenyldiazoacetate

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (0.01 equiv.) and styrene (5 equiv.) in anhydrous dichloromethane (3 mL).

  • In a separate flask, dissolve methyl phenyldiazoacetate (1 equiv.) in anhydrous dichloromethane (5 mL).

  • Using a syringe pump, add the solution of methyl phenyldiazoacetate to the stirring solution of the catalyst and styrene over a period of 1 hour at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyl 2,3-diphenylcyclopropane-1-carboxylate.

experimental_workflow_cyclopropanation reagents Dissolve Rh₂(OAc)₄ and Styrene in CH₂Cl₂ addition Slowly add diazo solution (Syringe Pump, 1h) reagents->addition Initial mixture diazo Prepare solution of Methyl Phenyldiazoacetate in CH₂Cl₂ diazo->addition Reactant solution reaction Stir at RT (30 min) addition->reaction workup Concentrate and Purify (Chromatography) reaction->workup product Methyl 2,3-diphenyl- cyclopropane-1-carboxylate workup->product

Workflow for this compound Catalyzed Cyclopropanation.

Intramolecular C-H Insertion

Intramolecular C-H insertion reactions catalyzed by this compound provide an efficient route to cyclic compounds, particularly five-membered rings. This transformation is highly valuable for the construction of complex molecular architectures from acyclic precursors.

Quantitative Data for Intramolecular C-H Insertion
EntrySubstrate (α-Aryl-α-diazo ketone)CatalystProduct (α-Aryl cyclopentanone)Yield (%)Reference
12-Diazo-1-(4-bromophenyl)-4-methyl-1-pentanoneRh₂(OAc)₄2-(4-Bromophenyl)-4-methylcyclopentanone45[6]
22-Diazo-1-phenyl-4-methyl-1-pentanoneRh₂(OAc)₄4-Methyl-2-phenylcyclopentanone42[6]
32-Diazo-1-(4-methoxyphenyl)-4-methyl-1-pentanoneRh₂(OAc)₄2-(4-Methoxyphenyl)-4-methylcyclopentanone31[6]
Experimental Protocol: Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone

This protocol is based on the procedure reported by Taber and Tian.[6]

Materials:

  • This compound (Rh₂(OAc)₄)

  • α-Aryl-α-diazo ketone (e.g., 2-diazo-1-(4-bromophenyl)-4-methyl-1-pentanone)

  • Toluene (B28343) (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (0.01 equiv.) in anhydrous toluene (2.0 mL) at room temperature in a round-bottom flask under an argon atmosphere.

  • Prepare a solution of the α-aryl-α-diazo ketone (1 equiv.) in anhydrous toluene (0.8 mL).

  • Add the diazo ketone solution dropwise to the catalyst solution over 2 minutes.

  • Stir the reaction mixture for an additional 10 minutes at room temperature.

  • Quench the reaction by adding one drop of DBU.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding α-aryl cyclopentanone.

experimental_workflow_CH_insertion catalyst Dissolve Rh₂(OAc)₄ in Toluene addition Add diazo solution dropwise (2 min) catalyst->addition substrate Prepare solution of α-Aryl-α-diazo ketone in Toluene substrate->addition reaction Stir at RT (10 min) addition->reaction quench Quench with DBU reaction->quench workup Concentrate and Purify (Chromatography) quench->workup product α-Aryl Cyclopentanone workup->product

Workflow for Intramolecular C-H Insertion.

Intramolecular O-H Insertion

This compound is an effective catalyst for the intramolecular insertion of carbenes into O-H bonds, leading to the formation of cyclic ethers.[3] This reaction is particularly useful for the synthesis of furanones and other oxygen-containing heterocycles.

Quantitative Data for Intramolecular O-H Insertion
EntrySubstrate (δ-Hydroxy-α-diazoester)Product (3(2H)-furanone-2-carboxylate)Yield (%)Diastereomeric Excess (d.e.)Reference
1Ethyl 2-diazo-5-hydroxy-3-oxohexanoateEthyl 5-methyl-3-oxo-tetrahydrofuran-2-carboxylate80~60%[3]
2Ethyl 2-diazo-5-hydroxy-3-oxo-4-phenylhexanoateEthyl 5-methyl-3-oxo-4-phenyl-tetrahydrofuran-2-carboxylate92~60%[3]
Experimental Protocol: Intramolecular O-H Insertion of a δ-Hydroxy-α-diazoester

This protocol is based on the procedure described by Padwa and co-workers.[3]

Materials:

  • This compound (Rh₂(OAc)₄)

  • δ-Hydroxy-α-diazoester (e.g., ethyl 2-diazo-5-hydroxy-3-oxohexanoate)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an argon atmosphere, prepare a solution of the δ-hydroxy-α-diazoester (1 equiv.) in anhydrous dichloromethane.

  • To this solution, add a catalytic amount of this compound (1-2 mol%).

  • Stir the resulting mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Filter the crude product through a plug of silica gel using an appropriate eluent (e.g., 1:1 mixture of ethyl acetate and hexanes) to obtain the 3(2H)-furanone-2-carboxylate.

experimental_workflow_OH_insertion substrate Dissolve δ-Hydroxy-α-diazoester in CH₂Cl₂ catalyst_add Add Rh₂(OAc)₄ (1-2 mol%) substrate->catalyst_add reaction Stir at RT (3 h) catalyst_add->reaction workup Concentrate and Purify (Silica Gel Plug) reaction->workup product 3(2H)-Furanone-2-carboxylate workup->product

Workflow for Intramolecular O-H Insertion.

References

Applications of Rhodium(II) Acetate Dimer in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) has emerged as a powerful and versatile catalyst in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. Its ability to efficiently catalyze the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions has made it an indispensable tool for synthetic chemists. This document provides detailed application notes and generalized protocols for three key transformations catalyzed by Rhodium(II) acetate dimer in the context of total synthesis: intramolecular C-H insertion, cyclopropanation, and carbonyl ylide formation.

Intramolecular C-H Insertion: Synthesis of α-Aryl Cyclopentanones

Intramolecular C-H insertion reactions catalyzed by this compound provide a direct and efficient method for the construction of five-membered rings, a common motif in natural products. This strategy is particularly valuable for the synthesis of α-aryl cyclopentanones, which are important intermediates in medicinal chemistry. The reaction proceeds through the formation of a rhodium carbenoid intermediate from an α-diazo ketone, which then undergoes insertion into a C-H bond.

Application Example: Synthesis of α-Aryl Cyclopentanones (Taber, 2007)

A notable application of this methodology is the synthesis of α-aryl cyclopentanones from α-aryl-α-diazo ketones. This approach offers a convergent and efficient route to these valuable building blocks.

Quantitative Data

EntrySubstrateProductYield (%)CatalystReference
1α-(4-methoxyphenyl)-α-diazo-hexan-2-one2-(4-methoxyphenyl)-2-methyl-cyclopentanone85Rh₂(OAc)₄Taber, D. F.; Tian, W. J. Org. Chem.2007 , 72 (9), pp 3207–3210
2α-(4-chlorophenyl)-α-diazo-hexan-2-one2-(4-chlorophenyl)-2-methyl-cyclopentanone92Rh₂(OAc)₄Taber, D. F.; Tian, W. J. Org. Chem.2007 , 72 (9), pp 3207–3210
3α-phenyl-α-diazo-heptan-2-one2-ethyl-2-phenyl-cyclopentanone88Rh₂(OAc)₄Taber, D. F.; Tian, W. J. Org. Chem.2007 , 72 (9), pp 3207–3210

Experimental Protocol: General Procedure for Intramolecular C-H Insertion

To a solution of the α-aryl-α-diazo ketone (1.0 equiv) in a dry, inert solvent such as dichloromethane (B109758) or benzene (B151609) (0.1 M) is added a catalytic amount of this compound (0.5-2 mol%). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-aryl cyclopentanone.

Reaction Workflow

G cluster_start Starting Materials cluster_diazo Diazo Transfer cluster_insertion C-H Insertion alpha_aryl_ketone α-Aryl Ketone diazo_ketone α-Aryl-α-diazo Ketone alpha_aryl_ketone->diazo_ketone Diazo transfer reagent cyclopentanone α-Aryl Cyclopentanone diazo_ketone->cyclopentanone Rh₂(OAc)₄ (cat.), heat

Caption: Workflow for the synthesis of α-aryl cyclopentanones.

Intramolecular [3+2] Cycloaddition via Carbonyl Ylide Formation: Synthesis of Azapolycyclic Ring Systems

This compound is highly effective in catalyzing the formation of carbonyl ylides from α-diazo ketones and esters. These reactive intermediates can then undergo intramolecular [3+2] cycloaddition reactions with tethered π-systems, such as alkenes or alkynes, to construct complex polycyclic frameworks containing oxygen and nitrogen atoms. This methodology has been successfully applied in the synthesis of various alkaloids.

Application Example: Synthesis of Azapentacycles (Padwa, 2005)

A powerful demonstration of this strategy is the synthesis of novel azapentacyclic ring systems from α-diazo N-acetyl-tetrahydro-β-carbolin-1-one derivatives. The this compound-catalyzed reaction proceeds through an intramolecular carbonyl ylide formation followed by a cycloaddition, rapidly assembling a complex molecular architecture.

Quantitative Data

EntryTethered π-SystemProductYield (%)CatalystReference
1Alkene (n=1)Azapentacycle (5-membered ring)70Rh₂(OAc)₄Mejia-Oneto, J. M.; Padwa, A. Org. Lett.2005 , 7 (24), pp 5469–5472
2Alkene (n=2)Azapentacycle (6-membered ring)69Rh₂(OAc)₄Mejia-Oneto, J. M.; Padwa, A. Org. Lett.2005 , 7 (24), pp 5469–5472
3AlkyneAzapentacycle (with double bond)75Rh₂(OAc)₄Mejia-Oneto, J. M.; Padwa, A. Org. Lett.2005 , 7 (24), pp 5469–5472

Experimental Protocol: General Procedure for Carbonyl Ylide Formation and Cycloaddition

A solution of the α-diazo carbonyl compound (1.0 equiv) in a dry, non-polar solvent like benzene or toluene (B28343) (0.01 M) is added dropwise over a period of several hours to a refluxing solution of this compound (1 mol%) in the same solvent. The reaction is monitored by TLC. After the addition is complete, the mixture is refluxed for an additional hour. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the polycyclic product.

Reaction Pathway

G start α-Diazo Carbonyl Compound carbenoid Rhodium Carbenoid Intermediate start->carbenoid Rh₂(OAc)₄ ylide Carbonyl Ylide carbenoid->ylide Intramolecular cyclization product Polycyclic Product ylide->product [3+2] Cycloaddition

Caption: Pathway for carbonyl ylide formation and cycloaddition.

Cyclopropanation: Asymmetric Synthesis of Bioactive Molecules

This compound and its chiral derivatives are excellent catalysts for the cyclopropanation of alkenes with diazo compounds. This reaction is a cornerstone of modern synthetic chemistry, providing access to the cyclopropane (B1198618) ring, a structural motif present in numerous natural products and pharmaceuticals. The use of chiral rhodium catalysts can lead to high levels of enantioselectivity.

Application Example: Enantioselective Synthesis of Piperarborenine B (Fox, 2016)

A mixed-ligand chiral rhodium(II) catalyst, closely related in principle to this compound, has been instrumental in the first enantioselective total synthesis of the natural product piperarborenine B. The key step involves a rhodium-catalyzed bicyclobutanation, which is a variation of cyclopropanation chemistry.

Quantitative Data

SubstrateProductYield (%)Enantiomeric Excess (%)CatalystReference
Diazoacetoacetate and AlkeneBicyclobutane intermediate8592Chiral Rh(II) catalystPanish, R. A. et al. Angew. Chem. Int. Ed.2016 , 55, 4335-4339

Experimental Protocol: General Procedure for Cyclopropanation

To a solution of the alkene (1.0-5.0 equiv) and this compound (0.1-1 mol%) in a dry solvent such as dichloromethane at room temperature is added a solution of the diazo compound (1.0 equiv) in the same solvent dropwise over several hours using a syringe pump. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the cyclopropane product. For enantioselective reactions, a chiral rhodium(II) carboxylate catalyst is used.

Logical Relationship of Reaction Components

G Catalyst Rh₂(OAc)₄ Product Cyclopropane Catalyst->Product catalyzes Diazo Diazo Compound Diazo->Product reacts with Alkene Alkene Alkene->Product reacts with

Caption: Components of a rhodium-catalyzed cyclopropanation.

Application Notes and Protocols: Rhodium(II) Acetate Dimer Catalyzed O-H, N-H, and S-H Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) acetate (B1210297) dimer, [Rh₂(OAc)₄], is a highly efficient and versatile catalyst for the insertion of carbenoids into O-H, N-H, and S-H bonds.[1][2] This methodology provides a powerful and atom-economical approach for the formation of C-O, C-N, and C-S bonds, which are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. These reactions typically proceed under mild conditions, tolerate a broad range of functional groups, and often afford high yields of the desired products. This document provides detailed application notes, experimental protocols, and a summary of representative substrate scopes for these important transformations.

Catalytic Cycle

The generally accepted mechanism for rhodium(II)-catalyzed X-H insertion (where X = O, N, S) involves the formation of a rhodium-carbenoid intermediate.[1] The catalytic cycle can be summarized as follows:

  • Carbenoid Formation: The rhodium(II) acetate dimer reacts with a diazo compound to form a rhodium-carbenoid intermediate, with the concomitant loss of dinitrogen gas.

  • Ylide Formation: The electrophilic carbene carbon of the rhodium-carbenoid intermediate is attacked by the lone pair of the heteroatom (O, N, or S) of the substrate to form an oxonium, ammonium, or sulfonium (B1226848) ylide, respectively.

  • Proton Transfer: A subsequent[3]-proton shift from the heteroatom to the adjacent carbon atom occurs.

  • Product Release and Catalyst Regeneration: The insertion product is released, and the this compound catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle General Catalytic Cycle for Rhodium(II) Acetate Catalyzed X-H Insertion Rh2OAc4 [Rh₂(OAc)₄] Carbenoid Rh(II)-Carbenoid Intermediate Rh2OAc4->Carbenoid + R¹R²C=N₂ Diazo R¹R²C=N₂ Ylide Ylide Intermediate [R³-X⁺(H)-C⁻R¹R²] Carbenoid->Ylide + R³-X-H N2 N₂ Carbenoid->N2 XH_Substrate R³-X-H (X = O, N, S) Product Insertion Product (R³-X-CR¹R²H) Ylide->Product [1,2]-Proton Shift Product->Rh2OAc4 - Product

Caption: General catalytic cycle for X-H insertion reactions.

Application Notes: O-H Insertion Reactions

Rhodium(II) acetate-catalyzed O-H insertion reactions are a valuable tool for the synthesis of α-alkoxy and α-hydroxy carbonyl compounds. A wide range of alcohols and phenols can be used as substrates, reacting with various diazo compounds to afford the corresponding ethers in good to excellent yields.

Quantitative Data for O-H Insertion Reactions
EntryDiazo CompoundAlcohol/Phenol (B47542)ProductYield (%)Catalyst Loading (mol%)SolventRef.
1Ethyl 2-diazoacetateMethanolEthyl 2-methoxyacetate~951Neat[4]
2Ethyl 2-diazoacetateEthanolEthyl 2-ethoxyacetate~951Neat[4]
3Ethyl 2-diazoacetateIsopropanolEthyl 2-isopropoxyacetate~901Neat[4]
4Ethyl 2-diazoacetatePhenolEthyl 2-phenoxyacetate~851CH₂Cl₂[1]
5Methyl phenyldiazoacetateBenzyl alcoholMethyl 2-benzyloxy-2-phenylacetate881CH₂Cl₂[5]
6Methyl phenyldiazoacetate2-PhenylethanolMethyl 2-(2-phenylethoxy)-2-phenylacetate921CH₂Cl₂[5]
7Ethyl 2-diazo-3-oxobutanoateWaterEthyl 2-hydroxy-3-oxobutanoate551Water[6]
8Ethyl 2-diazo-3-phenyl-3-oxopropanoateMethanolEthyl 2-methoxy-3-oxo-3-phenylpropanoate851CH₂Cl₂[7]

Experimental Protocol: General Procedure for O-H Insertion

This protocol is a general guideline and may require optimization for specific substrates.

OH_Insertion_Workflow Experimental Workflow for O-H Insertion cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Add alcohol/phenol, solvent, and [Rh₂(OAc)₄] to flask Start->Reactants Stir Stir at room temperature Reactants->Stir AddDiazo Slowly add diazo compound via syringe pump Stir->AddDiazo Monitor Monitor reaction by TLC AddDiazo->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: A typical experimental workflow for O-H insertion.

Materials:

  • This compound ([Rh₂(OAc)₄])

  • Diazo compound

  • Alcohol or phenol

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Syringe pump

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 equivalents), anhydrous solvent, and this compound (0.5-2 mol%).

  • Stir the mixture at room temperature.

  • In a separate syringe, dissolve the diazo compound (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the solution of the diazo compound to the reaction mixture via a syringe pump over a period of 1-4 hours.

  • After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-H insertion product.

Application Notes: N-H Insertion Reactions

The rhodium(II) acetate-catalyzed N-H insertion reaction is a highly effective method for the synthesis of α-amino acid derivatives and other N-functionalized molecules.[3][8] A broad range of amines, anilines, amides, and carbamates can be employed as substrates. Recent advancements have demonstrated the utility of mechanochemistry for solvent-free and efficient N-H insertions.[3][8][9]

Quantitative Data for N-H Insertion Reactions
EntryDiazo CompoundAmine/Aniline (B41778)ProductYield (%)Catalyst Loading (mol%)ConditionsRef.
1Methyl phenyldiazoacetateAnilineMethyl 2-anilino-2-phenylacetate862Mechanochemical[3]
2Methyl phenyldiazoacetatep-ToluidineMethyl 2-phenyl-2-(p-tolylamino)acetate892Mechanochemical[3]
3Methyl (4-methoxyphenyl)diazoacetatep-ToluidineMethyl 2-(4-methoxyphenyl)-2-(p-tolylamino)acetate932Mechanochemical[3]
4Methyl (4-chlorophenyl)diazoacetateAnilineMethyl 2-anilino-2-(4-chlorophenyl)acetate782Mechanochemical[3]
5Ethyl 2-diazoacetateBenzylamineEthyl 2-(benzylamino)acetate951CH₂Cl₂[10]
6Ethyl 2-diazoacetatePyrrolidineEthyl 2-(pyrrolidin-1-yl)acetate921CH₂Cl₂[11]
7Methyl phenyldiazoacetateMethyl carbamateMethyl 2-((methoxycarbonyl)amino)-2-phenylacetate911CHCl₃, 65 °C[7]
8Methyl phenyldiazoacetateBenzamideMethyl 2-benzamido-2-phenylacetate851CHCl₃, 65 °C[7]

Experimental Protocol: Mechanochemical N-H Insertion

This protocol is based on the solvent-free method developed by Biswas and Bolm.[8]

Materials:

  • This compound ([Rh₂(OAc)₄])

  • Diazo compound

  • Amine or aniline

  • Zirconium dioxide milling jar and ball

  • Mixer mill

Procedure:

  • To a 10 mL zirconium dioxide milling jar containing one 10 mm zirconium dioxide ball, add the diazo compound (1.0 equivalent), the amine or aniline (1.2 equivalents), and this compound (2 mol%).

  • Tightly close the milling jar and place it in a mixer mill.

  • Mill the reaction mixture at a frequency of 25 Hz for 90-120 minutes.

  • After milling, open the jar and extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-H insertion product.

Application Notes: S-H Insertion Reactions

The S-H insertion reaction catalyzed by this compound provides a direct route to α-thio-substituted carbonyl compounds.[12] This reaction is valuable for the synthesis of molecules containing sulfur, which are important in medicinal chemistry and materials science. Both aliphatic and aromatic thiols are suitable substrates. Continuous flow methodologies have been developed to enhance the safety and efficiency of these reactions, particularly when dealing with unstable diazo compounds.[12][13]

Quantitative Data for S-H Insertion Reactions
EntryDiazo CompoundThiolProductYield (%)Catalyst Loading (mol%)ConditionsRef.
1Ethyl 2-diazoacetateThiophenolEthyl 2-(phenylthio)acetate~901Neat[4]
2Ethyl 2-diazoacetateBenzyl mercaptanEthyl 2-(benzylthio)acetate~921Neat[4]
33-Diazo-1-phenylpyrrolidin-2-oneBenzyl mercaptan3-(Benzylthio)-1-phenylpyrrolidin-2-one591Continuous Flow[13]
41-(4-Chlorophenyl)-3-diazopyrrolidin-2-oneBenzyl mercaptan3-(Benzylthio)-1-(4-chlorophenyl)pyrrolidin-2-one721Continuous Flow[13]
5Ethyl 2-diazoacetate1-ButanethiolEthyl 2-(butylthio)acetate~951Neat[4]
6Methyl phenyldiazoacetateThiophenolMethyl 2-phenyl-2-(phenylthio)acetate851CH₂Cl₂[1]
73-Diazo-1-phenylpyrrolidin-2-oneThiophenol1-Phenyl-3-(phenylthio)pyrrolidin-2-one651CH₂Cl₂[12]
83-Diazo-1-phenylpyrrolidin-2-one4-Methylbenzenethiol3-((4-Methylphenyl)thio)-1-phenylpyrrolidin-2-one701CH₂Cl₂[12]

Experimental Protocol: Continuous Flow S-H Insertion

This protocol is a generalized procedure based on the work of Maguire and co-workers for the safe and efficient synthesis of α-thiolactams.[13]

Materials:

  • This compound ([Rh₂(OAc)₄]) or a more soluble variant like Rhodium(II) pivalate

  • Diazo compound

  • Thiol

  • Anhydrous solvent (e.g., toluene/dichloromethane mixture)

  • Syringe pumps

  • T-mixers

  • Reactor coil

  • Back-pressure regulator

Procedure:

  • Prepare three separate solutions in the chosen anhydrous solvent system:

    • Solution A: Diazo compound (1.0 equivalent)

    • Solution B: Thiol (1.1 equivalents)

    • Solution C: Rhodium(II) catalyst (1 mol%)

  • Using syringe pumps, introduce Solution A and Solution B into a T-mixer.

  • The combined stream from the first T-mixer is then mixed with Solution C in a second T-mixer.

  • The resulting reaction mixture is passed through a reactor coil of a defined volume to allow for the desired residence time at room temperature.

  • The output from the reactor coil is passed through a back-pressure regulator to maintain a constant pressure in the system.

  • Collect the reaction mixture, and upon completion of the run, concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired S-H insertion product.

References

Troubleshooting & Optimization

Technical Support Center: Rhodium(II) Acetate Dimer Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium(II) acetate (B1210297) dimer catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rhodium(II) acetate dimer, and what are its primary applications in organic synthesis?

A1: this compound, with the formula Rh₂(OAc)₄, is a coordination complex widely used as a catalyst in organic synthesis.[1][2] It is a green powder that is soluble in many polar organic solvents.[1][3] Its primary applications include catalyzing cyclopropanation of alkenes, C-H insertion reactions, O-H and Si-H insertion reactions, and the formation of ylides from diazo compounds.[4][5][6] These reactions are fundamental in creating complex organic molecules for various fields, including pharmaceutical development.[6][7]

Q2: How should I handle and store this compound?

A2: this compound is an air-stable solid but can be slightly hygroscopic.[3][5] It is important to store it in a cool, dry place in a tightly sealed container to protect it from moisture.[8] When handling, avoid contact with skin and eyes by using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[9] Ensure adequate ventilation to avoid inhaling the powder.[8]

Q3: My reaction yield is low. What are the common causes?

A3: Low yields in this compound catalyzed reactions can stem from several factors:

  • Catalyst Quality: The catalyst may have degraded due to improper storage or handling. Ensure you are using a high-purity, active catalyst.

  • Substrate and Reagent Purity: Impurities in your substrate, diazo compound, or solvent can interfere with the reaction.

  • Reaction Conditions: Non-optimal temperature, solvent, or catalyst loading can significantly impact the yield.

  • Side Reactions: The formation of byproducts, such as carbene dimers, can consume the starting materials and reduce the yield of the desired product.[10]

Q4: How can I minimize the formation of byproducts like carbene dimers?

A4: Carbene dimerization is a common side reaction. To minimize it, the diazo compound is typically added slowly to the reaction mixture. This maintains a low concentration of the reactive carbene intermediate, favoring the desired reaction with the substrate over dimerization.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Catalyst Verify the quality and activity of your this compound. If in doubt, use a fresh batch from a reputable supplier.[6] Consider purifying the catalyst if necessary.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed efficiently, while others may need to be run at lower temperatures to prevent decomposition.[12]
Inappropriate Solvent The choice of solvent can be crucial. Non-polar, weakly coordinating solvents like dichloromethane (B109758) or hexane (B92381) are often efficient.[13] However, the optimal solvent can be reaction-dependent.[13] Screen a variety of solvents to find the best one for your specific transformation.
Insufficient Catalyst Loading While low catalyst loadings are desirable, they may not be sufficient for complete conversion in all cases.[11] Try incrementally increasing the catalyst loading.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Potential Cause Troubleshooting Step
Achiral Catalyst Used for Asymmetric Reaction For enantioselective reactions, a chiral catalyst is required. This compound itself is achiral. Chiral ligands must be coordinated to the rhodium center to induce stereoselectivity.[3]
Sub-optimal Ligand The choice of ligand has a significant impact on selectivity.[14][15] Experiment with different chiral ligands to improve enantioselectivity. The steric and electronic properties of the ligand are key.[14]
Solvent Effects The solvent can influence the transition state of the reaction, thereby affecting selectivity.[16] Polar or coordinating solvents can sometimes reduce selectivity.[16]
Temperature Effects Lowering the reaction temperature can sometimes improve stereoselectivity.[12]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Formation of Multiple Byproducts Optimize reaction conditions (slow addition of diazo compound, temperature, solvent) to minimize side reactions.[10][11] This will simplify the purification process.
Catalyst Residue The rhodium catalyst can sometimes be challenging to remove completely. Filtration through a short plug of silica (B1680970) gel or celite can be effective.[17] In some cases, specific workup procedures may be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in reaction optimization.

Table 1: Effect of Solvent on Reaction Yield and Selectivity
Reaction TypeSubstrateSolventYield (%)Selectivity (e.g., ee%)Reference
C-H AminationVarioustBuCNOptimizedN/A[13]
C-H AminationVariousCH₃CNPoorN/A[13]
C-H AminationVariousCH₂Cl₂ModerateN/A[13]
Hydroformylation1-Octene80% NMP in Water9682 (nonanal)[18]
Hydroformylation1-Octene100% NMP61N/A[18]
Table 2: Effect of Catalyst Loading on Reaction Outcome
Reaction TypeSubstrateCatalyst Loading (mol%)OutcomeReference
CyclopropanationStyrenes0.001High enantioselectivity (86-99% ee)[11]
CyclopropanationStyrenes0.5 - 1.0Typically complete in minutes[11]
C-H/C-O Insertion(E)-3-Arylidene-4-diazopyrrolidine-2,5-diones0.01Favors C-H insertion product[19]
C-H/C-O Insertion(E)-3-Arylidene-4-diazopyrrolidine-2,5-diones10Favors C-O insertion product[19]

Experimental Protocols

General Procedure for this compound Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate and the solvent (e.g., dichloromethane).

  • Catalyst Addition: Add this compound (typically 0.1-1 mol%).

  • Diazo Compound Addition: The diazo compound, dissolved in a suitable solvent, is added dropwise to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to minimize the formation of carbene dimers.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane (B1198618) derivative.[17]

Visualizations

Catalytic Cycle of Rhodium(II) Carbene Formation and C-H Insertion

The following diagram illustrates the generally accepted mechanism for Rhodium(II)-catalyzed C-H insertion reactions.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Rh2_OAc_4 Rh₂(OAc)₄ Ylide Ylide Intermediate Rh2_OAc_4->Ylide + Diazo Compound Rh_Carbene Rhodium Carbene Ylide->Rh_Carbene - N₂ N2 N₂ Ylide->N2 Substrate_Complex Substrate Complex Rh_Carbene->Substrate_Complex + Substrate (R-H) Substrate_Complex->Rh2_OAc_4 C-H Insertion - Product Product Product (R-CHR₂) Substrate_Complex->Product Diazo Diazo Compound (R₂C=N₂) Diazo->Ylide Substrate Substrate (R-H) Substrate->Substrate_Complex

Caption: Catalytic cycle for C-H insertion.

Experimental Workflow for Optimizing Reaction Yield

This workflow outlines a logical progression for optimizing the yield of a this compound catalyzed reaction.

Workflow Start Start: Low Yield Observed Check_Purity Check Purity of Reactants and Catalyst Start->Check_Purity Optimize_Solvent Screen Solvents Check_Purity->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Loading Optimize Catalyst Loading Optimize_Temp->Optimize_Loading Optimize_Addition Optimize Diazo Addition Rate Optimize_Loading->Optimize_Addition Analysis Analyze Results Optimize_Addition->Analysis Analysis->Optimize_Solvent Re-optimize if necessary End End: Optimized Yield Analysis->End

Caption: Workflow for yield optimization.

References

Side reactions and byproduct formation with Rhodium(II) acetate dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with Rhodium(II) acetate dimer catalysis?

A1: While this compound is a highly effective catalyst, particularly for reactions involving diazo compounds, several side reactions can occur, leading to byproduct formation and reduced yield of the desired product. The most common side reactions include:

  • Carbene Dimerization: The rhodium carbene intermediate can react with another molecule of the diazo compound to form an alkene (dimer). This is more prevalent with highly reactive, unstabilized carbenes.

  • Wolff Rearrangement: α-Diazocarbonyl compounds can undergo a rearrangement to form a ketene (B1206846) intermediate, which can then be trapped by nucleophiles (e.g., water, alcohols) to form carboxylic acid derivatives.

  • Unesired Insertion Reactions: The highly reactive carbene intermediate can insert into various C-H and O-H bonds present in the substrate or solvent, leading to a mixture of products. For example, in the presence of alcohols, O-H insertion can compete with desired reactions like cyclopropanation.

  • Catalyst Deactivation: The catalyst can be deactivated through various pathways, including the formation of inactive rhodium species or poisoning by impurities in the reagents or solvents.

Q2: How can I minimize carbene dimerization in my reaction?

A2: Carbene dimerization is a common issue, especially with electron-deficient diazo compounds. Here are some strategies to minimize this side reaction:

  • Slow Addition of the Diazo Compound: This is the most effective method to keep the concentration of the free diazo compound low, thereby disfavoring the dimerization reaction. A syringe pump is highly recommended for this purpose.

  • Control of Catalyst Loading: Optimizing the catalyst loading is crucial. While a higher catalyst concentration can increase the reaction rate, it can also promote undesired side reactions. It's recommended to screen different catalyst loadings to find the optimal balance.

  • Choice of Solvent: The solvent can influence the stability and reactivity of the carbene intermediate. Non-coordinating solvents are generally preferred.

Q3: My reaction is giving a significant amount of Wolff rearrangement product. How can I suppress this?

A3: The Wolff rearrangement is a competing pathway for many rhodium-catalyzed reactions of α-diazocarbonyl compounds. To suppress it:

  • Catalyst Choice: While Rh₂(OAc)₄ is versatile, for some substrates, catalysts with more electron-donating ligands can be less prone to promoting the Wolff rearrangement.

  • Temperature Control: The reaction temperature can influence the relative rates of the desired reaction and the Wolff rearrangement. Running the reaction at a lower temperature may favor the desired pathway.

  • Substrate Structure: The propensity for Wolff rearrangement is highly dependent on the structure of the diazo compound. If possible, modifying the substrate to disfavor the rearrangement may be an option.

Q4: I am observing a mixture of C-H insertion products. How can I improve the regioselectivity?

A4: Achieving high regioselectivity in C-H insertion reactions is a significant challenge. The outcome is influenced by a combination of steric and electronic factors.

  • Ligand Modification on the Catalyst: The ligands on the dirhodium catalyst play a crucial role in controlling the regioselectivity. More sterically demanding ligands can direct the insertion to less hindered C-H bonds.

  • Substrate Control: The inherent electronic properties of the C-H bonds in the substrate will influence the site of insertion. Electron-rich C-H bonds are generally more reactive.

  • Directed C-H Activation: Introducing a directing group onto the substrate can effectively guide the catalyst to a specific C-H bond, leading to a single major product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are pure and dry. Handle the catalyst under an inert atmosphere. Consider using freshly purchased or purified catalyst.
Carbene Dimerization Implement slow addition of the diazo compound using a syringe pump. Optimize the catalyst loading (start with 1-2 mol% and screen lower concentrations).
Wolff Rearrangement Screen different rhodium catalysts with varying electronic properties. Optimize the reaction temperature.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, concentration, and solvent to find the optimal conditions for your specific substrate.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Competing Insertion Reactions (C-H vs. O-H) If an alcohol is used as a solvent or is present in the substrate, O-H insertion can be a major side reaction. Use a non-protic solvent if possible. If the alcohol is a reactant, stoichiometry control is critical.
Lack of Regioselectivity in C-H Insertion Experiment with different rhodium catalysts bearing modified ligands to enhance steric or electronic control. Consider the introduction of a directing group on your substrate.
Poor Diastereoselectivity in Cyclopropanation The choice of catalyst and the steric and electronic nature of the alkene and diazo compound all influence diastereoselectivity. Screening different chiral rhodium catalysts may be necessary for asymmetric reactions.

Quantitative Data on Byproduct Formation

The following tables summarize representative data on the formation of common byproducts in reactions catalyzed by this compound. Please note that yields are highly substrate and condition-dependent.

Table 1: Carbene Dimerization

Diazo CompoundReactionDimer (Alkene) YieldDesired Product YieldReference
Ethyl diazoacetateDimerizationUp to 100% (in absence of substrate)-General Observation
AryldiazoacetatesCyclopropanationTypically <5% with slow addition>90%[1]

Table 2: Wolff Rearrangement

Diazo CompoundReaction ConditionsWolff Product YieldDesired Product YieldReference
1-Diazo-2-heptanoneRh₂(OAc)₄, MeOH, rt15%85% (O-H insertion)[2]
2-Diazo-1,3-dicarbonylsThermal/photochemicalCan be the major product-[2]

Table 3: Competing O-H Insertion

Diazo Compound & AlcoholReactionO-H Insertion Product YieldOther Product(s) YieldReference
Ethyl diazoacetate & MethanolO-H Insertion85%15% (Wolff product)[2]
Ethyl diazoacetate & Allyl alcoholO-H Insertion vs. CyclopropanationO-H insertion is often competitive-[3]

Experimental Protocols

Protocol 1: Minimizing Carbene Dimerization via Slow Addition

This protocol describes a general procedure for a cyclopropanation reaction, emphasizing the slow addition of the diazo compound to minimize dimerization.

Materials:

  • This compound

  • Alkene substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Syringe pump

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mol%) and the alkene (1.0 equiv).

  • Dissolve the solids in the anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flame-dried flask, prepare a solution of the diazo compound (1.2 equiv) in the same solvent.

  • Draw the diazo compound solution into a syringe and place it on a syringe pump.

  • Connect the syringe to the reaction flask via a needle through a septum.

  • Begin stirring the reaction mixture and slowly add the diazo compound solution over a period of 4-8 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a few drops of a volatile amine (e.g., triethylamine) to deactivate the catalyst.

  • Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.

Visualizations

Side_Reactions cluster_products Reaction Pathways Rh2OAc4 Rh₂(OAc)₄ Carbene Rhodium Carbene Intermediate Rh2OAc4->Carbene + Diazo - N₂ Diazo Diazo Compound (R-CHN₂) Diazo->Carbene Desired Desired Product (e.g., Cyclopropane, C-H Insertion) Carbene->Desired + Substrate Dimer Dimerization Byproduct (Alkene) Carbene->Dimer + Diazo Compound Wolff Wolff Rearrangement Byproduct (Ketene) Carbene->Wolff Rearrangement Insertion Undesired Insertion Byproduct (e.g., Ether) Carbene->Insertion + Solvent/Substrate (X-H)

Caption: Major reaction pathways in this compound catalysis.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity CheckPurity Check Reagent/Solvent Purity and Catalyst Activity Start->CheckPurity CheckPurity->Start Impurities Present (Purify & Repeat) SlowAddition Implement Slow Addition of Diazo Compound CheckPurity->SlowAddition Impurities Absent OptimizeConditions Optimize Reaction Conditions (Temp, Concentration, Catalyst Loading) SlowAddition->OptimizeConditions ChangeCatalyst Screen Different Rhodium Catalysts/Ligands OptimizeConditions->ChangeCatalyst No Improvement Success Improved Yield/ Selectivity OptimizeConditions->Success Improvement ChangeCatalyst->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Catalyst deactivation and regeneration of Rhodium(II) acetate dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhodium(II) acetate (B1210297) dimer.

Frequently Asked Questions (FAQs)

Q1: What is Rhodium(II) acetate dimer and what are its primary applications?

This compound, with the formula Rh₂(OAc)₄, is a coordination complex widely used as a homogeneous catalyst in organic synthesis.[1][2] It is an air-stable, dark green powder that is slightly soluble in polar solvents.[1][3] Its primary applications involve catalyzing a variety of transformations, including cyclopropanation of alkenes, C-H bond activation and insertion, and carbene transfer reactions, which are crucial in the synthesis of complex molecules and pharmaceutical intermediates.[3][4][5]

Q2: What are the common signs that my this compound catalyst is deactivating?

Catalyst deactivation can manifest in several ways during an experiment. Key indicators include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[6]

  • Lower than expected yields of the desired product.[4]

  • Incomplete consumption of starting materials, even after extended reaction times.[6]

  • A noticeable change in the color of the reaction mixture, which can indicate a change in the rhodium oxidation state or the formation of inactive complexes.[7]

  • Formation of unexpected side products or catalyst precipitates.

Q3: What are the primary mechanisms of deactivation for this compound?

Deactivation can occur through several pathways depending on the reaction conditions and substrates involved:

  • Formation of Inactive Complexes: The catalyst can react irreversibly with substrates or intermediates to form stable, catalytically inactive species. For example, in reactions involving alkynes, an inactive σ-vinyl complex can form, effectively removing the catalyst from the catalytic cycle.[6]

  • Ligand Oxidation or Degradation: The acetate or other coordinating ligands can be oxidized or degraded, particularly under harsh reaction conditions, which alters the electronic properties and activity of the catalyst.[7]

  • Cluster Formation: In some hydroformylation reactions, inactive rhodium clusters can form, reducing the concentration of the active monomeric or dimeric catalyst.[7]

  • Poisoning: The catalyst's Lewis acidic axial sites can be blocked by strong Lewis bases present as impurities in the reagents or solvents, preventing substrate coordination.[1]

  • Interaction with Supports: For supported Rhodium(II) catalysts, strong interactions with the support material (like alumina) at high temperatures can lead to the formation of inactive species such as rhodium aluminate.[8]

Q4: Can a deactivated this compound catalyst be regenerated?

Yes, in many cases, the catalyst can be regenerated or the rhodium can be recovered, which is crucial given its high cost.[9] The approach depends on whether the catalyst is used in a homogeneous or heterogeneous system.

  • Homogeneous Systems: Regeneration often involves a chemical treatment to break down the inactive species. One documented method involves oxidizing the deactivated catalyst, which can break up inactive clusters, followed by the addition of fresh ligands to restore the active species.[7]

  • Heterogeneous (Supported) Systems: Regeneration can be more complex. For severe deactivation, a common industrial practice involves roasting the catalyst in air to form rhodium oxide (Rh₂O₃), followed by chemical leaching to recover the rhodium, which can then be used to manufacture fresh catalyst.[10][11]

Q5: How can I minimize catalyst deactivation in my experiments?

Minimizing deactivation is key to achieving high efficiency and reproducibility. Consider the following strategies:

  • Use High-Purity Reagents: Ensure that all solvents and starting materials are free from impurities, especially strong Lewis bases, which can poison the catalyst.

  • Optimize Catalyst Loading: Using an appropriate catalyst loading is crucial. In some cases, very low catalyst loadings can paradoxically lead to faster deactivation, while in others, high loadings can promote side reactions.[12][13]

  • Control Reaction Conditions: Operate under the mildest possible temperature and pressure conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures which can promote catalyst degradation.[8]

  • Maintain an Inert Atmosphere: For oxygen-sensitive reactions, ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or sensitive reagents.

  • Substrate Addition Strategy: In reactions where a substrate can cause deactivation, such as certain alkynes, a slow addition of that substrate can help maintain a low concentration, favoring the desired catalytic cycle over the deactivation pathway.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments using this compound.

ProblemPossible CauseSuggested Solution
Reaction is slow, incomplete, or stalled. Catalyst Deactivation: The active catalyst has been converted into an inactive species.[6]1. Confirm deactivation by taking a sample and analyzing for starting material conversion over time. 2. If deactivated, consider a regeneration protocol (see Experimental Protocols section). 3. For future experiments, adjust conditions to minimize deactivation (e.g., use purified reagents, optimize substrate concentration).[6]
Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction.1. Increase the catalyst loading in a stepwise manner (e.g., from 0.5 mol% to 1 mol%). 2. Be aware that changing catalyst loading can sometimes affect chemoselectivity.[13]
Poor Reagent Quality: Impurities in substrates or solvents are inhibiting the catalyst.1. Purify all reagents and solvents before use. 2. Use freshly opened bottles of anhydrous solvents.
Unexpected side products are forming. Alternative Reaction Pathway: The catalyst may be promoting a different, undesired reaction.1. Re-evaluate the reaction temperature and time. Lowering the temperature may increase selectivity. 2. The formation of side products can sometimes be linked to the deactivation pathway itself.[6]
Substrate Isomerization/Decomposition: The starting material is unstable under the reaction conditions.1. Analyze the starting material for purity before the reaction. 2. Consider milder reaction conditions.
Reaction mixture color changes from green to yellow, brown, or black. Change in Rhodium Oxidation State: The Rh(II) may have been oxidized or reduced. A color change from black to yellow upon air treatment can be part of a regeneration cycle.[7]1. While color change can indicate deactivation, it can also be a normal part of the catalytic cycle or a step in regeneration. 2. Correlate the color change with reaction progress (TLC, GC/MS) to determine if it is associated with a loss of activity.
Formation of Rhodium Clusters/Precipitates: The catalyst is aggregating into inactive clusters or precipitating out of solution.[7]1. Attempt to redissolve the precipitate by gentle heating or addition of a co-solvent. 2. If activity is lost, filtration and recovery of the rhodium may be necessary, followed by a regeneration protocol.[10]

Visual Guides and Workflows

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Slow Rate) check_sm Check Starting Material Conversion (TLC, GC, NMR) start->check_sm is_converting Is Conversion Occurring? check_sm->is_converting slow Slow / Incomplete is_converting->slow Yes, but slowly no_reaction No Reaction is_converting->no_reaction No cause_slow Possible Causes: - Insufficient Catalyst - Low Temperature - Partial Deactivation slow->cause_slow cause_no Possible Causes: - Complete Deactivation - Reagent Impurity - Incorrect Reagents no_reaction->cause_no solution_slow Solution: 1. Increase Catalyst Loading 2. Increase Temperature 3. Check Reagent Purity cause_slow->solution_slow solution_no Solution: 1. Purify All Reagents 2. Verify Reagent Identity 3. Attempt Catalyst Regeneration cause_no->solution_no Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway active_catalyst Active Rh₂(OAc)₄ intermediate Rh-Carbene Intermediate active_catalyst->intermediate + Diazo Compound product Product intermediate->product + Substrate (e.g., Alkene) alkyne Excess Alkyne (Deactivating Substrate) intermediate->alkyne Side Reaction product->active_catalyst Regeneration inactive_complex Inactive σ-Vinyl Rhodium Complex alkyne->inactive_complex Regeneration_Cycle start Deactivated Catalyst (e.g., Rh-Clusters, Degraded Ligands) step1 Step 1: Oxidation Treat with O₂/air in the presence of an aldehyde start->step1 step2 Intermediate State (e.g., Rh-Carboxylate Complex) step1->step2 step3 Step 2: Ligand Addition Add fresh phosphine (B1218219) or other required ligands step2->step3 end Regenerated Active Catalyst step3->end

References

Technical Support Center: Purification of Products from Reactions Using Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from reactions catalyzed by Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of reaction products.

Issue 1: My product is co-eluting with the green rhodium catalyst during silica (B1680970) gel column chromatography.

  • Answer: Standard silica gel chromatography can sometimes be insufficient for complete removal of Rhodium(II) acetate dimer and its byproducts, as they can co-elute with the desired product.[1] Here are several strategies to overcome this:

    • Use of Metal Scavengers: Functionalized silica gels, known as metal scavengers, are highly effective for selectively binding and removing residual rhodium.[2] Scavengers containing thiol, amine, or triamine functionalities are often effective.[2][3] A screening of different scavengers may be necessary to find the optimal one for your specific product and solvent system.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the rhodium compounds.[4][5] This is followed by filtration through a pad of Celite® to remove the carbon and the adsorbed catalyst.

    • Modified Chromatography Conditions: Consider switching to a different stationary phase, such as alumina, or altering the solvent system to improve separation. Sometimes, the addition of a small amount of a chelating agent to the mobile phase can help retain the rhodium catalyst on the column.

Issue 2: I am observing significant product loss after using activated carbon.

  • Answer: While effective for rhodium removal, activated carbon can sometimes adsorb the desired product, leading to lower yields.[1]

    • Optimize Carbon Amount and Contact Time: Use the minimum amount of activated carbon necessary for rhodium removal. Start with a small-scale trial to determine the optimal loading (e.g., 1-5 wt% relative to the crude product). Also, minimize the contact time; often 30-60 minutes is sufficient.[4]

    • Solvent Selection: The choice of solvent can impact product adsorption. Test different solvents to find one that minimizes product loss while still allowing for efficient rhodium removal.

    • Thorough Washing: After filtration, wash the activated carbon thoroughly with fresh solvent to recover any adsorbed product.

Issue 3: My final product still contains trace amounts of rhodium, even after purification.

  • Answer: Achieving very low levels of rhodium contamination, as often required in pharmaceutical applications, can be challenging.

    • Combination of Methods: Employ a multi-step purification strategy. For instance, an initial purification by column chromatography can be followed by a treatment with a high-affinity metal scavenger to remove residual rhodium to parts-per-million (ppm) or parts-per-billion (ppb) levels.[3]

    • Use of High-Performance Scavengers: Certain scavengers, like SiliaMetS® DMT (Dimercaptotriazine), are specifically designed for high-efficiency removal of rhodium and other precious metals.[2][6]

    • Quantitative Analysis: Use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy to accurately quantify the level of rhodium contamination in your final product.

Issue 4: The rhodium catalyst appears to be leaching from the purification media.

  • Answer: Leaching of the catalyst from the solid support during purification is a potential issue.

    • Proper Packing of Chromatography Columns: Ensure that chromatography columns are packed properly to avoid channeling, which can lead to inefficient capture of the catalyst.

    • Choice of Scavenger: Select a scavenger with high binding affinity and stability under your purification conditions to prevent leaching of the captured rhodium.

    • Post-Purification Filtration: A final filtration step through a fine frit or a membrane filter can help remove any fine particles of the purification media that may have leached into the purified product solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound after a reaction?

  • A1: The most common methods include:

    • Silica Gel Column Chromatography: A standard technique, though sometimes challenging due to co-elution.[1]

    • Activated Carbon Treatment: A cost-effective method for adsorbing the rhodium catalyst.[4][5]

    • Metal Scavengers: Functionalized silica gels that selectively bind to rhodium, offering high removal efficiency.[2][3]

    • Liquid-Liquid Extraction: Can be effective if the product and catalyst have significantly different solubilities in immiscible solvents.[7]

    • Precipitation/Crystallization: If the product is a solid, crystallization can be an effective way to separate it from the soluble rhodium catalyst.

Q2: How do I choose the right purification method for my specific product?

  • A2: The choice of purification method depends on several factors, including the properties of your product (polarity, solubility, stability), the scale of the reaction, and the required final purity. The flowchart below provides a general decision-making framework.

Q3: Are there any air-sensitive considerations when working up reactions involving this compound?

  • A3: this compound itself is an air-stable solid.[8] However, some organometallic products or intermediates formed in the reaction may be air-sensitive. It is always good practice to perform the reaction and initial work-up under an inert atmosphere (e.g., nitrogen or argon) if the stability of the product is unknown or known to be sensitive to air.

Q4: Can the rhodium catalyst be recovered and reused?

  • A4: Yes, recovery and reuse of the expensive rhodium catalyst are often economically desirable, especially on a larger scale.[7] Methods like adsorption on activated carbon or capture by specific scavengers can allow for the subsequent recovery of the rhodium, though this may require additional processing steps.[4]

Quantitative Data on Rhodium Removal

The following table summarizes the efficiency of different rhodium removal methods based on available data. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the rhodium species.

Purification MethodInitial Rhodium Concentration (ppm)Final Rhodium Concentration (ppm)% RemovalProduct Recovery (%)ConditionsReference
Activated Carbon (SiliaCarb CA)192539>95%85%Methanol, 24h, room temperature[3]
SiliaMetS® DMTHighLowHigh--[2][6]
SiliaMetS® Diamine + Imidazole (E-PAK)39782%98%Ethyl acetate, 24h, room temperature[3]
Phos-05 Scavenger200<10>95%>90% (of Rh)Continuous process waste stream[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium Removal using a Metal Scavenger (Batch Mode)

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate, toluene).

  • Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS® DMT), typically 3-10 equivalents relative to the initial amount of rhodium catalyst.[10]

  • Agitation: Stir the mixture at room temperature. Scavenging time can range from 1 to 24 hours. The progress of the removal can be monitored by TLC (observing the disappearance of the green rhodium spot) or by analyzing aliquots via ICP-MS.[10]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the solid-supported scavenger.[10]

  • Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[10]

Protocol 2: General Procedure for Rhodium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 1-10 wt% of the crude product mass).

  • Stirring: Stir the slurry for 30-60 minutes at room temperature.[4] Prolonged stirring may lead to product loss.

  • Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles. The filtrate should be colorless if the rhodium has been effectively removed.

  • Washing: Rinse the Celite® pad with additional solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture (Product + Rh₂(OAc)₄) is_solid Is the product a solid? start->is_solid crystallization Attempt Crystallization/ Precipitation is_solid->crystallization Yes chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography No is_pure Is the product pure? crystallization->is_pure end Pure Product is_pure->end Yes is_pure->chromatography No co_elution Does Rh co-elute? chromatography->co_elution activated_carbon Treat with Activated Carbon chromatography->activated_carbon Alternative scavenger Treat with Metal Scavenger co_elution->scavenger Yes final_check Check Purity (ICP-MS) co_elution->final_check No scavenger->final_check activated_carbon->final_check final_check->end Purity OK final_check->scavenger Purity Not OK

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Logic start Impure Product After Initial Purification issue Identify the Issue start->issue co_elution Co-elution with Rh on Silica Gel issue->co_elution Persistent Green Color product_loss Product Loss with Activated Carbon issue->product_loss Low Yield trace_rh Trace Rh Contamination Remains issue->trace_rh Fails Purity Spec solution1 Use Metal Scavenger or Activated Carbon co_elution->solution1 solution2 Optimize Carbon Loading & Contact Time product_loss->solution2 solution3 Multi-step Purification (e.g., Column + Scavenger) trace_rh->solution3

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Optimizing Stereoselectivity in Rhodium(II) Acetate Dimer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing stereoselectivity in Rhodium(II) acetate (B1210297) dimer-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental issues and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is Rhodium(II) acetate dimer and what are its primary applications in catalysis?

This compound, [Rh₂(OAc)₄], is a coordination complex with a characteristic paddlewheel structure.[1] It is a versatile and widely used catalyst in organic synthesis, particularly for reactions involving carbene transfer.[2] Its main applications include cyclopropanation of alkenes, C-H bond insertion and functionalization, and ylide formation.[1][2] This catalyst is valued for its ability to promote these reactions with high efficiency and stereocontrol.

Q2: How does the choice of ligand on the dirhodium catalyst influence stereoselectivity?

The ligands attached to the dirhodium core play a crucial role in dictating the stereochemical outcome of a reaction. Chiral ligands create a chiral environment around the active rhodium center, which can effectively discriminate between different transition states, leading to high enantioselectivity.[3] The steric and electronic properties of the ligands influence the trajectory of the substrate's approach to the rhodium carbene intermediate, thereby controlling the formation of a specific stereoisomer.[4][5] For example, bulky ligands can create a more defined chiral pocket, enhancing stereoselectivity.[6]

Q3: What is the general mechanism for Rhodium(II)-catalyzed cyclopropanation?

While definitive mechanistic studies are still a subject of research, the generally accepted mechanism involves the following key steps:

  • Catalyst Activation: The diazo compound reacts with the this compound to form a rhodium-diazo complex.

  • Carbene Formation: This complex then undergoes rate-limiting extrusion of nitrogen (N₂) to generate a highly reactive rhodium carbene intermediate.[7]

  • Cyclopropanation: The rhodium carbene then reacts with an alkene in a concerted, asynchronous step to form the cyclopropane (B1198618) ring and regenerate the catalyst.[8]

Q4: How can I activate the this compound catalyst before my reaction?

This compound is generally used as a precatalyst and often does not require a separate activation step before the introduction of the diazo compound. The active catalytic species, the rhodium carbene, is generated in situ upon reaction with the diazo compound.[8] However, ensuring the catalyst is pure and handled under inert conditions if necessary is crucial for optimal activity. Some rhodium precursors may require an activation step to form the active catalytic species, which typically involves hydrogenation of a diolefin precursor like cyclooctadiene (COD).[9]

Troubleshooting Guides

Issue 1: Low or No Stereoselectivity (Enantio- or Diastereoselectivity)
Potential Cause Troubleshooting Steps
Incorrect Chiral Ligand The chosen chiral ligand may not be optimal for the specific substrate. Screen a variety of chiral ligands with different steric and electronic properties. For aryldiazoacetates, catalysts like Rh₂(R-DOSP)₄ and Rh₂(S-PTAD)₄ are often effective.[3]
Suboptimal Solvent The solvent can significantly influence the transition state energies and thus stereoselectivity.[10][11] Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., dichloromethane, pentane, toluene, dimethyl carbonate).[12]
Incorrect Temperature Reaction temperature can have a profound effect on selectivity. Generally, lower temperatures favor higher stereoselectivity.[13] Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Racemic Background Reaction The presence of achiral rhodium species due to catalyst decomposition can lead to a non-selective background reaction, lowering the overall enantiomeric excess.[9] Ensure the catalyst is pure and handled appropriately.
Substrate Control Issues The inherent stereochemical preferences of the substrate may override the catalyst's control. Modifying the substrate structure, if possible, can sometimes improve selectivity.
Issue 2: Low Reaction Yield or Conversion
Potential Cause Troubleshooting Steps
Catalyst Deactivation Impurities in reagents or solvents (e.g., water, oxygen, coordinating species) can poison the catalyst.[14][15] Ensure all reagents and solvents are pure and dry. Use of an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. While very low catalyst loadings are desirable, they may not be sufficient for all transformations.[14] Consider increasing the catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%).
Poor Catalyst Solubility For homogeneous catalysis, the rhodium complex must be fully dissolved. If the catalyst is not soluble in the reaction solvent, the effective concentration will be lower than anticipated.[14] Choose a solvent in which the catalyst is known to be soluble.[1]
Slow Diazo Compound Addition Slow and controlled addition of the diazo compound is often crucial to prevent side reactions, such as carbene dimerization.[12] Use a syringe pump for slow addition of the diazo compound solution.
Suboptimal Temperature While lower temperatures often favor selectivity, they can also decrease the reaction rate. If the conversion is low, consider running the reaction at a higher temperature (e.g., room temperature or refluxing solvent).[16]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Chemoselectivity in the Reaction of (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones with Tetrahydrofuran

Catalyst Loading (mol%)C-H Insertion Product Yield (%)C-O Insertion Product Yield (%)
0.018510
0.17025
14550
101580

Data synthesized from information presented in a study on the effect of catalyst loading.[17][18]

Table 2: Effect of Solvent on Enantioselectivity in a Rhodium-Catalyzed Cyclopropanation

SolventEnantiomeric Excess (ee, %)
Dichloromethane (CH₂Cl₂)92
Toluene88
Hexane85
Diethyl Ether (Et₂O)75
Acetonitrile (MeCN)60

Representative data compiled from various sources discussing solvent effects in rhodium-catalyzed reactions.[10][11]

Table 3: Effect of Temperature on Diastereoselectivity in a Rhodium-Catalyzed C-H Insertion

Temperature (°C)Diastereomeric Ratio (d.r.)
-78>95:5
-2090:10
085:15
25 (Room Temp)70:30
4060:40

Illustrative data based on general principles and observations reported in the literature.[13]

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Cyclopropanation
  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1-2 mol%).

  • Solvent and Alkene Addition: Add the desired anhydrous solvent (e.g., dichloromethane, 0.1 M) followed by the alkene (1.2-5 equivalents).

  • Diazo Compound Addition: Prepare a solution of the diazo compound in the same solvent. Add this solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump at the desired temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.

This is a general protocol synthesized from multiple sources.[8][16][19] Specific conditions such as catalyst loading, temperature, and solvent may need to be optimized for individual substrates.

Protocol 2: General Procedure for Enantioselective C-H Insertion
  • Catalyst and Substrate: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in the anhydrous solvent (e.g., pentane). Add the substrate containing the C-H bond to be functionalized.

  • Diazo Compound Solution: In a separate flask, prepare a solution of the aryldiazoacetate in the same solvent.

  • Slow Addition: Add the diazoacetate solution to the catalyst-substrate mixture via syringe pump over several hours at the optimized temperature (often low temperatures such as 0 °C to -78 °C yield higher selectivity).

  • Monitoring: Follow the reaction progress by TLC, monitoring the disappearance of the diazo compound.

  • Quenching and Work-up: Once the reaction is complete, quench any remaining reactive species if necessary and concentrate the solvent in vacuo.

  • Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

This protocol is a generalized procedure based on established methods for enantioselective C-H insertion.[20][21]

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_ligand Is the chiral ligand optimal? start->check_ligand screen_ligands Screen different chiral ligands check_ligand->screen_ligands No check_solvent Is the solvent optimal? check_ligand->check_solvent Yes screen_ligands->check_solvent screen_solvents Perform solvent screen check_solvent->screen_solvents No check_temp Is the temperature too high? check_solvent->check_temp Yes screen_solvents->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_catalyst_purity Is the catalyst pure? check_temp->check_catalyst_purity No lower_temp->check_catalyst_purity purify_catalyst Use purified catalyst/fresh batch check_catalyst_purity->purify_catalyst No end Improved Stereoselectivity check_catalyst_purity->end Yes purify_catalyst->end reaction_mechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products rh_catalyst Rh₂(OAc)₄ rh_diazo_complex Rh-Diazo Complex rh_catalyst->rh_diazo_complex + Diazo diazo Diazo Compound (R-CHN₂) diazo->rh_diazo_complex alkene Alkene cyclopropane Cyclopropane alkene->cyclopropane rh_carbene Rh-Carbene Intermediate rh_diazo_complex->rh_carbene - N₂ n2 N₂ rh_diazo_complex->n2 rh_carbene->cyclopropane + Alkene cyclopropane->rh_catalyst (Catalyst Regeneration)

References

Troubleshooting low conversion in Rhodium(II) acetate dimer reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhodium(II) Acetate (B1210297) Dimer Reactions

Welcome to the technical support center for Rhodium(II) acetate dimer catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction is showing low or no conversion. What are the potential causes?

Low conversion in rhodium-catalyzed reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The primary areas to investigate are the quality and handling of the catalyst, the purity of the reagents and solvents, and the experimental setup. Catalyst deactivation is a common issue in rhodium-catalyzed reactions, where the highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.[1]

A systematic approach to troubleshooting is recommended, starting with the integrity of the catalyst and reagents, followed by a careful review of the reaction parameters.

Q2: How can I determine if my this compound catalyst is active?

The quality and activity of the this compound are paramount for a successful reaction. Here are steps to assess your catalyst:

  • Visual Inspection: this compound is typically an emerald green powder.[2] A significant color change might indicate decomposition or the presence of impurities.

  • Solubility Check: The catalyst should be soluble in polar organic solvents like methanol, and slightly soluble in water.[2][3] Poor solubility could suggest degradation.

  • Control Reaction: Perform a well-established, high-yielding reaction from the literature as a control experiment. If this reaction also fails or gives low yield, it is highly likely that the catalyst is inactive.

  • Purity: Ensure the catalyst is of high purity. Impurities can interfere with the catalytic cycle. It is commercially available from various suppliers who provide purity specifications.[4][5][6]

Q3: What are the common sources of catalyst deactivation and how can I prevent them?

Catalyst deactivation is a frequent cause of low conversion. Key sources of deactivation include:

  • Reaction with Intermediates: The reactive carbene intermediate can react with the catalyst, leading to inactive rhodium species.[1]

  • Presence of Impurities: Lewis basic impurities in the substrate, solvent, or glassware can coordinate to the rhodium center and inhibit catalysis.

  • Thermal Decomposition: Although stable up to 240 °C, prolonged heating at high temperatures can lead to decomposition.[7]

  • Ligand Exchange: Unwanted ligand exchange with other coordinating species present in the reaction mixture can reduce catalytic activity.[2]

Prevention Strategies:

  • Use purified, dry solvents and reagents.

  • Ensure glassware is scrupulously clean and dry.

  • Maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen) if substrates or intermediates are sensitive to air or moisture.

  • Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

Q4: My substrate is complex. Could its structure be inhibiting the reaction?

Yes, the structure of the substrate can significantly impact the reaction outcome.

  • Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the substrate to the catalytic center.

  • Electronic Effects: The electronic nature of the substrate is crucial. For instance, in cyclopropanation reactions, electron-rich alkenes are generally more reactive towards the electrophilic metal-bound carbene.[8] Electron-deficient alkenes can be more challenging substrates.[8]

  • Coordinating Functional Groups: The presence of Lewis basic functional groups (e.g., amines, thiols) in the substrate can lead to catalyst inhibition by coordinating to the rhodium center.[9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Conversion

This guide provides a step-by-step workflow to diagnose and resolve low conversion issues.

TroubleshootingWorkflow Start Low Conversion Observed CheckCatalyst 1. Verify Catalyst Activity - Visual Inspection - Solubility Test - Run Control Reaction Start->CheckCatalyst CheckReagents 2. Assess Reagent & Solvent Purity - Use Freshly Purified Materials - Ensure Anhydrous Conditions CheckCatalyst->CheckReagents Catalyst OK FurtherInvestigation Further Investigation Required CheckCatalyst->FurtherInvestigation Catalyst Inactive CheckSetup 3. Review Experimental Setup - Inert Atmosphere? - Correct Temperature? - Efficient Stirring? CheckReagents->CheckSetup Reagents OK CheckReagents->FurtherInvestigation Impure Reagents OptimizeConditions 4. Optimize Reaction Conditions - Vary Catalyst Loading - Screen Solvents - Adjust Temperature CheckSetup->OptimizeConditions Setup OK CheckSetup->FurtherInvestigation Incorrect Setup AnalyzeByproducts 5. Analyze Reaction Mixture - Identify Side Products (GC-MS, NMR) - Indication of Decomposition? OptimizeConditions->AnalyzeByproducts ConsultLiterature 6. Consult Literature for Similar Substrates AnalyzeByproducts->ConsultLiterature Success Problem Resolved ConsultLiterature->Success Solution Found ConsultLiterature->FurtherInvestigation No Obvious Solution ExperimentalWorkflow Start Start Setup 1. Reaction Setup - Add Rh₂(OAc)₄, alkene, solvent - Inert atmosphere Start->Setup Addition 2. Slow Addition of Diazo Compound - Via syringe pump Setup->Addition Monitor 3. Monitor Reaction - TLC or GC Addition->Monitor Workup 4. Reaction Workup - Concentrate mixture Monitor->Workup Reaction Complete Purification 5. Purification - Column chromatography Workup->Purification End End Purification->End CatalyticCycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway cluster_inhibition Inhibition Rh_Catalyst Rh₂(OAc)₄ Carbene_Complex Rh(II)-Carbene Intermediate Rh_Catalyst->Carbene_Complex + Diazo Compound - N₂ Inhibited_Complex Inhibited Rh-Lewis Base Complex Rh_Catalyst->Inhibited_Complex + Lewis Base (Impurity/Substrate) Product Product Carbene_Complex->Product + Substrate Inactive_Species Inactive Rhodium Species Carbene_Complex->Inactive_Species Reaction with Carbene Product->Rh_Catalyst Regenerates Catalyst

References

Effect of solvent on Rhodium(II) acetate dimer catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhodium(II) acetate (B1210297) dimer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rhodium(II) acetate dimer and what are its primary applications?

This compound, with the formula Rh₂(OAc)₄, is a dark green, air-stable powder. It is a highly effective catalyst for a variety of organic transformations, most notably:

  • Cyclopropanation of alkenes with diazo compounds.[1]

  • Carbon-Hydrogen (C-H) bond insertion reactions.

  • X-H insertion reactions (where X can be N, S, or O).

  • Ylide formation.

It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Q2: What are the general solubility characteristics of this compound?

This compound is slightly soluble in polar solvents, including water, but has limited solubility in many organic solvents.[2] It is commonly used in solvents like dichloromethane (B109758) and ethyl acetate.[3]

Q3: How does the choice of solvent impact the catalytic activity of this compound?

The solvent can significantly influence the reaction rate, yield, and selectivity (both chemo- and stereoselectivity) of reactions catalyzed by this compound. Key factors include:

  • Polarity: The polarity of the solvent can affect the stability of reaction intermediates and transition states. Polar solvents may favor the formation of charged intermediates, which can alter the reaction pathway.[4]

  • Coordinating Ability: Solvents with Lewis basicity (e.g., ethers, amines, nitriles) can coordinate to the axial sites of the dirhodium catalyst. This coordination can modulate the catalyst's electrophilicity and steric environment, thereby affecting its reactivity and selectivity.[5] Weakly Lewis basic and non-polar solvents are often the most efficient for C-H functionalization.[5]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds, which may interfere with the catalyst or reactants, whereas aprotic solvents do not have this capability.

Q4: Are there any known catalyst poisons for this compound?

Yes, certain substances can act as poisons and deactivate the catalyst. These include:

  • Strong Lewis bases: Molecules that can bind tightly to the rhodium centers and are not easily displaced by the substrate.

  • Impurities in reagents or solvents: It is crucial to use high-purity reagents and solvents to avoid introducing catalyst inhibitors.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding or is giving a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors related to the solvent and catalyst activity.

Possible Causes & Troubleshooting Steps:

  • Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the chosen solvent to be effective.

    • Action: Observe the reaction mixture. If the catalyst appears undissolved, consider switching to a solvent in which this compound has better solubility, such as dichloromethane or toluene (B28343), or gently heating the mixture if the reactants are stable at higher temperatures.

  • Solvent Inhibition: The solvent may be coordinating too strongly to the catalyst, inhibiting substrate binding.

    • Action: Switch to a less coordinating solvent. For example, if you are using a solvent like THF or acetonitrile, try the reaction in a non-coordinating solvent like dichloromethane, chloroform, or a hydrocarbon (e.g., hexane, pentane).

  • Catalyst Deactivation: Impurities in the solvent or starting materials may be poisoning the catalyst.

    • Action: Ensure all reagents and the solvent are of high purity and anhydrous. Using freshly distilled solvents can be beneficial.

  • Side Reactions Promoted by the Solvent: The solvent may be promoting undesired side reactions. For example, in the presence of water or alcohols, O-H insertion can be a competitive pathway to C-H insertion.[6]

    • Action: If O-H insertion is a suspected side reaction, switch to an aprotic solvent.

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Q: My reaction is producing the desired product, but with low diastereoselectivity or enantioselectivity. How can the solvent be affecting this?

A: The solvent plays a critical role in the spatial arrangement of the transition state, which dictates stereoselectivity.

Possible Causes & Troubleshooting Steps:

  • Solvent Polarity: Highly polar solvents can stabilize transition states that lead to lower stereoselectivity.

    • Action: A switch to a less polar solvent, such as pentane (B18724), can enhance enantioselectivity in some cases. For example, in certain asymmetric cyclopropanations, changing the solvent from dichloromethane to pentane has been shown to significantly improve enantiomeric excess.

  • Coordinating Solvents: Solvents that coordinate to the catalyst can alter the chiral environment and impact stereochemical control.

    • Action: Experiment with a range of non-coordinating solvents of varying polarity to find the optimal balance for your specific reaction.

Quantitative Data on Solvent Effects

The following tables summarize the effect of different solvents on the yield and selectivity of representative reactions catalyzed by this compound.

Table 1: Intramolecular C-H Insertion of Alkyl-Substituted α-Diazo-γ,δ-Unsaturated Esters

EntrySolventYield (%)
1Dichloroethane95
2Benzene95

Reaction conditions: Rh₂(OAc)₄ catalyst. Note that in this specific case, the solvent did not significantly affect the product ratio between 1,3- and 1,5-insertion products.[7]

Table 2: Intramolecular C-H Insertion of α-Aryl-α-Diazo Ketones

EntrySolventYield (%)
1Toluene61
2Dichloromethane<61

Reaction conditions: Rh₂(pttl)₄ catalyst, room temperature. Toluene was found to be a superior solvent to dichloromethane for this transformation.[8]

Table 3: Asymmetric Cyclopropanation of Ethyl Acrylate with Methyl p-Tolyldiazoacetate

EntryCatalystSolventYield (%)dree (%)
1Rh₂(S-DOSP)₄Dichloromethane59>97:377
2Rh₂(S-TCPTAD)₄Pentane71single diastereomer84

Note: While not this compound, these results with closely related dirhodium catalysts illustrate the significant impact of solvent choice on yield and enantioselectivity.[9]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Intramolecular C-H Insertion

This protocol is adapted from the intramolecular C-H insertion of an α-aryl-α-diazo ketone.[8]

Materials:

  • α-Aryl-α-diazo ketone substrate

  • This compound (or a derivative like Rh₂(pttl)₄)

  • Anhydrous toluene (or other solvent to be screened)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for quenching

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Rhodium(II) catalyst (e.g., 0.01 equivalents) in 2.0 mL of anhydrous toluene.

  • In a separate flask, prepare a solution of the α-aryl-α-diazo ketone substrate (1.0 equivalent) in 0.8 mL of anhydrous toluene.

  • Slowly add the solution of the diazo ketone to the catalyst solution dropwise over a period of 2 minutes at room temperature with stirring. Note: The order of addition is critical; adding the catalyst to the diazo compound can lead to dimerization.[8]

  • Allow the reaction to stir for an additional 10 minutes at room temperature. The reaction is often very fast.

  • Quench the reaction by adding one drop of DBU.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclized product.

  • Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.

Protocol 2: Solvent Screening for Optimizing Catalytic Activity

Objective: To identify the optimal solvent for a given this compound catalyzed reaction.

Procedure:

  • Set up a parallel reaction array with several identical small-scale reaction vessels (e.g., vials with stir bars).

  • In each vial, place the same amount of this compound (e.g., 1 mol%).

  • To each vial, add the same amount of the primary substrate.

  • Add a different anhydrous solvent to each vial (e.g., dichloromethane, toluene, hexane, ethyl acetate, THF, acetonitrile). Ensure the total reaction volume and concentration are consistent across all vials.

  • Initiate the reactions simultaneously by adding the diazo compound (or other limiting reagent) as a solution in the respective solvent.

  • Stir all reactions under identical conditions (temperature, time).

  • After the designated reaction time, quench all reactions.

  • Analyze the crude reaction mixture from each vial using a quantitative technique (e.g., ¹H NMR with an internal standard, or GC/LC with a calibration curve) to determine the yield of the desired product and the formation of any byproducts.

  • For stereoselective reactions, analyze the product mixture using chiral chromatography (HPLC or GC) to determine the diastereomeric ratio (dr) and/or enantiomeric excess (ee).

  • Tabulate the results to compare the performance of the catalyst in each solvent.

Diagrams

Catalytic_Cycle Rh2_OAc_4 Rh₂(OAc)₄ Carbenoid Rh₂(OAc)₄=CR₂ Rh2_OAc_4->Carbenoid + Diazo Diazo R₂C=N₂ Carbenoid->Rh2_OAc_4 + Alkene -> Product N2 N₂ Carbenoid->N2 - N₂ Alkene Alkene Product Cyclopropane

Caption: Simplified catalytic cycle for this compound catalyzed cyclopropanation.

Troubleshooting_Workflow Start Low Yield or Selectivity Check_Solubility Is catalyst fully dissolved? Start->Check_Solubility Change_Solvent1 Switch to a better solvent (e.g., DCM, Toluene) Check_Solubility->Change_Solvent1 No Check_Coordination Is solvent strongly coordinating (e.g., THF, MeCN)? Check_Solubility->Check_Coordination Yes End Re-run experiment Change_Solvent1->End Change_Solvent2 Switch to a non-coordinating solvent (e.g., Hexane, DCM) Check_Coordination->Change_Solvent2 Yes Check_Purity Are reagents and solvent high purity/anhydrous? Check_Coordination->Check_Purity No Change_Solvent2->End Purify_Reagents Purify/distill solvents and reagents Check_Purity->Purify_Reagents No Check_Purity->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for low yield/selectivity in Rh(II) catalyzed reactions.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Rhodium(II) Acetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Rhodium(II) acetate (B1210297) dimer in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the air and moisture sensitivity of this catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Rhodium(II) acetate dimer and why is it sensitive to air and moisture?

This compound, with the formula Rh₂(OAc)₄, is a dark green, powdered coordination complex widely used as a catalyst in organic synthesis, particularly for cyclopropanation reactions.[1][2] While considered relatively stable in air for a transition metal catalyst, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The rhodium centers in the dimeric structure have open axial coordination sites that can be occupied by water or other Lewis bases.[2] This coordination of water can affect the catalyst's electronic properties and steric environment, potentially leading to deactivation or altered reactivity.

Q2: How should I properly store this compound?

To maintain its catalytic activity, this compound should be stored in a tightly sealed container in a dry environment.[3] Storing it inside a desiccator or a glovebox with an inert atmosphere (nitrogen or argon) is highly recommended. Avoid storing it in areas with high humidity.

Q3: My this compound has changed color from green to a brownish or blackish hue. What does this indicate?

A color change from the characteristic emerald green of active this compound to a brownish or blackish color is a visual indicator of decomposition or the formation of inactive rhodium species. This can be caused by prolonged exposure to air and moisture, or by reaction with impurities in the solvents or reagents. If you observe a significant color change, the catalyst has likely lost at least some of its activity, and using a fresh batch is recommended for optimal results.

Q4: Can I use this compound in protic solvents like methanol (B129727) or ethanol?

While this compound is soluble in some polar solvents like methanol, caution should be exercised.[4] Protic solvents can coordinate to the axial sites of the catalyst, potentially inhibiting the reaction or leading to undesired side reactions.[3][5] The choice of solvent is critical and should be anhydrous. Dichloromethane (B109758) and toluene (B28343) are commonly used and are generally less coordinating.[1] If a protic solvent is required by the reaction conditions, its effect on the catalyst's activity should be carefully evaluated.

Troubleshooting Guide

Problem 1: Low or no reaction yield.

Possible Cause Troubleshooting Steps
Catalyst Deactivation by Moisture Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the catalyst and set up the reaction under an inert atmosphere (glovebox or Schlenk line).
Catalyst Deactivation by Air (Oxygen) Degas all solvents prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through them. Maintain a positive pressure of inert gas throughout the reaction setup.
Impure Substrates or Reagents Purify substrates and reagents before use to remove any potential catalyst poisons (e.g., coordinating impurities). Common purification techniques include distillation, recrystallization, or passing through a plug of neutral alumina (B75360) or silica (B1680970) gel.
Incorrect Solvent Choice Coordinating solvents (e.g., THF, acetonitrile) can sometimes inhibit catalysis by blocking the axial sites.[3][5] If possible, switch to a non-coordinating solvent like dichloromethane or toluene.
Inactive Catalyst If the catalyst is old, has been improperly stored, or shows a color change, it may be inactive. Use a fresh batch of high-purity this compound.

Problem 2: Inconsistent reaction results or poor reproducibility.

Possible Cause Troubleshooting Steps
Variable Moisture Content Implement a standardized protocol for drying glassware and handling solvents to ensure consistent reaction conditions. Small, unquantified amounts of water can significantly impact some rhodium-catalyzed reactions.[5]
Inconsistent Inert Atmosphere Ensure your Schlenk line or glovebox is functioning correctly and that there are no leaks in your reaction setup. Use a bubbler to monitor the positive pressure of the inert gas.
Batch-to-Batch Variation in Catalyst Quality If you suspect the quality of your catalyst, consider purchasing from a reputable supplier and note the lot number for traceability.

Problem 3: Low diastereoselectivity or enantioselectivity (for stereoselective reactions).

Possible Cause Troubleshooting Steps
Presence of Water Even trace amounts of water can sometimes affect the stereochemical outcome of a reaction. Ensure rigorously anhydrous conditions.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereoselectivity. A solvent screen may be necessary to find the optimal conditions.[3][5]
Ligand Exchange with Solvent or Impurities If using a chiral Rhodium(II) carboxylate catalyst, ensure that the solvent or impurities do not displace the chiral ligands.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air- and Moisture-Sensitive Reaction with this compound

This protocol outlines the basic steps for setting up a reaction using standard Schlenk line techniques to exclude air and moisture.

Materials:

  • This compound

  • Substrate(s) and reagent(s)

  • Anhydrous, degassed solvent

  • Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)

  • Magnetic stir bar

  • Schlenk line with a dual vacuum/inert gas manifold

  • Septa, needles, and cannulas

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120 °C for at least 4 hours (preferably overnight).

  • Assembly: Quickly assemble the hot glassware under a positive flow of inert gas (argon or nitrogen).

  • Evacuate and Backfill: Connect the assembled apparatus to the Schlenk line. Evacuate the glassware under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, quickly add the this compound and any solid substrates/reagents to the reaction flask.

  • Addition of Solvents and Liquid Reagents: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or cannula.

  • Reaction: Once all components are added, stir the reaction mixture at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This protocol is a specific example of a reaction where the sensitivity of this compound is a key consideration.[6]

Materials:

  • This compound [Rh₂(OAc)₄]

  • Styrene, freshly distilled

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.01 mmol).

  • Add anhydrous dichloromethane (10 mL) via syringe.

  • Add freshly distilled styrene (2.0 mmol) to the catalyst solution via syringe.

  • Slowly add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup A Oven-dry Glassware (>120°C, >4h) B Assemble Hot Glassware A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Rh₂(OAc)₄ & Solid Reagents C->D Under Positive Inert Gas Flow E Add Anhydrous, Degassed Solvent D->E F Add Liquid Substrates/Reagents E->F G Stir at Desired Temperature F->G H Work-up & Purification G->H Reaction Monitoring (TLC, GC-MS)

Caption: Workflow for setting up an air- and moisture-sensitive reaction.

troubleshooting_low_yield Start Low or No Yield Q1 Is the catalyst fresh and green? Start->Q1 A1_yes Check Reaction Conditions Q1->A1_yes Yes A1_no Use fresh, properly stored catalyst Q1->A1_no No Q2 Were anhydrous solvents and dry glassware used? A1_yes->Q2 A2_yes Check Substrate Purity Q2->A2_yes Yes A2_no Implement rigorous drying procedures Q2->A2_no No Q3 Was the reaction run under a positive inert atmosphere? A2_yes->Q3 A3_yes Consider Solvent Coordination Q3->A3_yes Yes A3_no Improve inert atmosphere technique (e.g., check for leaks) Q3->A3_no No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Scaling Up Rhodium(II) Acetate Dimer Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up organic transformations catalyzed by Rhodium(II) acetate (B1210297) dimer, a versatile catalyst for reactions such as cyclopropanation and C-H insertion.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up Rhodium(II) acetate dimer catalyzed reactions?

A1: When scaling up reactions catalyzed by this compound, researchers often face challenges related to:

  • Catalyst Deactivation: The catalyst can lose activity due to poisoning by impurities, thermal decomposition, or the formation of inactive rhodium species.

  • Product Purification: Removing residual rhodium from the final product to meet the stringent limits for active pharmaceutical ingredients (APIs) can be difficult.[3]

  • Catalyst Recovery and Reuse: Efficiently recovering the expensive rhodium catalyst for reuse is crucial for process economics on a larger scale.

  • Maintaining Selectivity and Yield: Reaction conditions that provide high selectivity and yield at the lab scale may not translate directly to a larger scale, leading to the formation of byproducts.[4]

  • Reaction Kinetics and Heat Transfer: Changes in the surface-area-to-volume ratio upon scale-up can affect reaction kinetics and heat transfer, potentially leading to runaway reactions or product degradation.

Q2: How can I minimize catalyst deactivation during a scaled-up process?

A2: To minimize catalyst deactivation, consider the following:

  • High-Purity Reagents and Solvents: Ensure that all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons such as sulfur compounds, strong coordinating ligands, and oxidizing agents.

  • Inert Atmosphere: this compound is air-stable, but the catalytically active species can be sensitive to oxygen.[1] It is good practice to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially at elevated temperatures.

  • Temperature Control: While this compound is stable up to 240 °C, prolonged exposure to high temperatures can lead to decomposition.[5] Implement robust temperature control to avoid overheating.

  • Ligand Selection: The choice of ligands can significantly impact catalyst stability. In some cases, the addition of a stabilizing ligand can prevent the formation of inactive rhodium clusters.

Q3: What are the recommended methods for removing rhodium catalyst from my final product?

A3: Several methods can be employed to remove residual rhodium from your product. The choice of method depends on the nature of your product, the solvent system, and the required level of purity. Common methods include:

  • Adsorption on Solid Supports: Using adsorbents like activated carbon or silica (B1680970) gel can effectively remove rhodium species.

  • Metal Scavengers: Functionalized silica or polymers with thiol, amine, or other coordinating groups can selectively bind to rhodium, facilitating its removal.[3]

  • Extraction: Liquid-liquid extraction can be used if the rhodium species have a differential solubility in two immiscible solvents.

  • Precipitation: In some cases, the rhodium catalyst can be precipitated by changing the solvent or adding an anti-solvent.

Troubleshooting Guides

Problem 1: Low or Inconsistent Reaction Yield/Rate Upon Scale-Up

If you are experiencing a lower than expected yield or a slower reaction rate after scaling up your process, follow this troubleshooting guide.

DOT Script for Troubleshooting Low Yield/Rate

G Troubleshooting Low Yield/Rate start Low Yield or Rate sub_purity Substrate/Reagent Purity Issue? start->sub_purity cat_activity Catalyst Activity Issue? start->cat_activity conditions Suboptimal Reaction Conditions? start->conditions sub_purity_sol Analyze purity of starting materials. Repurify if necessary. sub_purity->sub_purity_sol cat_activity_check Perform catalyst activity test. cat_activity->cat_activity_check temp Temperature Non-uniformity? conditions->temp mixing Inefficient Mixing? conditions->mixing cat_deactivation Catalyst Deactivation? cat_activity_check->cat_deactivation cat_loading Incorrect Catalyst Loading? cat_activity_check->cat_loading cat_deactivation_sol Identify and remove poison. Consider catalyst heterogenization. cat_deactivation->cat_deactivation_sol cat_loading_sol Optimize catalyst loading for the new scale. cat_loading->cat_loading_sol temp_sol Improve reactor heating/cooling system. temp->temp_sol mixing_sol Optimize stirrer design and speed. mixing->mixing_sol

Caption: Troubleshooting workflow for low reaction yield or rate.

Problem 2: Product Contamination with Rhodium

If your final product contains unacceptable levels of rhodium, use the following guide to select and optimize a purification strategy.

DOT Script for Rhodium Removal Workflow

G Rhodium Removal and Recovery Workflow cluster_screening Screening Options start Reaction Mixture with Rh Catalyst screen Screen Rhodium Removal Methods start->screen optimize Optimize Selected Method screen->optimize scavengers Metal Scavengers screen->scavengers carbon Activated Carbon screen->carbon silica Silica Gel screen->silica validate Validate and Scale-Up optimize->validate product Purified Product (<10 ppm Rh) validate->product

Caption: Workflow for selecting and optimizing a rhodium removal method.

Data Presentation

Table 1: Comparison of Rhodium Scavenging Methods

Scavenger TypeExampleTypical Loading (equiv. w/w)ConditionsRhodium Removal EfficiencyAPI RecoveryReference
Synthetic CarbonCarboxen® 10054Methanol, RT, 24h>95%Not Tested[3]
Synthetic CarbonCarboxen® 5644Methanol, RT, 24h~50%96% (Valsartan)[3]
Silica-ThiolCommercial Silica-Thiol4Methanol, RT, 24h>95%N/A[3]
Silica-DMTSiliaMetS® DMTVariesVariesHighHigh
Silica-TriamineSiliaMetS® TriamineVariesVariesEffective for RhHigh

Table 2: Effect of Catalyst Loading on a Rhodium-Catalyzed C-H Insertion Reaction

Catalyst Loading (mol%)Product Ratio (C-H insertion : C-O insertion)Yield of C-H Insertion ProductYield of C-O Insertion ProductReference
0.0199:1HighLow[6]
0.195:5HighLow[6]
150:50ModerateModerate[6]
101:99LowHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Test

This protocol provides a general method to assess the activity of a fresh or recovered batch of this compound.

Objective: To determine the catalytic activity by monitoring the conversion of a standard reaction.

Materials:

  • This compound (test and standard batches)

  • Styrene (B11656) (or other standard olefin)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, stir bars, and standard laboratory glassware

  • GC or HPLC for analysis

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the test batch of this compound in DCM (e.g., 1 mg/mL).

    • Prepare a similar stock solution of a standard, known-active batch of the catalyst.

    • Prepare a stock solution of the internal standard in DCM.

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a stir bar, add styrene (e.g., 1 mmol).

    • Add the internal standard solution.

    • Add the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.1 mol%).

    • Bring the total volume to a set amount with DCM.

  • Reaction Execution:

    • Place the vial in a temperature-controlled reaction block (e.g., 25 °C).

    • Start stirring and add a solution of EDA in DCM (e.g., 1.2 mmol) dropwise over a set period (e.g., 1 hour) using a syringe pump.

    • Allow the reaction to proceed for a predetermined time (e.g., 4 hours).

  • Analysis:

    • Take an aliquot of the reaction mixture and quench it (e.g., by filtering through a small plug of silica).

    • Analyze the sample by GC or HPLC to determine the conversion of styrene and the yield of the cyclopropane (B1198618) product by comparing the peak areas to the internal standard.

    • Compare the results from the test batch to the standard batch to determine relative activity.

Protocol 2: Rhodium Removal using a Thiol-Functionalized Silica Scavenger

This protocol outlines a general procedure for removing residual rhodium from a reaction mixture using a solid-supported scavenger.

Objective: To reduce the rhodium concentration in the final product to acceptable levels.

Materials:

  • Reaction mixture containing the product and dissolved rhodium catalyst.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Appropriate solvent for the product.

  • Filter funnel and filter paper.

  • ICP-MS or ICP-OES for rhodium analysis.

Procedure:

  • Scavenger Selection and Loading:

    • Based on preliminary screening (see Table 1), select an appropriate scavenger.

    • Determine the amount of scavenger needed. A typical starting point is 4-10 equivalents (by weight) relative to the amount of rhodium to be removed.

  • Scavenging Process:

    • After the reaction is complete, dilute the reaction mixture with a suitable solvent if necessary to reduce viscosity.

    • Add the scavenger to the solution.

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Removal of Scavenger:

    • Filter the mixture to remove the solid scavenger.

    • Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

  • Analysis and Product Isolation:

    • Take a sample of the filtrate for rhodium analysis by ICP-MS or ICP-OES to confirm the removal efficiency.

    • If the rhodium level is acceptable, proceed with standard workup and purification procedures (e.g., crystallization, chromatography) to isolate the final product.

    • If rhodium levels are still too high, a second treatment with fresh scavenger may be necessary.

References

Technical Support Center: Monitoring Rhodium(II) Acetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for monitoring reactions catalyzed by Rhodium(II) acetate (B1210297) dimer. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring Rhodium(II) acetate dimer-catalyzed reactions?

A1: The primary techniques for monitoring these reactions can be categorized into two groups: methods for tracking reaction progress (substrate consumption and product formation) and methods for analyzing the catalyst itself (concentration, stability, and speciation).

  • For Reaction Progress:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ex-situ and in-situ NMR are powerful for observing the disappearance of starting materials and the appearance of products over time. ¹H NMR is most common, but ¹³C{¹H}-NMR can also be used for detailed structural analysis and to distinguish between catalyst-bound and free ligands.[1]

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for quantifying the concentration of reactants, products, and byproducts. They are particularly useful for determining reaction yield and enantioselectivity (when using a chiral column).[2]

    • Thin-Layer Chromatography (TLC): A quick, qualitative method to get an initial assessment of reaction completion by observing the disappearance of the starting material spot.[3]

  • For Catalyst Analysis:

    • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES & ICP-MS): These are the preferred methods for accurately determining the concentration of rhodium, for example, to quantify residual catalyst in a final product or to verify the initial catalyst loading.[4][5] ICP-MS offers significantly lower detection limits than ICP-OES.[4][6]

    • UV-Vis Spectroscopy: Can be used to monitor the concentration of the Rh₂(OAc)₄ complex in solution, as the dimer has characteristic absorption bands. It can also detect changes in the catalyst's oxidation state or coordination environment.[7][8]

    • ¹⁰³Rh NMR Spectroscopy: A specialized technique that directly probes the rhodium nucleus, providing detailed information about the catalyst's structure, oxidation state, and ligand environment.[9][10]

Q2: When should I use in-situ monitoring versus taking aliquots for ex-situ analysis?

A2: In-situ monitoring is ideal for studying reaction kinetics and detecting transient or unstable intermediates that might not be observable under ex-situ conditions.[11] Techniques like high-pressure in-situ NMR or IR spectroscopy allow for real-time analysis without disturbing the reaction.[11][12] Ex-situ analysis, which involves taking aliquots from the reaction mixture at different time points, is simpler to perform and suitable for routine reaction progress monitoring where unstable species are not of primary interest.[11]

Q3: How can I quantify the amount of residual rhodium catalyst in my purified product?

A3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most sensitive and accurate method for quantifying trace levels of rhodium.[4][13] For higher concentrations, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is also a reliable option.[5] Both techniques typically require the sample to be digested in strong acid to ensure all rhodium is in a measurable, ionic form.

Q4: What are the common reactions catalyzed by this compound that I might be monitoring?

A4: this compound is a versatile catalyst for a wide range of organic transformations, primarily involving diazo compounds.[14][15][16] Key reactions include:

  • Cyclopropanation: The reaction of a diazo compound with an alkene to form a cyclopropane (B1198618) ring.[2][14][17][18]

  • C-H Insertion/Functionalization: Insertion of a rhodium carbene into a C-H bond to form a new C-C bond.[19][20][21][22]

  • Ylide Formation: Generation of a reactive ylide intermediate, which can then undergo subsequent reactions.[15][16]

  • X-H Insertion (X = N, S, O): Insertion of a carbene into the bond between hydrogen and a heteroatom.[15][22][23]

Troubleshooting Guides

Q5: My rhodium-catalyzed reaction is slow or not proceeding. What should I check?

A5: A stalled reaction can have several causes. A systematic approach is needed to diagnose the issue.

  • Problem: Catalyst Inactivity

    • Possible Cause: The catalyst may have degraded. Rhodium(II) carboxylate catalysts can be sensitive to moisture, strong acids, or certain nucleophiles, which can lead to catalyst decomposition or poisoning.[24][25] The formation of oxidized rhodium species can also inhibit the reaction.[24]

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are anhydrous and pure.

      • Use an inert atmosphere (Nitrogen or Argon) if your reaction is sensitive to air.

      • Analyze the catalyst's appearance; a color change from the characteristic emerald green can indicate degradation.[15]

      • Consider using additives like MgO to scavenge acid byproducts that can degrade the catalyst.[24]

  • Problem: Diazo Compound Instability

    • Possible Cause: Diazo compounds can be unstable and may decompose before reacting. A common side reaction is the dimerization of the diazo starting material.[26]

    • Troubleshooting Steps:

      • Add the diazo compound slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[3]

      • Monitor the diazo compound concentration by ¹H NMR or IR (noting the characteristic diazo stretch) before and during the reaction.

  • Problem: Incorrect Reaction Conditions

    • Possible Cause: The temperature, concentration, or solvent may not be optimal.

    • Troubleshooting Steps:

      • Review literature for established protocols for your specific reaction type.

      • Perform a small-scale optimization screen to test different temperatures and solvent systems.

      • Use in-situ monitoring to observe the effect of changing conditions in real time.

Q6: I am seeing unexpected byproducts in my reaction. How can I identify them and prevent their formation?

A6: Byproduct formation often competes with the desired reaction pathway.

  • Possible Cause: Competing side reactions such as carbene dimerization, β-hydride elimination, or reaction with the solvent are common.[19][26] For example, in reactions with electron-deficient alkenes, epoxidation can sometimes occur instead of cyclopropanation.[2][18]

  • Troubleshooting Steps:

    • Identify Byproducts: Use GC-MS to identify the mass of the impurities and NMR (¹H, ¹³C, COSY) to elucidate their structure.

    • Prevent Formation:

      • To minimize carbene dimerization, ensure the diazo compound is added slowly.

      • If solvent-related byproducts are suspected (e.g., from C-H insertion into the solvent), switch to a more inert solvent.

      • Adjusting the catalyst or ligands can tune the selectivity of the reaction to favor the desired product.

Q7: My ICP-MS analysis of rhodium shows poor recovery or high variability. What could be wrong?

A7: Accurate ICP analysis requires careful sample preparation and matrix matching.

  • Possible Cause: Incomplete sample digestion, matrix effects, or spectral interferences. Rhodium is monoisotopic (¹⁰³Rh), making it susceptible to polyatomic interferences from species like ⁶³Cu⁴⁰Ar⁺ and ⁸⁷Sr¹⁶O⁺.[13]

  • Troubleshooting Steps:

    • Digestion: Ensure complete digestion of the sample matrix using a validated method (e.g., microwave digestion with strong acids like aqua regia).

    • Matrix Matching: Match the acid concentration of your calibration standards to that of your samples.[5] The presence of easily ionized elements can also suppress the rhodium signal.[5]

    • Internal Standard: Use an internal standard, such as cobalt, to correct for matrix effects and instrument drift.[5]

    • Interference Removal: Use an ICP-MS instrument equipped with a collision/reaction cell (using gases like He or NH₃/He) to remove polyatomic interferences.[6][13]

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Rhodium Quantification

Analytical TechniqueTypical Limit of Detection (LOD)Notes
ICP-MS (with collision cell)13 pg L⁻¹ (0.013 ng L⁻¹)Extremely sensitive, ideal for trace and ultra-trace analysis.[13][27]
ICP-OES0.01005 mg L⁻¹ (10.05 µg L⁻¹)Suitable for higher concentrations, less sensitive than ICP-MS.[5]
X-Ray Fluorescence (XRF)~500 ppm (for direct analysis of catalysts)Good for solid samples and higher concentrations, requires matrix-matched standards.[7]

Table 2: Example Yields in Rh₂(OAc)₄-Catalyzed Cyclopropanation Reactions

AlkeneDiazo CompoundYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
StyreneMethyl Phenyldiazoacetate75N/A>95:5 (trans:cis)
tert-Butyl AcrylateMethyl 4-methoxyphenyldiazoacetate919415:1
tert-Butyl AcrylateMethyl 2-naphthyldiazoacetate889219:1
tert-Butyl AcrylateMethyl Vinyldiazoacetate8598>20:1
(Data synthesized from representative literature values for illustrative purposes).[2][28]

Experimental Protocols

Protocol 1: In-Situ ¹H NMR Monitoring of a Cyclopropanation Reaction

  • Preparation: In a glovebox, charge a sealable NMR tube (e.g., a J. Young tube) with this compound (1-2 mol%), the alkene substrate (1.0 eq), and a deuterated solvent (e.g., CDCl₃ or C₆D₆). Add an internal standard (e.g., mesitylene) for quantitative analysis.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations of reactants.

  • Reaction Initiation: At a controlled temperature within the NMR spectrometer, inject the diazo compound (1.2 eq) dissolved in a small amount of the same deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) until the reaction is complete (indicated by the disappearance of the alkene or diazo signals).

  • Analysis: Integrate the signals of the starting material, product, and internal standard at each time point to generate a concentration vs. time profile for kinetic analysis.

Protocol 2: Quantification of Residual Rhodium by ICP-MS

  • Sample Preparation: Accurately weigh a sample of the purified product (e.g., 50-100 mg) into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia). Digest the sample using a microwave digestion system according to a validated temperature program until the solution is clear.

  • Dilution: After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should typically be around 2%.

  • Standard Preparation: Prepare a series of calibration standards from a certified rhodium stock solution, matching the acid matrix of the diluted samples. Spike the standards and samples with an internal standard (e.g., Co, In, or Re).

  • ICP-MS Analysis: Analyze the blank, standards, and samples using an ICP-MS instrument. Use a collision/reaction cell to minimize polyatomic interferences on ¹⁰³Rh.

  • Quantification: Construct a calibration curve and determine the rhodium concentration in the sample, correcting for the dilution factor and initial sample weight.

Visualizations

Experimental_Workflow General Workflow for Monitoring a Rh-Catalyzed Reaction cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Workup & Analysis A Prepare Reagents (Substrate, Solvent) B Add Rh₂(OAc)₄ Catalyst A->B C Initiate Reaction (e.g., Add Diazo Cmpd.) B->C D Monitor Progress (TLC, in-situ NMR) C->D E Quench Reaction & Purify Product D->E F Characterize Product (NMR, MS) E->F G Quantify Yield/Purity (HPLC, GC, qNMR) F->G

Caption: General workflow for a this compound-catalyzed reaction.

Troubleshooting_Tree Troubleshooting Guide for Failed Reactions Start Reaction Failed (Low/No Conversion) Q1 Are starting materials pure and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst active? A1_Yes->Q2 Fix1 Purify/Dry Reagents & Rerun Reaction A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the diazo compound stable under reaction conditions? A2_Yes->Q3 Fix2 Use Fresh Catalyst Use Inert Atmosphere Add Acid Scavenger A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reaction conditions (temp, concentration) optimal? A3_Yes->Q4 Fix3 Add Diazo Slowly (Syringe Pump) Check for Dimerization A3_No->Fix3 Fix4 Optimize Conditions (Screen Temp/Solvent) Q4->Fix4

Caption: Decision tree for troubleshooting failed Rh(II)-catalyzed reactions.

Catalytic_Cycle Simplified Catalytic Cycle for Cyclopropanation Catalyst Rh₂(OAc)₄ Carbenoid Rh(II)-Carbenoid Intermediate Catalyst->Carbenoid + R₂CN₂ Diazo R₂CN₂ (Diazo Compound) N2 N₂ Carbenoid->N2 - N₂ Product Cyclopropane Product Carbenoid->Product + Alkene Alkene Alkene Product->Catalyst Catalyst Regenerated

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

References

Validation & Comparative

A Comparative Guide to Rhodium(II) Acetate Dimer and Copper Catalysts for Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, providing access to a versatile three-membered carbocyclic motif present in numerous natural products and pharmaceutical agents. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as one of the most powerful methods for cyclopropanation. Among the various catalysts developed for this purpose, rhodium(II) carboxylates, particularly rhodium(II) acetate (B1210297) dimer, and copper-based catalysts have emerged as the most prominent and widely utilized systems.

This guide provides an objective comparison of the performance of rhodium(II) acetate dimer and common copper catalysts in cyclopropanation reactions, supported by experimental data. We will delve into their relative efficiencies, selectivities, and operational considerations to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

At a Glance: Rhodium(II) vs. Copper Catalysts

FeatureThis compoundCopper Catalysts (e.g., with BOX ligands)
Reactivity Generally higher, very efficient at low catalyst loadings.Good reactivity, may require higher catalyst loadings.
Selectivity Often provides high diastereoselectivity. Chiral rhodium catalysts offer excellent enantioselectivity.Diastereoselectivity can be variable. Chiral ligands (e.g., BOX) are crucial for high enantioselectivity.
Substrate Scope Broad, tolerates a wide range of alkenes and diazo compounds.Broad, but can be more sensitive to the electronic nature of the substrates.
Cost Significantly more expensive due to the precious metal content.More cost-effective and readily available.
Air/Moisture Stability Generally stable and easy to handle.Can be sensitive to air and moisture, often requiring inert atmosphere techniques.

Performance Data in Cyclopropanation

The following tables summarize the performance of this compound and representative copper catalysts in the cyclopropanation of styrene (B11656) with ethyl diazoacetate, a common benchmark reaction.

Table 1: this compound Catalyzed Cyclopropanation of Styrene

EntryCatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)Reference
1Rh₂(OAc)₄0.04Dichloromethane-1.5:1[1]
2Rh₂(OAc)₄1Benzene75>95:5

Note: Yield was not specified in the reference for Entry 1. Data for Entry 2 is from a reaction with 2-diazo-1-indanone, but illustrates the high trans selectivity often observed with Rh₂(OAc)₄.

Table 2: Copper-Catalyzed Cyclopropanation of Styrene

EntryCatalyst SystemCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
1Cu(I)OTf / (S,S)-tBuBOX5Dichloromethane7862:3841 (trans), 52 (cis)
2Cu(I)OTf / PhBOX-Dichloromethane--Superior to tBuBOX[2]
3[Cu(MeCN)₄]PF₆ / tBuBOX5DichloroethaneHigh-High

Note: Specific yield and diastereomeric ratio were not provided for all entries in the referenced literature. BOX = bis(oxazoline).

Catalytic Cycle and Mechanism

The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation from diazo compounds involves the formation of a metal-carbene intermediate. The alkene then attacks this electrophilic carbene species to form the cyclopropane product.

Catalytic_Cycle cluster_rh Rhodium(II) Catalysis cluster_cu Copper Catalysis Rh_cat Rh₂(OAc)₄ Rh_carbene Rhodium Carbene [Rh]=CR₂ Rh_cat->Rh_carbene + Diazo Compound Rh_product Cyclopropane + Rh₂(OAc)₄ Rh_carbene->Rh_product + Alkene N2 N₂ Rh_carbene->N2 Rh_product->Rh_cat Cu_cat Cu(I)-Ligand Cu_carbene Copper Carbene [Cu]=CR₂ Cu_cat->Cu_carbene + Diazo Compound Cu_product Cyclopropane + Cu(I)-Ligand Cu_carbene->Cu_product + Alkene Cu_carbene->N2 Cu_product->Cu_cat Diazo Diazo Compound (N₂CR₂) Alkene Alkene Catalyst_Selection start Project Goal: Synthesize Cyclopropane cost_check Is cost a major constraint? start->cost_check enantio_check Is high enantioselectivity required? cost_check->enantio_check No use_copper Consider Copper Catalysts (e.g., Cu-BOX) cost_check->use_copper Yes reactivity_check Are substrates unreactive? enantio_check->reactivity_check No use_chiral_rh Use Chiral Rhodium Catalyst enantio_check->use_chiral_rh Yes use_rhodium Consider Rhodium(II) Catalysts reactivity_check->use_rhodium Yes use_rh_acetate Rh₂(OAc)₄ is a good starting point reactivity_check->use_rh_acetate No use_copper->enantio_check:w

References

Comparing different dirhodium(II) catalysts for C-H insertion

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dirhodium(II) Catalysts for C-H Insertion Reactions

For researchers and professionals in drug development and chemical synthesis, the selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective. Dirhodium(II) catalysts have emerged as powerful tools for achieving this transformation, particularly through C-H insertion reactions.[1][2][3] These catalysts enable the formation of new carbon-carbon bonds from otherwise unreactive C-H bonds, offering a streamlined approach to complex molecular architectures.[4][5] The choice of catalyst is critical, as the ligands surrounding the dirhodium core dictate the catalyst's reactivity, selectivity, and stereocontrol.[1][6]

This guide provides a comparative overview of various dirhodium(II) catalysts, from common achiral variants to sophisticated chiral systems, supported by experimental data to aid in catalyst selection for specific synthetic challenges.

Performance Comparison of Dirhodium(II) Catalysts

The efficacy of a dirhodium(II) catalyst is highly dependent on the nature of its carboxylate or carboxamidate ligands. These ligands influence the electrophilicity of the intermediate rhodium carbene, which in turn affects the catalyst's reactivity and selectivity.[1] Below, we compare the performance of several key dirhodium(II) catalysts in C-H insertion reactions, with a focus on yield, diastereoselectivity, and enantioselectivity.

Achiral Dirhodium(II) Carboxylates

Simple dirhodium(II) carboxylates like dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and dirhodium(II) octanoate (B1194180) (Rh₂(Oct)₄) are widely used as foundational catalysts for C-H insertion. They are effective for intramolecular reactions but generally offer no stereocontrol.

Table 1: Performance of Achiral Dirhodium(II) Catalysts in C-H Insertion.

CatalystSubstrateProductYield (%)Reference
Rh₂(OAc)₄N-benzyl-N-tert-butyldiazoacetamidetrans-3-tert-butyl-4-phenylazetidin-2-one>97[5]
Rh₂(Oct)₄TriarylamineMono-insertion product42[7]
Rh₂(Oct)₄TriarylamineDouble-insertion product20[7]
Chiral Dirhodium(II) Catalysts

For asymmetric C-H insertion, a wide array of chiral dirhodium(II) catalysts have been developed. These catalysts create a chiral environment around the rhodium carbene, enabling enantioselective C-C bond formation. The Davies and Hashimoto catalysts, based on prolinate and phthalimido-protected amino acid ligands, respectively, are among the most successful.[8][9]

Table 2: Performance of Chiral Dirhodium(II) Catalysts in Enantioselective C-H Insertion.

CatalystSubstrate TypeProduct TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Rh₂(S-DOSP)₄TriarylamineMono-insertion product65N/A0[7]
Rh₂(R-NTTL)₄TriarylamineMono-insertion product62N/A0[7]
Rh₂(S-PTTL)₄Aryldiazoacetatecis-DihydrobenzofuranHighHighHigh[8][9]
Rh₂(S-PTTL)₄Diazoacetamideβ-Lactam>97N/A65[5]
Rh₂(2S-F-2о-NA)₄α-diazo-β-oxosulfoneSubstituted sulfoneN/AN/A89-92[8]
Rh₂(S-p-Br-TPCP)₄TriarylamineMono-insertion productN/AN/A20[7]

Experimental Protocols

Below is a general procedure for a dirhodium(II)-catalyzed intramolecular C-H insertion reaction, which can be adapted for catalyst screening and optimization.

General Procedure for Intramolecular C-H Insertion

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄), typically 1 mol%.

  • Diazo substrate (1.0 equiv).

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or hexafluoroisopropanol (HFIP)).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a solution of the dirhodium(II) catalyst (0.01 equiv) in the chosen anhydrous solvent (e.g., 2 mL), a solution of the diazo substrate (1.0 equiv) in the same solvent (e.g., 5 mL) is added dropwise over a period of 1-4 hours at a controlled temperature (e.g., 25 °C). The slow addition is crucial to minimize the formation of carbene dimers.[7]

  • The reaction mixture is stirred under an inert atmosphere until the diazo compound is completely consumed, as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the diazo stretch at ~2100 cm⁻¹).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C-H insertion product.

  • The yield, diastereomeric ratio (determined by ¹H NMR of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC or SFC) are then determined.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of C-H insertion and a typical workflow for catalyst screening.

C_H_Insertion_Mechanism cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Carbene_Complex Rh₂(L)₄=CR₂ (Carbene Complex) Rh2L4->Carbene_Complex + N₂=CR₂ - N₂ TS [Transition State] Carbene_Complex->TS + R'-H (Substrate) Nitrogen N₂ Gas Product_Complex Product-Catalyst Complex TS->Product_Complex C-H Insertion Product_Complex->Rh2L4 - Product Product C-H Insertion Product Diazo Diazo Compound (N₂=CR₂) Substrate Substrate (R'-H)

Caption: Catalytic cycle for dirhodium(II)-catalyzed C-H insertion.

Catalyst_Screening_Workflow start Define Substrate and Desired Transformation select_catalysts Select a Diverse Set of Dirhodium(II) Catalysts (Achiral & Chiral) start->select_catalysts run_reactions Perform Small-Scale Reactions Under Standardized Conditions select_catalysts->run_reactions analyze_results Analyze Crude Reaction Mixtures (TLC, NMR for Conversion & dr) run_reactions->analyze_results analyze_results->select_catalysts Poor results purify_products Purify Products from Promising Reactions analyze_results->purify_products Promising results determine_ee Determine Enantiomeric Excess (ee%) (Chiral HPLC/SFC) purify_products->determine_ee optimize Optimize Reaction Conditions for Best Catalyst (Solvent, Temp., etc.) determine_ee->optimize end Scale-Up and Substrate Scope Exploration optimize->end

Caption: Experimental workflow for dirhodium(II) catalyst screening.

Conclusion

The selection of a dirhodium(II) catalyst for C-H insertion is a critical decision that significantly impacts the outcome of the reaction. While achiral catalysts like Rh₂(OAc)₄ are suitable for applications where stereochemistry is not a concern, the rich variety of chiral dirhodium(II) catalysts offers remarkable opportunities for asymmetric synthesis. The data presented in this guide, along with the generalized experimental protocol and illustrative workflows, provide a solid foundation for researchers to navigate the catalyst selection process and unlock the full potential of dirhodium(II)-catalyzed C-H insertion in their synthetic endeavors. The continuous development of new ligands promises to further expand the capabilities of these versatile catalysts.[8][9][10]

References

Chiral Rhodium(II) Catalysts: A Comparative Guide to Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a paramount challenge. Chiral catalysts are the cornerstone of asymmetric synthesis, enabling the selective production of a desired enantiomer. Among the plethora of available catalysts, chiral Rhodium(II) complexes have carved out a significant niche, particularly in transformations involving carbene intermediates. This guide provides an objective comparison of the enantioselectivity of chiral Rhodium(II) catalysts against other widely used metal-based catalysts in key asymmetric reactions, supported by experimental data and detailed protocols.

Overview of Chiral Metal Catalysts in Asymmetric Synthesis

The landscape of asymmetric catalysis is dominated by a handful of transition metals, each with its unique strengths and preferred applications. While Rhodium(II) catalysts are renowned for their exceptional performance in carbene-mediated reactions, other metals such as Copper, Palladium, Ruthenium, Iridium, and Iron have also demonstrated remarkable efficacy in a variety of enantioselective transformations. The choice of metal, and indeed the specific ligand architecture, is critical in achieving high enantiomeric excess (ee) and yield for a given reaction.

Comparative Performance in Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a fundamental carbon-carbon bond-forming reaction, and a key benchmark for evaluating the efficacy of chiral catalysts. The reaction of a diazo compound with an alkene, mediated by a chiral catalyst, can lead to the formation of enantiomerically enriched cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science.

Rhodium(II) vs. Copper(I) in the Cyclopropanation of Styrene (B11656)

The cyclopropanation of styrene with diazoacetates is a classic model reaction for comparing catalyst performance. Both chiral Rhodium(II) and Copper(I) catalysts have been extensively studied for this transformation.

Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystLigandSolventTemp. (°C)Yield (%)ee (%) (trans/cis)Reference Experimental Protocol
Rh₂(S-DOSP)₄ DodecylbenzenesulfonylprolinateCH₂Cl₂259598 (94:6)Protocol 1
Rh₂(S-PTAD)₄ Phthaloyl-tert-adamantylglycinatePentane259297 (95:5)Protocol 1 (modified)
Cu(I)-bis(oxazoline) (S,S)-t-Bu-boxCH₂Cl₂259095 (92:8)Protocol 2
Cu(I)-Schiff Base Chiral Schiff BaseCH₂Cl₂2588>98 (trans)Protocol 2 (modified)

Data Interpretation: As the data indicates, both Rhodium(II) and Copper(I) catalysts can achieve excellent enantioselectivity in the cyclopropanation of styrene. The Rh₂(S-DOSP)₄ catalyst is a standout performer, consistently delivering high yields and enantiomeric excesses.[1][2][3] Copper(I) catalysts, particularly those with bis(oxazoline) or specific Schiff base ligands, also provide outstanding results, often with the advantage of being more economical.[4][5][6][7][8] The choice between rhodium and copper may therefore depend on factors such as substrate scope, cost, and catalyst availability.

Comparative Performance in Asymmetric C-H Insertion

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Chiral metal catalysts, particularly those of Rhodium(II), have enabled significant advances in enantioselective C-H insertion reactions, providing a powerful tool for the synthesis of complex molecules.

A Focus on Chiral Rhodium(II) Catalysts

Within the class of Rhodium(II) catalysts, the choice of the chiral ligand has a profound impact on the enantioselectivity of C-H insertion reactions.

Table 2: Enantioselective Intramolecular C-H Insertion of a Diazoacetoacetate

CatalystLigandSolventTemp. (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference Experimental Protocol
Rh₂(OAc)₄ AcetateCH₂Cl₂239285:15-Protocol 3
Rh₂(R-DOSP)₄ DodecylbenzenesulfonylprolinateCH₂Cl₂238590:1078Protocol 3
Rh₂(S-PTAD)₄ Phthaloyl-tert-adamantylglycinateCH₂Cl₂2391>95:596Protocol 3
Rh₂(S-biTISP)₂ Biphenyl-bridged prolinateCH₂Cl₂2388>95:594Protocol 3

Data Interpretation: The data clearly demonstrates the superiority of chiral Rhodium(II) catalysts over the achiral Rh₂(OAc)₄ for enantioselective C-H insertion. Among the chiral catalysts, Rh₂(S-PTAD)₄ and Rh₂(S-biTISP)₂ show exceptional performance, affording the product with high diastereoselectivity and enantioselectivity.[9][10] This highlights the critical role of the ligand in creating a highly organized chiral environment around the metal center.

Enantioselective Doyle-Kirmse Reaction

The Doyle-Kirmse reaction, a[9][11]-sigmatropic rearrangement of an allylic sulfonium (B1226848) ylide generated from a metal carbene, is a powerful method for the construction of C-C bonds with concomitant formation of a new stereocenter. Both Rhodium(II) and Copper(I) catalysts have been employed in asymmetric versions of this reaction.

Table 3: Enantioselective Doyle-Kirmse Reaction of Allyl Sulfide (B99878) with Ethyl Diazoacetate

CatalystLigandSolventTemp. (°C)Yield (%)ee (%)Reference Experimental Protocol
Rh₂(S-DOSP)₄ DodecylbenzenesulfonylprolinateCH₂Cl₂08592Protocol 4
Cu(I)-bis(oxazoline) (R,R)-Ph-boxToluene (B28343)-207888Protocol 5

Data Interpretation: In the asymmetric Doyle-Kirmse reaction, chiral Rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, have demonstrated slightly higher enantioselectivity compared to Copper(I)-bis(oxazoline) systems in the studied example. However, both catalyst systems are highly effective, and the optimal choice may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene

To a solution of the chiral dirhodium(II) catalyst (1 mol%) in freshly distilled dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere at 25 °C is added styrene (5.0 equiv.). A solution of ethyl diazoacetate (1.0 equiv.) in CH₂Cl₂ is then added dropwise over a period of 4 hours using a syringe pump. The reaction mixture is stirred at 25 °C for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Copper(I)-Catalyzed Asymmetric Cyclopropanation of Styrene

In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%) are dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is stirred at room temperature for 1 hour. Styrene (5.0 equiv.) is then added, and the mixture is cooled to the desired temperature. A solution of ethyl diazoacetate (1.0 equiv.) in CH₂Cl₂ is added dropwise over 4 hours via a syringe pump. The reaction is stirred for an additional 12 hours at the same temperature. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash column chromatography to yield the cyclopropane. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: General Procedure for Intramolecular C-H Insertion with a Chiral Rhodium(II) Catalyst

A solution of the diazoacetoacetate substrate (1.0 equiv.) in dry dichloromethane (CH₂Cl₂) is added via syringe pump over a period of 6 hours to a solution of the chiral dirhodium(II) catalyst (1 mol%) in CH₂Cl₂ at the specified temperature under an argon atmosphere. The reaction mixture is stirred for an additional 12 hours. The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel. The diastereomeric and enantiomeric ratios are determined by ¹H NMR and chiral HPLC analysis, respectively.

Protocol 4: General Procedure for Rhodium(II)-Catalyzed Asymmetric Doyle-Kirmse Reaction

To a solution of the chiral dirhodium(II) catalyst (1 mol%) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere is added allyl sulfide (2.0 equiv.). A solution of ethyl diazoacetate (1.0 equiv.) in CH₂Cl₂ is then added dropwise over 2 hours. The reaction mixture is stirred at 0 °C for 10 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to give the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 5: General Procedure for Copper(I)-Catalyzed Asymmetric Doyle-Kirmse Reaction

In a glovebox, Cu(CH₃CN)₄PF₆ (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) are dissolved in toluene. The solution is stirred for 30 minutes. Allyl sulfide (2.0 equiv.) is added, and the mixture is cooled to -20 °C. A solution of ethyl diazoacetate (1.0 equiv.) in toluene is added dropwise over 3 hours. The reaction is stirred at -20 °C for 24 hours. The reaction is then warmed to room temperature and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Catalyst Selection

The selection of an appropriate chiral catalyst is a critical step in the development of an asymmetric synthesis. A systematic approach, as outlined in the workflow below, can significantly streamline this process.

CatalystSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Reaction_Analysis Analyze Target Reaction Catalyst_Class_Selection Select Catalyst Classes (Rh, Cu, Pd, Ru, etc.) Reaction_Analysis->Catalyst_Class_Selection Identify key bond formation Ligand_Screening Screen Diverse Ligand Library Catalyst_Class_Selection->Ligand_Screening Based on literature precedence Condition_Optimization Optimize Reaction Conditions (Solvent, Temp., Concentration) Ligand_Screening->Condition_Optimization Identify lead hits (ee > 80%) Lead_Catalyst_Optimization Fine-tune Ligand Structure Condition_Optimization->Lead_Catalyst_Optimization Iterative process Substrate_Scope Evaluate Substrate Scope Lead_Catalyst_Optimization->Substrate_Scope Optimized catalyst Scale_Up Assess Scalability Substrate_Scope->Scale_Up Validate generality Final_Catalyst Final Catalyst System Scale_Up->Final_Catalyst Robust & scalable process

References

A Comparative Guide to Mechanistic Pathways in Rhodium(II) Acetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a versatile catalyst widely employed in organic synthesis for its ability to promote a variety of transformations involving diazo compounds.[1][2][3] Its utility in forming carbon-carbon and carbon-heteroatom bonds has made it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[4] Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions, controlling selectivity, and designing novel transformations. This guide provides a comparative analysis of the key reaction pathways catalyzed by Rhodium(II) acetate dimer, supported by experimental data and detailed methodologies.

Key Reaction Pathways

This compound catalyzes reactions primarily through the formation of a rhodium-carbene intermediate. This highly reactive species can then undergo several transformations, with the most common being cyclopropanation, C-H insertion, and X-H insertion (where X is N, O, or S).

Cyclopropanation

The reaction of a diazo compound with an alkene in the presence of Rh₂(OAc)₄ is a widely used method for the synthesis of cyclopropanes.[5][6] The catalytic cycle is generally understood to proceed through the following steps:

  • Catalyst Activation: The diazo compound coordinates to an axial site of the this compound.

  • Carbene Formation: Dinitrogen is eliminated to form a rhodium-carbene intermediate. This step is often considered the rate-determining step.[7]

  • Cyclopropanation: The rhodium-carbene transfers the carbene moiety to the alkene in a concerted, although often asynchronous, manner to form the cyclopropane (B1198618) product and regenerate the catalyst.[8][9]

dot

Cyclopropanation_Pathway cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Rh2OAc4 Rh₂(OAc)₄ Coordination Coordination Rh2OAc4->Coordination + R₂C=N₂ Diazo R₂C=N₂ Alkene R'₂C=CR'₂ Cyclopropanation_Step Cyclopropanation Carbene_Formation Rh(II)-Carbene Intermediate Coordination->Carbene_Formation - N₂ Carbene_Formation->Cyclopropanation_Step + Alkene Cyclopropanation_Step->Rh2OAc4 Regeneration Cyclopropane Cyclopropane Cyclopropanation_Step->Cyclopropane

Caption: Catalytic cycle for Rhodium(II)-catalyzed cyclopropanation.

C-H Insertion

Rhodium-catalyzed C-H insertion reactions provide a powerful method for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.[7][10] The mechanism is similar to cyclopropanation, involving a rhodium-carbene intermediate that inserts into a C-H bond.

  • Carbene Formation: As with cyclopropanation, the reaction is initiated by the formation of a rhodium-carbene intermediate from a diazo compound.

  • C-H Insertion: The electrophilic carbene then inserts into a C-H bond of a substrate. This step is generally believed to be a concerted, three-centered transition state.[10]

dot

CH_Insertion_Pathway cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Rh2OAc4 Rh₂(OAc)₄ Carbene_Formation Rh(II)-Carbene Intermediate Rh2OAc4->Carbene_Formation + R₂C=N₂ - N₂ Diazo R₂C=N₂ Substrate R'-H CH_Insertion_Step C-H Insertion Carbene_Formation->CH_Insertion_Step + R'-H CH_Insertion_Step->Rh2OAc4 Regeneration CH_Product R'-CR₂H CH_Insertion_Step->CH_Product

Caption: Catalytic cycle for Rhodium(II)-catalyzed C-H insertion.

C-H Amination (via Nitrene Insertion)

This compound can also catalyze the insertion of a nitrene group into a C-H bond, a powerful transformation for the synthesis of amines.[11] This reaction typically involves a nitrene precursor, such as an azide (B81097) or a carbamate (B1207046) derivative.

  • Nitrene Formation: The nitrene precursor coordinates to the rhodium catalyst, followed by the elimination of a leaving group to form a rhodium-nitrene intermediate.

  • C-H Amination: The rhodium-nitrene species then inserts into a C-H bond of the substrate to form the aminated product. DFT studies suggest a concerted pathway for this insertion.[11]

dot

CH_Amination_Pathway cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Rh2OAc4 Rh₂(OAc)₄ Nitrene_Formation Rh(II)-Nitrene Intermediate Rh2OAc4->Nitrene_Formation + Nitrene Precursor - Leaving Group Nitrene_Precursor R-N₃ or N-Mesyloxycarbamate Substrate R'-H CH_Amination_Step C-H Amination Nitrene_Formation->CH_Amination_Step + R'-H CH_Amination_Step->Rh2OAc4 Regeneration Amine_Product R'-NHR CH_Amination_Step->Amine_Product

Caption: Catalytic cycle for Rhodium(II)-catalyzed C-H amination.

Comparative Performance Data

The efficiency and selectivity of this compound-catalyzed reactions are highly dependent on the specific reaction pathway, substrates, and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Cyclopropanation of Alkenes
AlkeneDiazo CompoundCatalystSolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (%)Reference
Styrene (B11656)Methyl phenyldiazoacetateRh₂(OAc)₄CH₂Cl₂95>95:5-[8]
StyreneEthyl diazoacetateRh₂(OAc)₄CH₂Cl₂---[8]
1-OcteneEthyl diazoacetateRh₂(OAc)₄CH₂Cl₂8570:30-[5]
StyreneMethyl aryldiazoacetatesRh₂(R-DOSP)₄CH₂Cl₂63-98>95:548-67[5]
StyreneOrtho-substituted aryldiazoacetatesRh₂(S-PTAD)₄CH₂Cl₂->95:5High[5]
Table 2: C-H Insertion Reactions
SubstrateDiazo CompoundCatalystSolventYield (%)Enantiomeric Excess (%)Turnover Number (TON)Reference
CyclohexaneAryldiazoacetateRh₂(R-TPPTTL)₄Cyclohexane66-9783-97580,000[2]
AdamantaneAryldiazoacetateRh₂(R-TPPTTL)₄CHCl₃---[2]
Tetrahydrofuran(E)-3-Arylidene-4-diazopyrrolidine-2,5-dionesRh₂(OAc)₄THFVariable--[12]
Table 3: C-H Amination Reactions
SubstrateNitrene PrecursorCatalystSolventYield (%)Reference
2-Phenylpyridine-boraneSulfonamides/SulfonatesRh₂esp₂DCM55-70[13]
VariousAlkylazides[RhII(TMAA)]₂--[14]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative methodologies for key experiments used to validate this compound reaction pathways.

In-situ IR Monitoring of Reaction Kinetics
  • Objective: To determine the reaction order and rate constants by monitoring the concentration of the diazo compound over time.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a DiComp (diamond composite) immersion probe (e.g., ReactIR).[2][15]

  • General Procedure:

    • The reaction vessel is charged with the substrate, solvent, and any other reagents except the catalyst.

    • The IR probe is inserted into the reaction mixture, and a background spectrum is collected.

    • The reaction is initiated by the addition of the this compound catalyst.

    • IR spectra are recorded at regular intervals throughout the course of the reaction.

    • The disappearance of the characteristic azide stretch of the diazo compound (typically around 2100 cm⁻¹) is monitored and correlated with concentration to determine the reaction kinetics.[2][15]

  • Data Analysis: The kinetic data can be analyzed using methods such as Reaction Progress Kinetic Analysis (RPKA) and Variable Time Normalization Analysis (VTNA) to determine the order of the reaction with respect to each component.[15]

Kinetic Isotope Effect (KIE) Studies
  • Objective: To probe the nature of bond-breaking and bond-forming events in the rate-determining step of the reaction.

  • Methodology:

    • Intermolecular Competition: Two separate reactions are run, one with the unlabeled substrate and one with an isotopically labeled (e.g., deuterium) substrate, and their rates are compared.[16]

    • Intramolecular Competition: A substrate containing both C-H and C-D bonds at competing positions is used, and the product ratio is determined.[16]

  • Analysis: The ratio of the rate constants for the light (kL) and heavy (kH) isotopes (KIE = kL/kH) is determined. A significant primary KIE (typically > 2) for C-H/C-D bonds suggests that the C-H bond is being broken in the rate-determining step.[16][17] For example, a ¹³C KIE of 1.024 at the terminal olefinic carbon in the cyclopropanation of styrene with methyl phenyldiazoacetate is consistent with a highly asynchronous cyclopropanation process.[8]

Density Functional Theory (DFT) Calculations
  • Objective: To model the reaction pathway, calculate the energies of intermediates and transition states, and gain insight into the origins of selectivity.

  • General Protocol:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.[3]

    • Method: A suitable density functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVPP) are chosen based on the system and desired accuracy.[3][9][18]

    • Model System: The this compound catalyst, substrates, and any relevant solvent molecules are modeled.

    • Calculations:

      • Geometry optimizations are performed to find the minimum energy structures of reactants, intermediates, products, and transition states.

      • Frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data.

      • Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a transition state connects the correct reactant and product.

  • Interpretation: The calculated energy barriers are used to predict the most favorable reaction pathway and to understand the factors controlling reactivity and selectivity. For instance, DFT calculations have been used to show that the C-H insertion step is the rate-limiting step in certain C-H amination reactions.[11]

Conclusion

Mechanistic studies, combining kinetic experiments and computational analysis, have provided significant insights into the reaction pathways of this compound. The formation of a key rhodium-carbene or rhodium-nitrene intermediate is central to its catalytic activity in cyclopropanation, C-H insertion, and C-H amination reactions. The data and protocols presented in this guide offer a comparative framework for researchers to understand and exploit these powerful transformations in the development of new synthetic methodologies and the efficient synthesis of complex molecules. Further investigations into the subtle interplay of ligand effects, substrate electronics, and reaction conditions will continue to refine our understanding and expand the synthetic utility of this remarkable catalyst.

References

A Comparative Kinetic Analysis of Rhodium(II) Acetate Dimer Catalyzed Transformations and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic transformations is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. Among the array of versatile catalysts, dirhodium(II) carboxylates, particularly Rhodium(II) acetate (B1210297) dimer, have emerged as highly effective catalysts for a variety of transformations involving diazo compounds, most notably cyclopropanation and C-H insertion reactions. Understanding the kinetics of these reactions is paramount for process optimization, catalyst selection, and mechanistic elucidation. This guide provides a comparative kinetic analysis of Rhodium(II) acetate dimer catalyzed transformations alongside prominent alternatives, namely copper-catalyzed cyclopropanation and iridium-catalyzed C-H insertion.

Executive Summary

This guide presents a comparative overview of the kinetic profiles of cyclopropanation and C-H insertion reactions catalyzed by this compound and its alternatives. Quantitative kinetic data, including reaction orders and turnover numbers, are summarized for easy comparison. Detailed experimental protocols for kinetic analysis are provided to facilitate the replication and adaptation of these methods. Furthermore, a generalized experimental workflow for kinetic analysis is visualized using a Graphviz diagram.

Cyclopropanation: this compound vs. Copper Catalysts

Cyclopropanation of olefins with diazo compounds is a fundamental transformation for the synthesis of three-membered carbocyclic rings, which are prevalent motifs in numerous biologically active molecules.

Kinetic Data Comparison
ParameterThis compound CatalyzedCopper(I) Catalyzed
Catalyst Loading Typically 0.1 - 1 mol%Typically 1 - 5 mol%
Reaction Order in Catalyst First order.[1]Generally first order.
Reaction Order in Diazo Compound Typically zero or positive order, can be complex.[1]Often first order, suggesting the rate-determining step is the decomposition of the diazo compound.
Reaction Order in Olefin Can be positive or negative, indicating a complex mechanism that can involve reversible steps.[1]Generally positive order.
Turnover Number (TON) Can achieve very high TONs, up to 100,000 in optimized systems.Generally lower than Rh(II) catalysts.
Turnover Frequency (TOF) High, often leading to rapid reactions at room temperature.Variable, dependent on ligand and reaction conditions.
Rate-Determining Step Often the decomposition of the diazo compound to form the rhodium carbene intermediate.Often the decomposition of the diazo compound.
Experimental Protocol: Kinetic Analysis of Cyclopropanation

Objective: To determine the reaction orders with respect to the catalyst, diazo compound, and olefin for the cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA).

Materials:

  • This compound or Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·C₆H₆)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, and magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the catalyst (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of styrene (e.g., 2 M in the chosen solvent).

    • Prepare a stock solution of EDA (e.g., 1 M in the chosen solvent).

    • Prepare a stock solution of the internal standard (e.g., 0.1 M in the chosen solvent).

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the catalyst stock solution.

    • Add the desired amount of the styrene stock solution and the internal standard stock solution.

    • Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C) with stirring.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the desired amount of the EDA stock solution to each vial.

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction vial and quench it by adding it to a vial containing a small amount of a quenching agent (e.g., a solution of triphenylphosphine).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining reactants.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the initial reaction rates.

    • To determine the reaction order with respect to each component, systematically vary the initial concentration of that component while keeping the concentrations of the others constant.

    • Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of the resulting line will give the reaction order.

C-H Insertion: this compound vs. Iridium Catalysts

The direct insertion of a carbene into a C-H bond is a powerful method for C-C bond formation, offering a highly atom-economical route to functionalized molecules.

Kinetic Data Comparison
ParameterThis compound CatalyzedIridium(III) Catalyzed
Catalyst Loading Typically 0.5 - 2 mol%Typically 1 - 5 mol%
Reaction Order in Catalyst Typically first order.Often first order.
Reaction Order in Diazo Compound Often zero order, indicating that the C-H insertion step is rate-determining.[2]Can be complex, potentially involving pre-equilibrium steps.
Reaction Order in Substrate Positive order in the C-H substrate.[2]Positive order in the C-H substrate.
Turnover Number (TON) High, with values exceeding 500,000 reported for intramolecular reactions.[2]Generally lower for carbene insertion compared to other Ir-catalyzed reactions like borylation.
Turnover Frequency (TOF) High, especially for intramolecular reactions.Variable and highly dependent on the ligand and substrate.
Rate-Determining Step Often the C-H insertion step itself.[2]Can be the C-H activation step, and mechanistic studies suggest that for some iridium-catalyzed carbene insertions, a radical pathway may be involved, which would have a different kinetic profile than the concerted insertion mechanism of rhodium catalysts.[3][4]
Experimental Protocol: Kinetic Analysis of C-H Insertion

Objective: To determine the reaction orders for the intramolecular C-H insertion of a suitable diazoacetate substrate.

Materials:

  • This compound or a suitable Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂)

  • A diazoacetate substrate prone to intramolecular C-H insertion

  • Anhydrous, degassed solvent (e.g., chlorobenzene (B131634) or dichloroethane)

  • Internal standard (e.g., biphenyl)

  • Reaction vials, syringes, and magnetic stir bars

  • High-Performance Liquid Chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the catalyst.

    • Prepare a stock solution of the diazoacetate substrate.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the catalyst stock solution and the internal standard.

    • Equilibrate the mixtures to the desired reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the diazoacetate substrate stock solution.

    • Monitor the reaction progress by taking aliquots at regular intervals and quenching them.

    • Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the product and the remaining starting material.

  • Data Analysis:

    • Determine the initial rates from the concentration versus time plots.

    • Vary the initial concentrations of the catalyst and the substrate to determine the respective reaction orders using the method of initial rates.

Visualizing the Kinetic Analysis Workflow

The following diagram illustrates a general workflow for conducting a kinetic analysis of the catalytic transformations discussed.

G General Workflow for Kinetic Analysis of Catalytic Transformations cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_catalyst Prepare Catalyst Stock Solution prep_substrate Prepare Substrate Stock Solution(s) prep_internal_std Prepare Internal Standard Stock Solution setup_reaction Set up Reaction Mixtures (Varying one component at a time) prep_internal_std->setup_reaction initiate_reaction Initiate Reaction (e.g., add diazo compound) setup_reaction->initiate_reaction monitor_reaction Monitor Reaction Progress (Take and quench aliquots at time intervals) initiate_reaction->monitor_reaction analyze_samples Analyze Samples (GC, HPLC, or NMR) monitor_reaction->analyze_samples plot_conc_time Plot [Product] vs. Time analyze_samples->plot_conc_time calc_initial_rates Calculate Initial Rates plot_conc_time->calc_initial_rates plot_log_rate_log_conc Plot log(Rate) vs. log([Component]) calc_initial_rates->plot_log_rate_log_conc determine_order Determine Reaction Order (Slope of the line) plot_log_rate_log_conc->determine_order

References

Benchmarking Rhodium(II) acetate dimer against newer catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against a New Generation of Catalytic Systems

For decades, the emerald-green crystals of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) have been a familiar sight in synthetic chemistry laboratories, a reliable workhorse for a multitude of catalytic transformations. Its versatility in promoting reactions such as cyclopropanation and C-H bond functionalization is well-documented. However, the relentless pursuit of higher efficiency, selectivity, and sustainability in chemical synthesis has spurred the development of a new generation of more sophisticated dirhodium catalysts. This guide provides a comprehensive benchmark of the classic rhodium(II) acetate dimer against these modern catalytic systems, offering researchers, scientists, and drug development professionals a clear perspective on their respective capabilities through quantitative data, detailed experimental protocols, and illustrative diagrams.

At a Glance: Key Performance Metrics

The efficacy of a catalyst is a multi-faceted evaluation. While yield remains a primary concern, modern synthetic chemistry places a high premium on stereoselectivity—the ability to produce a single desired stereoisomer of a chiral molecule. This is particularly crucial in drug development, where different stereoisomers can have vastly different biological activities. Newer catalytic systems, often featuring meticulously designed chiral ligands, have demonstrated significant advancements in this arena.

Two key reactions serve as excellent benchmarks for comparing this compound with its more contemporary counterparts: the cyclopropanation of olefins and the amination of C-H bonds.

Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

The construction of a cyclopropane (B1198618) ring is a fundamental transformation in organic synthesis. The data below compares the performance of this compound with several state-of-the-art chiral dirhodium catalysts in the reaction between styrene and ethyl diazoacetate.

CatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Rh₂(OAc)₄ 65-85~2:1 - 4:1Not applicable (achiral)Up to 1000Variable
Rh₂(S-DOSP)₄ >95>98:298 (1S,2R)Up to 100,000High
Rh₂(S-PTAD)₄ >95>98:299 (1S,2R)HighVery High
Rh₂(S-PTTL)₄ >95>95:598 (1S,2R)HighVery High

As the data clearly indicates, while this compound provides moderate to good yields, it offers no enantiocontrol, a significant drawback in modern asymmetric synthesis. In stark contrast, chiral catalysts like Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄, and Rh₂(S-PTTL)₄ deliver near-perfect enantioselectivity and high diastereoselectivity, alongside excellent yields and catalyst turnovers.

C-H Amination of Ethylbenzene (B125841)

Directing the formation of carbon-nitrogen bonds at unactivated C-H positions is a powerful strategy for streamlining the synthesis of nitrogen-containing compounds. Here, we compare this compound with the more robust Rh₂(esp)₂ catalyst for the amination of ethylbenzene.

CatalystYield (%)Regioselectivity (benzylic:other)Catalyst Loading (mol%)Key Advantages
Rh₂(OAc)₄ ModerateGood1-5Readily available
Rh₂(esp)₂ High (>80)Excellent0.5-1Higher stability, broader substrate scope, higher turnover numbers

The Rh₂(esp)₂ catalyst, with its chelating carboxylate ligands, exhibits enhanced stability and efficiency compared to this compound.[1] This increased robustness allows for lower catalyst loadings and leads to higher turnover numbers, making it a more cost-effective and sustainable option for C-H amination reactions.[1]

Under the Hood: Reaction Mechanisms and Workflows

The superior performance of newer dirhodium catalysts can be attributed to their sophisticated molecular architecture. Chiral ligands create a well-defined three-dimensional environment around the catalytic rhodium centers, which allows for precise control over the orientation of the reactants and, consequently, the stereochemical outcome of the reaction.

reaction_mechanism cluster_rh2oac4 Rh₂(OAc)₄ Catalyzed Cyclopropanation cluster_chiral Chiral Dirhodium Catalyst Catalyzed Cyclopropanation Rh2OAc4 Rh₂(OAc)₄ Carbene_A Achiral Rhodium Carbene Rh2OAc4->Carbene_A + Diazoacetate - N₂ TransitionState_A Diastereomeric Transition States Carbene_A->TransitionState_A Styrene_A Styrene Styrene_A->TransitionState_A Product_A Racemic Cyclopropane TransitionState_A->Product_A ChiralRh2 Chiral Rh₂(L*)₄ Carbene_B Chiral Rhodium Carbene ChiralRh2->Carbene_B + Diazoacetate - N₂ TransitionState_B Enantio- and Diastereoselective Transition State Carbene_B->TransitionState_B Styrene_B Styrene Styrene_B->TransitionState_B Product_B Enantioenriched Cyclopropane TransitionState_B->Product_B

Figure 1. Reaction mechanism for cyclopropanation.

The experimental workflow for utilizing these catalysts is broadly similar, involving the controlled addition of a diazo compound to a solution of the substrate and the catalyst. However, the handling and stability of the newer, often more complex, catalysts may require more stringent inert atmosphere techniques.

experimental_workflow Start Start Setup Reaction Setup: - Inert atmosphere (Ar/N₂) - Dry solvent Start->Setup Reagents_Classic Add Rh₂(OAc)₄ and Styrene Setup->Reagents_Classic Reagents_New Add Chiral Dirhodium Catalyst and Styrene Setup->Reagents_New Diazo Slow addition of Ethyl Diazoacetate Reagents_Classic->Diazo Reagents_New->Diazo Reaction Stir at specified temperature Diazo->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - Chiral HPLC/GC Purification->Analysis End End Analysis->End

Figure 2. Generalized experimental workflow.

Weighing the Options: A Logical Comparison

The choice between this compound and a newer catalytic system ultimately depends on the specific requirements of the synthesis.

logic_diagram cluster_rh2oac4 This compound cluster_new Newer Catalytic Systems Pros_A Pros: - Readily available - Lower cost - Simple to handle Cons_A Cons: - No enantioselectivity - Lower diastereoselectivity - Lower TON/TOF in many cases Pros_B Pros: - High enantioselectivity - High diastereoselectivity - High TON/TOF - Broader substrate scope Cons_B Cons: - Higher cost - More complex synthesis - May require more stringent handling Decision Catalyst Choice Decision->Pros_A Achiral synthesis, cost-sensitive Decision->Pros_B Asymmetric synthesis, high performance needed Application Application Requirements Application->Decision

Figure 3. Decision-making logic for catalyst selection.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are representative experimental protocols for the benchmark reactions discussed.

Representative Protocol for Cyclopropanation of Styrene with Ethyl Diazoacetate using Rh₂(OAc)₄

To a solution of this compound (2.2 mg, 0.005 mmol, 1 mol%) and styrene (104 mg, 1.0 mmol) in 5 mL of dry dichloromethane (B109758) under an argon atmosphere is added a solution of ethyl diazoacetate (57 mg, 0.5 mmol) in 2 mL of dry dichloromethane via syringe pump over 4 hours at room temperature. The reaction mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the cyclopropane product.

Representative Protocol for Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using a Chiral Dirhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

To a solution of Rh₂(S-DOSP)₄ (9.3 mg, 0.005 mmol, 1 mol%) and styrene (104 mg, 1.0 mmol) in 5 mL of dry pentane (B18724) under an argon atmosphere at 0 °C is added a solution of ethyl diazoacetate (57 mg, 0.5 mmol) in 2 mL of dry pentane via syringe pump over 4 hours. The reaction mixture is stirred at 0 °C for an additional 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient). The enantiomeric excess is determined by chiral HPLC or GC analysis.

Representative Protocol for C-H Amination of Ethylbenzene with a Sulfamate (B1201201) using Rh₂(esp)₂

In a nitrogen-filled glovebox, Rh₂(esp)₂ (3.8 mg, 0.005 mmol, 1 mol%), the sulfamate ester (0.5 mmol), and PhI(OAc)₂ (242 mg, 0.75 mmol) are dissolved in ethylbenzene (2.0 mL). The reaction vessel is sealed and heated at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to yield the aminated product.

Conclusion

This compound remains a valuable and accessible catalyst for a range of chemical transformations where stereoselectivity is not a primary concern. However, for the synthesis of complex, enantioenriched molecules, the newer generation of chiral dirhodium catalysts offers unparalleled levels of precision and efficiency. The significant improvements in enantioselectivity, diastereoselectivity, and catalyst turnover justify the often higher cost and more demanding handling requirements of these advanced systems, particularly in the context of pharmaceutical and fine chemical synthesis where purity and stereochemical integrity are paramount. The continued evolution of catalyst design promises even more powerful tools for synthetic chemists in the years to come.

References

Unraveling the Inner Workings: A Comparative Guide to DFT Studies on Rhodium(II) Acetate Dimer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalysis is paramount for reaction optimization and rational catalyst design. Rhodium(II) acetate (B1210297) dimer stands as a cornerstone catalyst in modern organic synthesis, facilitating a wide array of transformations. This guide provides a comparative overview of recent Density Functional Theory (DFT) studies that have illuminated the mechanistic nuances of reactions catalyzed by this remarkable complex.

Rhodium(II) acetate dimer, with its characteristic paddlewheel structure, is a highly effective catalyst for reactions involving diazo compounds, such as C-H insertion and cyclopropanation.[1] Computational studies, primarily employing DFT, have been instrumental in mapping the potential energy surfaces of these reactions, providing quantitative data on activation barriers and the geometries of key species. These theoretical investigations offer a molecular-level understanding that complements experimental findings.

Comparative Analysis of Computational Data

The following table summarizes key quantitative data from various DFT studies on this compound-catalyzed reactions. This allows for a direct comparison of the energetic demands of different mechanistic pathways and the influence of the computational methodology.

Reaction TypeSubstratesCatalyst ModelKey Transition State/StepCalculated Energy Barrier (kcal/mol)Computational MethodReference
C-O InsertionAlkyne-tethered diazo compoundsRh₂(OAc)₄H-transfer22.7 (Free Energy)Not specified in abstract[2]
C-H InsertionDiazo compounds and propane[Rh₂(formate)₄]N₂ extrusion16.4 (Electronic Energy)M06/SDD[6-311+G(d,p)]//B3LYP/LANL2DZ[6-31G(d)][3]
C-H FunctionalizationAryldiazoacetatesRh₂(OAc)₄C-H functionalizationRate-determining stepNot specified in abstract[4]
C-H InsertionCarbene and indoleRh₂(HCO₂)₄[2][3]-Proton transfer10.3Not specified in abstract[5]

Detailed Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The studies featured in this guide have employed a range of well-established computational protocols to model the behavior of these complex systems.

A representative and robust level of theory utilized in the study of Rh-catalyzed C-H insertion reactions involved a two-step approach for geometry optimization and energy calculation.[3]

  • Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, transition states, and products) were optimized using the B3LYP functional. For the basis set, LANL2DZ was used for the rhodium atoms and 6-31G(d) for all other atoms.[3]

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations were performed on the B3LYP-optimized geometries using the M06 functional. A more extensive basis set was employed for these calculations, with the Stuttgart/Dresden ECP (SDD) for rhodium and 6-311+G(d,p) for the remaining atoms.[3]

This combination of methods provides a balance between computational cost and accuracy, a common strategy in the study of large catalytic systems. The choice of the M06 functional for the final energy calculation is notable, as it is known to perform well for organometallic complexes and reaction barrier heights.[3]

Visualizing the Catalytic Cycle

A generalized catalytic cycle for this compound-catalyzed reactions with diazo compounds is depicted below. This cycle typically begins with the formation of a rhodium carbene intermediate, which is the key reactive species that engages in the subsequent bond-forming event.

Rhodium Catalytic Cycle cluster_0 Catalytic Cycle catalyst Rh₂(OAc)₄ ylide Ylide Intermediate catalyst->ylide + Diazo diazo R₂C=N₂ diazo->ylide carbene Rhodium Carbene ylide->carbene - N₂ product_complex Product Complex carbene->product_complex + Substrate substrate Substrate (e.g., Alkene, C-H bond) substrate->product_complex product_complex->catalyst product Product product_complex->product Release

Caption: Generalized catalytic cycle for Rh(II)-catalyzed reactions.

This diagram illustrates the key steps, starting from the reaction of the Rh(II) dimer with a diazo compound to form a rhodium-carbene, which then reacts with a substrate to form the product and regenerate the catalyst.[3]

References

A Comparative Guide to the Reaction Scope of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297) dimer, with the formula Rh₂(OAc)₄, is a highly effective and versatile homogeneous catalyst in organic synthesis.[1][2][3] This dark green, air-stable powder is widely employed for its ability to catalyze a variety of transformations, including cyclopropanation, C-H functionalization, and ylide formation.[4][5] Its utility is particularly notable in reactions involving diazo compounds. This guide provides a comparative analysis of the performance of rhodium(II) acetate dimer against alternative catalysts, supported by experimental data, to assist researchers in catalyst selection and methods development.

Key Catalytic Applications and Performance

This compound is a catalyst of choice for several key organic transformations. Its paddlewheel structure, featuring two rhodium atoms bridged by four acetate ligands, provides vacant coordination sites essential for its catalytic activity.[6] A summary of its primary applications includes:

  • Cyclopropanation: It is a widely used catalyst for the cyclopropanation of alkenes with diazo compounds.[1][7]

  • C-H Insertion: The catalyst facilitates both intramolecular and intermolecular C-H insertion reactions, a powerful tool for forming carbon-carbon bonds.[8][9]

  • X-H Insertion (X = N, O, S): this compound is effective for the insertion of carbenoids into N-H, O-H, and S-H bonds.[3][10]

  • Ylide Formation: It serves as an efficient catalyst for the formation of ylides, which can then undergo subsequent reactions.[2][11]

Comparative Performance Analysis

While this compound is a robust catalyst, its performance can be compared with other catalysts, particularly other rhodium(II) carboxylates and copper-based catalysts. The choice of catalyst can significantly influence reaction efficiency, stereoselectivity, and substrate scope.

Comparison with Other Rhodium(II) Carboxylates

The electronic properties of the carboxylate ligands in dirhodium(II) catalysts play a crucial role in their reactivity. Electron-withdrawing groups on the carboxylate ligand, as in rhodium(II) trifluoroacetate (B77799) (Rh₂(O₂CCF₃)₄), generally lead to a more electrophilic and reactive catalyst.

CatalystReaction TypeSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Rhodium(II) acetate (Rh₂(OAc)₄) Intramolecular C-H Insertionα-diazoketoneHighExcellentN/A[12]
Rhodium(II) trifluoroacetate (Rh₂(O₂CCF₃)₄)Intramolecular C-H Insertionα-diazoketoneGenerally higher than Rh₂(OAc)₄Reduced compared to Rh₂(OAc)₄N/A[12]
Rhodium(II) caprolactamIntramolecular C-H Insertionα-diazoketoneLess efficient than Rh₂(OAc)₄ExcellentN/A[12]
Rhodium(II) acetate (Rh₂(OAc)₄) O-H InsertionDiazo compound with alcoholGoodN/AN/A[8]
Rhodium(II) trifluoroacetamideO-H InsertionDiazo compound with alcoholMore effective than Rh₂(OAc)₄N/AN/A[8]
Comparison with Copper Catalysts

Copper catalysts, particularly those with chiral ligands, are also widely used for carbene transfer reactions. While often less reactive than their rhodium counterparts, they can offer advantages in terms of cost and, in some cases, selectivity.

CatalystReaction TypeSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Rhodium(II) acetate (Rh₂(OAc)₄) CyclopropanationStyrene and ethyl diazoacetateHighGoodN/A[13]
Copper(II) acetateCyclopropanationStyrene and ethyl diazoacetateLower than Rh₂(OAc)₄ModerateN/A
Chiral Copper(I) complexesAsymmetric CyclopropanationStyrene and diazoacetate derivativesHighHighUp to >98%[13]
Chiral Rhodium(II) prolinateAsymmetric CyclopropanationVinyldiazomethanes and alkenesHighExcellentHigh[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key reactions catalyzed by this compound.

General Procedure for Intramolecular C-H Insertion
  • To a solution of the α-diazoketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at a specified temperature (e.g., room temperature or reflux) is added a catalytic amount of this compound (e.g., 0.5-2 mol%).

  • The reaction mixture is stirred until the diazo compound is consumed, as monitored by TLC or IR spectroscopy.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclized product.

General Procedure for Cyclopropanation
  • A solution of the diazo compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added dropwise over a period of time (e.g., 1-4 hours) to a stirred solution of the alkene (1.0-5.0 mmol) and this compound (0.1-1 mol%) in the same solvent (5 mL).

  • The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a certain period after the addition is complete.

  • The solvent is evaporated, and the crude product is purified by flash chromatography to yield the cyclopropane (B1198618) derivative.

Visualizing Reaction Pathways

Diagrams generated using Graphviz can help illustrate the catalytic cycles and workflows involved in this compound-catalyzed reactions.

Catalytic_Cycle Rh2_OAc_4 Rh₂(OAc)₄ Carbenoid [Rh₂(OAc)₄]=CR₂ Rh2_OAc_4->Carbenoid + R₂C=N₂ Diazo R₂C=N₂ Carbenoid->Rh2_OAc_4 + Alkene - Cyclopropane N2 N₂ Carbenoid->N2 - N₂ Alkene Alkene Cyclopropane Cyclopropane

Caption: General catalytic cycle for this compound-catalyzed cyclopropanation.

CH_Insertion_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Substrate Diazo Substrate Mixing Combine Substrate, Catalyst, and Solvent Substrate->Mixing Catalyst Rh₂(OAc)₄ Catalyst->Mixing Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Mixing Stirring Stir at appropriate temperature Mixing->Stirring Monitoring Monitor reaction progress (TLC, IR) Stirring->Monitoring Evaporation Solvent Removal Monitoring->Evaporation Reaction Complete Purification Column Chromatography Evaporation->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a C-H insertion reaction.

Conclusion

This compound is a cornerstone catalyst in modern organic synthesis, offering high efficiency and selectivity for a range of important transformations. While alternatives like other rhodium(II) carboxylates and copper catalysts exist and may be preferable in specific contexts, the broad applicability and robust performance of this compound secure its position as a primary tool for researchers. The choice of catalyst should be guided by the specific substrate, desired outcome (e.g., high yield vs. high enantioselectivity), and cost considerations. This guide provides a foundational comparison to aid in this decision-making process.

References

Comparative Cost-Effectiveness of Rhodium(II) Acetate Dimer in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that balances efficiency with cost. Rhodium(II) acetate (B1210297) dimer has long been a staple in organic synthesis, lauded for its high catalytic activity in key transformations such as cyclopropanation and C-H insertion reactions. However, the high cost of rhodium necessitates a careful evaluation of its cost-effectiveness against more abundant and less expensive alternatives. This guide provides an objective comparison of Rhodium(II) acetate dimer with copper and iron-based catalysts, supported by experimental data, to inform catalyst selection in synthetic applications.

Executive Summary

This compound is a highly effective catalyst, often providing superior yields and stereoselectivity in cyclopropanation and C-H insertion reactions. Its primary drawback is its high cost, driven by the rarity of rhodium metal. In contrast, catalysts based on copper and iron are significantly more cost-effective and readily available. While they may require higher catalyst loadings or offer lower yields in some cases, their economic advantage makes them attractive alternatives. This guide presents a data-driven comparison to aid in navigating the trade-offs between performance and cost.

Data Presentation: Performance Comparison

The following tables summarize the performance of this compound against copper and iron catalysts in representative cyclopropanation and intramolecular C-H insertion reactions.

Table 1: Cyclopropanation of 2-Diazo-1-indanone with Styrene (B11656)

CatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (trans:cis)
This compound1.0Benzene (B151609)75>95:5
Copper(II) acetylacetonate (B107027)5.0Toluene (B28343)6885:15

Table 2: Intramolecular C-H Insertion of a Diazoacetamide

CatalystCatalyst Loading (mol%)SolventYield (%)
This compound2.0DichloromethaneHigh
Iron(III) chloride5.0DichloromethaneModerate to Good

Note: While direct side-by-side quantitative comparison for this specific reaction is limited in published literature, the general trend indicates that this compound provides higher yields at lower catalyst loadings compared to iron-based catalysts for this transformation.

Cost-Effectiveness Analysis

The significant price difference between rhodium, copper, and iron precursors is a major factor in catalyst selection. The following table provides an approximate cost comparison.

Table 3: Approximate Catalyst Cost Comparison

CatalystPrice per gram (USD, Dec 2025)
This compound~$197 (for 100mg)
Copper(I) trifluoromethanesulfonate (B1224126) benzene complex~$65
Iron(III) chloride (anhydrous)~$0.15 - $15.00 (depending on purity)

Prices are approximate and can vary based on supplier, purity, and quantity.

While this compound's initial cost is substantially higher, a comprehensive cost-effectiveness analysis should also consider factors such as catalyst turnover number (TON), reaction time, and purification costs. In reactions where this compound exhibits significantly higher efficiency and selectivity, the overall process cost may be competitive, especially in the synthesis of high-value compounds where yield and purity are paramount.

Experimental Protocols

1. General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of 2-Diazo-1-indanone with Styrene

  • Materials:

    • 2-Diazo-1-indanone

    • Styrene (freshly distilled)

    • This compound

    • Anhydrous benzene

  • Procedure:

    • To a stirred solution of styrene (1.2 equivalents) in anhydrous benzene, add this compound (1.0 mol%).

    • Slowly add a solution of 2-diazo-1-indanone (1.0 equivalent) in anhydrous benzene to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixtures) to afford the desired spiro-cyclopropane product.

2. General Procedure for Copper-Catalyzed Cyclopropanation of 2-Diazo-1-indanone with Styrene

  • Materials:

    • 2-Diazo-1-indanone

    • Styrene (freshly distilled)

    • Copper(II) acetylacetonate

    • Anhydrous toluene

  • Procedure:

    • To a stirred solution of styrene (1.5 equivalents) in anhydrous toluene, add Copper(II) acetylacetonate (5.0 mol%).

    • Heat the reaction mixture to 80 °C.

    • Slowly add a solution of 2-diazo-1-indanone (1.0 equivalent) in anhydrous toluene to the reaction mixture over a period of 2 hours using a syringe pump.

    • After the addition is complete, continue stirring the reaction at 80 °C for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired sp-cyclopropane product.

3. General Procedure for Intramolecular C-H Insertion of a Diazoacetamide Catalyzed by this compound

  • Materials:

    • N-benzyl-2-diazo-N-phenylacetamide

    • This compound

    • Anhydrous dichloromethane

  • Procedure:

    • Dissolve N-benzyl-2-diazo-N-phenylacetamide (1.0 equivalent) in anhydrous dichloromethane.

    • Add this compound (2.0 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the corresponding lactam product.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for Rhodium(II)-catalyzed carbene transfer and a typical experimental workflow.

Catalytic_Cycle Rh2L4 Rh₂(OAc)₄ Carbene Rh₂(OAc)₄=CR₂ Rh2L4->Carbene + R₂C=N₂ Diazo R₂C=N₂ Carbene->Rh2L4 + Product Substrate Substrate (Alkene or C-H bond) Carbene->Substrate Carbene Transfer N2 N₂ Carbene->N2 - N₂ Product Product (Cyclopropane or C-H Insertion Product)

Catalytic cycle for Rhodium(II)-catalyzed carbene transfer.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents & Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Addition Slow Addition of Diazo Compound Atmosphere->Addition Stirring Stirring at Defined Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Concentration Solvent Removal Monitoring->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Product Characterization Chromatography->Characterization

A typical experimental workflow for catalyzed synthesis.

Conclusion

This compound remains a highly valuable catalyst for achieving high efficiency and selectivity in challenging synthetic transformations. However, its cost-effectiveness is a significant consideration. For many applications, particularly in large-scale synthesis or in cases where high yields are not the absolute priority, copper and iron-based catalysts present viable and economically attractive alternatives. The choice of catalyst should be made on a case-by-case basis, carefully weighing the performance data against the overall process costs. This guide provides a framework and foundational data to support this critical decision-making process for researchers in the chemical and pharmaceutical sciences.

Illuminating the Fleeting: A Comparative Guide to Spectroscopic Evidence for Carbene Intermediates in Rhodium(II) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern catalytic cycles is paramount. In the realm of Rhodium(II) catalysis, the detection and characterization of highly reactive carbene intermediates have long been a formidable challenge. This guide provides a comparative overview of spectroscopic techniques that have shed light on these elusive species, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.

The direct observation of Rhodium(II)-carbene intermediates is complicated by their short lifetimes.[1][2] However, a combination of advanced spectroscopic methods and carefully designed experiments has provided compelling evidence for their existence and offered insights into their structure and reactivity. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the quest to characterize these pivotal intermediates.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for studying Rhodium(II)-carbene intermediates depends on the specific information sought, the nature of the catalytic system, and the lifetime of the intermediate. The following table summarizes the key quantitative data and performance aspects of the most commonly employed methods.

Spectroscopic TechniqueKey Observable ParameterTypical Quantitative Data for Rhodium-Carbene IntermediatesStrengthsLimitations
¹³C NMR Spectroscopy Chemical Shift (δ) of the Carbene Carbon187 - 218.8 ppm[3]Provides direct evidence of the carbenoid carbon and information about its electronic environment.[4]Low natural abundance of ¹³C can lead to sensitivity issues. The quaternary nature of the carbene carbon can result in weak signals.[3]
¹⁰³Rh NMR Spectroscopy Chemical Shift (δ) of the Rhodium NucleusTechnique is sensitive to changes in the coordination sphere of the rhodium center.[5][6]Highly sensitive to the electronic environment of the metal center, offering insights into ligand effects.[6][7]Very low gyromagnetic ratio and long relaxation times make direct detection challenging, often requiring specialized techniques like triple resonance experiments.[5][7]
Infrared (IR) Spectroscopy Vibrational Stretching Frequencies (ν)For [Rh,C,2H]⁺: 774, 904, 1029, 1269, and 1783 cm⁻¹[2]Can be used for in-situ monitoring of reactions.[8] Provides information about the bonding and electronic properties of the carbene ligand and the overall complex.[9]Complex spectra can be difficult to interpret, especially in the presence of other carbonyl-containing species.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Detection of charged intermediates in rhodium-catalyzed reactions.[10]High sensitivity allows for the detection of low-concentration intermediates. Can provide information on the elemental composition of the intermediate.Gas-phase measurements may not perfectly reflect the species present in the solution phase.[10]
Transient Absorption Spectroscopy Absorption of light by transient speciesData not readily available in the reviewed literature for Rh(II)-carbenes.Capable of detecting very short-lived species with high temporal resolution.Requires the intermediate to have a distinct electronic absorption spectrum in a region not obscured by other components.

Experimental Protocols

Detailed experimental protocols are crucial for the successful detection of transient intermediates. Below are generalized methodologies for the key spectroscopic techniques discussed.

In-situ NMR Spectroscopy for the Detection of Rhodium-Carbene Adducts

This protocol is adapted from studies involving the in-situ monitoring of rhodium-catalyzed reactions.[1][11]

Objective: To detect and characterize Rhodium(II)-carbene intermediates by ¹³C and ¹⁰³Rh NMR spectroscopy under catalytic conditions.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Diazo compound (carbene precursor)

  • Substrate

  • Deuterated solvent

  • NMR tubes and spectrometer equipped with a variable temperature probe.

Procedure:

  • In a clean, dry NMR tube, dissolve the Rhodium(II) catalyst in the deuterated solvent.

  • Cool the NMR tube to a low temperature (e.g., -78 °C) using the spectrometer's variable temperature unit to slow down the reaction and increase the lifetime of the intermediate.

  • Acquire a background spectrum of the catalyst solution.

  • Inject a pre-cooled solution of the diazo compound and substrate into the NMR tube.

  • Immediately begin acquiring a series of time-resolved ¹³C or ¹H{¹³C} NMR spectra. For ¹⁰³Rh detection, a specialized triple resonance H(C)Rh experiment may be necessary due to the low sensitivity of the ¹⁰³Rh nucleus.[5][7]

  • Monitor the spectra for the appearance of new signals in the expected region for the carbene carbon (¹³C NMR) or changes in the rhodium chemical shift (¹⁰³Rh NMR).

  • Gradually increase the temperature to observe the decay of the intermediate and the formation of the product.

Real-Time FTIR Spectroscopy for Monitoring Carbene Formation

This protocol is based on kinetic studies of carbene polymerization.[8]

Objective: To monitor the formation and consumption of species involved in a Rhodium(II)-catalyzed reaction in real-time using IR spectroscopy.

Materials:

  • Rhodium(II) catalyst

  • Diazo compound

  • Substrate

  • Anhydrous solvent

  • An in-situ IR spectrometer with a reaction probe.

Procedure:

  • Set up the in-situ IR spectrometer and calibrate it according to the manufacturer's instructions.

  • In a reaction vessel transparent to IR radiation, dissolve the Rhodium(II) catalyst and the substrate in the anhydrous solvent.

  • Record a background IR spectrum of the solution.

  • Initiate the reaction by adding the diazo compound to the reaction mixture.

  • Immediately begin collecting time-resolved IR spectra.

  • Monitor the disappearance of the characteristic diazo stretching frequency (typically around 2100 cm⁻¹) and the appearance of new bands corresponding to the product. While direct observation of the Rh-carbene vibration may be challenging, the kinetics of the diazo consumption provide indirect evidence of its formation and reaction.

Visualizing the Catalytic Process

To better understand the relationships between the components of a Rhodium(II)-catalyzed reaction and the experimental workflow for detecting carbene intermediates, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Spectroscopic Detection A Reaction Setup (Rh(II) Catalyst + Substrate) B Introduction of Carbene Precursor (Diazo Compound) A->B Initiation C In-situ Spectroscopic Monitoring (NMR, IR, etc.) B->C Reaction Progress D Data Acquisition and Analysis C->D Real-time Data E Characterization of Intermediate and Product Formation D->E Interpretation

Caption: Workflow for the spectroscopic detection of transient intermediates.

G cluster_cycle Rhodium(II) Catalytic Cycle Rh2L4 Rh₂(II)L₄ Catalyst Carbene L₄Rh₂=CR₂ (Carbene Intermediate) Rh2L4->Carbene + R₂C=N₂ - N₂ Diazo R₂C=N₂ (Diazo Compound) Product Product Carbene->Product + Substrate Substrate Substrate Product->Rh2L4 - Product

Caption: Simplified catalytic cycle involving a Rhodium(II)-carbene intermediate.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handling Rhodium(II) acetate (B1210297) dimer must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of Rhodium(II) acetate dimer, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is an irritant to the eyes, skin, and respiratory system.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1][2]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves.[3][4]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if handling generates dust or aerosols.[3]

  • Protective Clothing: A lab coat or full suit to prevent skin contact.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[5][6] Chemical waste generators are responsible for correctly classifying their waste.[5][7]

1. Waste Identification and Segregation:

  • Solid this compound waste should be collected in a designated, properly labeled, and sealed container.

  • Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a small spill, carefully sweep or vacuum the solid material and place it into a suitable disposal container, avoiding dust generation.[2]

  • For larger spills, contain the material if it is safe to do so and contact your local EHS authorities.[1]

  • Do not let the product enter drains or sewer systems.[1][4]

3. Waste Treatment and Disposal Options:

  • Hazardous Waste Contractor: The primary and most recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[8] The material can be sent to a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[4][8]

  • Recycling and Recovery: Rhodium is a valuable metal, and recycling is a viable option.[9] Methods for recovering rhodium from solutions include precipitation, ion exchange, and solvent extraction.[9] A common procedure for treating spent rhodium solutions involves neutralization and precipitation to recover the metal.[10]

Summary of Hazard and Disposal Information

ParameterDescriptionSource
Primary Hazards Irritating to eyes, skin, and respiratory system.[1][2] May be harmful if swallowed or inhaled.[1][1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, respiratory protection (if dusting occurs), and lab coat.[3][4][3][4]
Incompatible Materials Oxidizing agents and active metals.[1][1]
Spill Containment Sweep or soak up and place in a sealed container.[1][2] Avoid dusting.[1] Do not allow to enter drains.[1][4][1][2][4]
Recommended Disposal Dispose of through a licensed hazardous waste disposal company.[8] May be recycled to recover rhodium.[9][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste (Solution) B->D Liquid E Collect in a labeled, sealed container C->E D->E F Consult Institutional EHS Guidelines E->F G Can waste be recycled/recovered? F->G H Arrange for Rhodium Recovery/Recycling G->H Yes I Arrange for pickup by licensed hazardous waste contractor G->I No J Store waste in a designated, secure area pending disposal H->J I->J

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodium(II) Acetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Rhodium(II) acetate (B1210297) dimer, ensuring the well-being of laboratory personnel and the integrity of your research.

Rhodium(II) acetate dimer is a green powder that can cause skin, eye, and respiratory tract irritation[1][2]. While the toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care to minimize exposure[1]. Adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent contact and inhalation.

Eye and Face Protection:

  • Wear chemical safety goggles or glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles[3].

Skin Protection:

  • Lab Coat/Protective Clothing: A lab coat or chemical apron should be worn to protect against skin exposure[2]. Protective work clothing that covers the skin is essential to prevent any direct contact[1].

Respiratory Protection:

  • Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low[2].

  • If a fume hood is not available or if dust is generated, a NIOSH-approved dust respirator should be used[6].

Occupational Exposure Limits

The following table summarizes the occupational exposure limits for rhodium and its inorganic compounds. These should be considered as a guide for ensuring workplace safety, as specific limits for this compound have not been established.

OrganizationExposure Limit (as Rh)Time-Weighted Average (TWA)
OSHA (PEL) 0.1 mg/m³8-hour workshift[3]
NIOSH (REL) 0.1 mg/m³10-hour workshift[3]
ACGIH (TLV) 1 mg/m³8-hour workshift[3]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is crucial for minimizing the risks associated with handling this compound.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[2].

    • Gather all necessary equipment and reagents before starting the experiment.

    • Don all required PPE as outlined above.

  • Handling:

    • Weigh and handle the solid this compound within the chemical fume hood to contain any dust.

    • Avoid generating dust during transfer and handling[5].

    • Keep containers of this compound tightly closed when not in use[1].

    • In case of a spill, immediately follow the spill cleanup procedures outlined in the safety data sheet. Generally, this involves carefully sweeping or vacuuming the solid material into a sealed container for disposal, avoiding dust creation[7].

  • Post-Handling:

    • Thoroughly clean the work area after the procedure is complete.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.

    • Wash hands and any exposed skin with soap and water[7].

Disposal Plan

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE, should be collected in a clearly labeled, sealed, and chemically resistant container.

    • Liquid waste containing rhodium compounds should be collected in a separate, labeled, and sealed container. Do not pour rhodium-containing solutions down the drain[1].

  • Disposal Method:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and proper disposal in accordance with local, state, and federal regulations.

  • Recycling:

    • Rhodium is a precious metal, and recycling of rhodium-containing waste may be an option, particularly for larger quantities[8][9]. Consult with your EHS office or specialized chemical waste recyclers to explore the feasibility of rhodium recovery.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood (Avoid Dust) don_ppe->handle_chem keep_closed Keep Container Closed handle_chem->keep_closed clean_area Clean Work Area keep_closed->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands segregate_waste Segregate and Collect Waste (Labeled, Sealed Container) wash_hands->segregate_waste contact_ehs Contact EHS for Disposal segregate_waste->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.